D-tert-leucine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R)-2-amino-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBDJFLKKQMCM-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426193 | |
| Record name | D-tert-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26782-71-8 | |
| Record name | D-tert-Leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26782-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-D-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-tert-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-D-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3L3QZA16M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
D-tert-Leucine: A Technical Guide to its Chemical Properties, Structure, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-tert-leucine, a non-proteinogenic amino acid, has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky tert-butyl group, imparts remarkable properties to peptides and small molecules that incorporate this moiety. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound, with a focus on its application as a chiral building block in the development of novel therapeutics. Its incorporation can lead to enhanced metabolic stability, improved receptor affinity, and controlled molecular conformation, making it a valuable tool for designing next-generation pharmaceuticals.
Chemical Properties
This compound is a white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.
General and Structural Data
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3,3-dimethylbutanoic acid | [2] |
| Synonyms | (R)-2-Amino-3,3-dimethylbutyric acid, D-alpha-tert-Butylglycine | [3][4] |
| CAS Number | 26782-71-8 | [1][3][4] |
| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 131.17 g/mol | [1][2][3] |
| Canonical SMILES | CC(C)(C)--INVALID-LINK--C(O)=O | [3] |
| InChI Key | NPDBDJFLKKQMCM-BYPYZUCNSA-N | [3] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | ≥300 °C (decomposes) | [3] |
| Boiling Point | 217.7 °C (Predicted) | [5] |
| Solubility | Soluble in water.[1] H₂O: 0.1 g/mL, clear, colorless.[5] | [1][5] |
| pKa (Predicted) | 2.39 ± 0.12 | [1] |
| XLogP3 | -1.8 | [2][5] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Optical Properties
| Condition | Value | Reference |
| c = 3% in H₂O, 25 °C | [α] = +9.5° | [3] |
| c = 3 in H₂O, 20 °C | [α] = -9.5° | [6][7] |
| c = 5 in 5N HCl | [α] = -6.8 ± 0.3° | [8] |
| c = 2 in 5 M HCl, 23 °C | [α] = -14.7° | [4] |
Chemical Structure
This compound is the D-enantiomer of tert-leucine. The defining feature of its structure is the sterically demanding tert-butyl group attached to the α-carbon. This bulky side chain is significantly larger than that of its natural analogue, L-leucine. The presence of the tert-butyl group restricts the conformational flexibility of the molecule and peptides into which it is incorporated. The stereochemistry at the α-carbon is 'R', which is characteristic of D-amino acids.
Experimental Protocols
Chiral Resolution of (DL)-tert-Leucine via Diastereomeric Salt Formation
This protocol describes the resolution of racemic (DL)-tert-leucine to obtain the D-enantiomer using dibenzoyl-D-tartaric acid as a resolving agent. This method is based on the differential solubility of the diastereomeric salts formed.
Materials:
-
(DL)-tert-Leucine
-
Dibenzoyl-D-tartaric acid monohydrate
-
Deionized water
-
Concentrated sulfuric acid
Procedure:
-
Dissolve 15 g (0.1145 mol) of (DL)-tert-leucine in 180 mL of deionized water.
-
To this solution, add 21.5 g (0.057 mol) of dibenzoyl-D-tartaric acid monohydrate.
-
Stir the mixture for 24 hours at 28 ± 3 °C.
-
Filter the reaction mixture to collect the precipitated L-tert-leucine dibenzoyl-D-tartrate salt. Retain the filtrate for the isolation of this compound.
-
Concentrate the filtrate from step 4 under reduced pressure.
-
To the resulting residue, add acetone (2 x 15 mL), stir, and then filter to collect the solid.
-
Dry the solid to obtain this compound.[2]
Enzymatic Preparation of this compound
This method utilizes a protease from Bacillus licheniformis (Alcalase®) for the enantioselective hydrolysis of (±)-N-acetyl-tert-leucine chloroethyl ester.
Materials:
-
(±)-N-acetyl-tert-leucine chloroethyl ester
-
Toluene
-
Phosphate (B84403) buffer (pH 8.0)
-
Alcalase® solution
-
1 M NaOH solution
-
Dichloromethane
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 200 g of (±)-N-acetyl-tert-leucine chloroethyl ester in 300 mL of toluene.
-
Add 800 mL of phosphate buffer (pH 8.0) and 500 mL of Alcalase® solution (pH adjusted).
-
Stir the mixture at 35 °C.
-
Maintain the pH at 8.0 by the controlled addition of 1 M NaOH solution using a pH-stat.
-
Monitor the reaction until approximately 50% conversion is reached (indicated by the consumption of NaOH).
-
Once the desired conversion is achieved, extract the mixture with dichloromethane.
-
The unreacted (+)-N-acetyl-D-tert-leucine chloroethyl ester will be in the organic phase.
-
Dry the organic phase with MgSO₄, filter, and evaporate the solvent.
-
The resulting solid can be recrystallized to yield optically pure (+)-N-acetyl-D-tert-leucine chloroethyl ester.
-
Subsequent acidic saponification of the ester will yield this compound.[9]
Signaling Pathways and Biological Relevance
Extensive research on the biological signaling pathways of amino acids has primarily focused on the proteinogenic L-amino acids. L-leucine, for instance, is a potent activator of the mTORC1 signaling pathway, which is a master regulator of cell growth and protein synthesis.[10][11] L-leucine's role in this pathway is crucial for muscle growth and metabolic regulation.[10]
In contrast, as a non-natural amino acid, This compound is not known to have a specific signaling pathway or act as a direct signaling molecule in biological systems. Its primary significance in a biological context arises from its use as a synthetic building block in drug design. The introduction of D-amino acids, such as this compound, into peptide sequences is a common strategy to enhance their resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acids.[12] This increased stability leads to a longer half-life and improved bioavailability of peptide-based drugs.
The bulky tert-butyl side chain of this compound also serves as a conformational constraint, locking the peptide backbone into a more defined structure. This can lead to increased affinity and selectivity for the biological target.
Applications in Drug Development
The unique properties of this compound make it a valuable component in the design of peptide and small molecule therapeutics.
-
Enhanced Metabolic Stability: The D-configuration provides resistance to enzymatic degradation, a major hurdle in the development of peptide-based drugs.[12]
-
Conformational Rigidity: The bulky tert-butyl group restricts the conformational freedom of the peptide backbone, which can lead to a more stable and active conformation for receptor binding.
-
Improved Pharmacokinetic Properties: By increasing stability, the in vivo half-life of the therapeutic can be extended, potentially leading to less frequent dosing.
-
Chiral Building Block: this compound and its derivatives, such as Boc-D-tert-leucine, are crucial chiral intermediates in the synthesis of complex pharmaceutical agents, including those with anticonvulsant and neuroprotective properties.[1]
Conclusion
This compound is a non-natural amino acid with significant potential in drug discovery and development. Its distinct chemical structure, characterized by the D-chiral center and the sterically demanding tert-butyl group, offers a powerful tool for medicinal chemists to design more stable, potent, and selective therapeutics. The synthetic methodologies for its preparation, particularly through chiral resolution and enzymatic synthesis, are well-established, enabling its broader application. While it does not participate in natural signaling pathways like its L-counterpart, its role as a key building block for enhancing the properties of pharmaceutical compounds is of paramount importance. As the demand for more sophisticated and effective drugs continues to grow, the utility of unique building blocks like this compound is expected to expand further.
References
- 1. nbinno.com [nbinno.com]
- 2. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. This compound | 26782-71-8 | FL37715 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of (R)-2-Amino-3,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-3,3-dimethylbutanoic acid, also known as D-tert-leucine, is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. Its bulky tert-butyl group provides unique steric properties, making it a valuable chiral building block for the synthesis of peptidomimetics, chiral ligands, and active pharmaceutical ingredients with enhanced metabolic stability and specific binding affinities. This technical guide provides a comprehensive overview of the core synthesis pathways for this important molecule, detailing both enzymatic and chemical methodologies.
Executive Summary
The synthesis of enantiomerically pure (R)-2-Amino-3,3-dimethylbutanoic acid presents a significant challenge due to the quaternary carbon center adjacent to the chiral center. This guide explores three primary strategies to achieve high enantiopurity:
-
Enzymatic Kinetic Resolution: This classic biocatalytic approach utilizes the stereoselectivity of enzymes to separate the desired (R)-enantiomer from a racemic mixture.
-
Chemo-enzymatic Dynamic Kinetic Resolution (DKR): A more advanced strategy that combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, theoretically enabling a 100% yield of the desired product.
-
Asymmetric Chemical Synthesis: This encompasses methods that employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction, leading to the direct formation of the (R)-enantiomer. Key examples include the Schöllkopf bis-lactim ether method, the use of Evans chiral auxiliaries, and the asymmetric Strecker synthesis.
This document provides detailed experimental protocols, quantitative data for comparison, and visual diagrams of the synthesis pathways to aid researchers in selecting and implementing the most suitable method for their specific needs.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used method for the preparation of enantiomerically pure compounds. This approach relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.
Protease-Catalyzed Hydrolysis of Racemic N-acyl-tert-leucine Esters
One effective method for the kinetic resolution of tert-leucine involves the enantioselective hydrolysis of a racemic N-acylated ester derivative using a protease. A protease from Bacillus licheniformis (Alcalase®) has been shown to be effective in this transformation.[1]
Experimental Protocol:
-
Substrate Preparation: Synthesize racemic (±)-N-acetyl-tert-leucine chloroethyl ester from racemic tert-leucine.
-
Enzymatic Hydrolysis: In a pH-stat-controlled reactor, suspend the racemic ester in a biphasic system of toluene (B28343) and phosphate (B84403) buffer (pH 8.0).
-
Enzyme Addition: Introduce the protease solution (e.g., Alcalase®) to the reaction mixture.
-
Reaction Monitoring: Maintain the pH at 8.0 by the controlled addition of a base. Monitor the reaction progress until approximately 50% conversion is achieved.
-
Separation: After the reaction, separate the aqueous and organic phases. The unreacted (R)-N-acetyl-tert-leucine chloroethyl ester remains in the organic phase, while the hydrolyzed (S)-N-acetyl-tert-leucine is in the aqueous phase.
-
Hydrolysis and Isolation: Isolate the (R)-ester from the organic phase and subject it to acidic hydrolysis to remove the acetyl and ester groups, yielding (R)-2-Amino-3,3-dimethylbutanoic acid.
Quantitative Data:
| Parameter | Value |
| Enzyme | Protease from Bacillus licheniformis |
| Substrate | (±)-N-acetyl-tert-leucine chloroethyl ester |
| Temperature | 35°C |
| pH | 8.0 |
| Reaction Time | ~50 hours |
| Conversion | ~50% |
| Enantiomeric Excess (ee) of recovered (R)-ester | >98% |
| Overall Yield of (R)-tert-leucine | ~40% (based on the initial racemic mixture) |
Workflow Diagram:
Caption: Workflow for enzymatic kinetic resolution of racemic tert-leucine.
Chemo-enzymatic Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution (DKR) offers a significant advantage over traditional kinetic resolution by incorporating a racemization catalyst for the unreacted enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.
While a specific DKR protocol for this compound is not extensively detailed in the provided search results, the general principles can be applied. This would typically involve the use of a lipase (B570770) for enantioselective acylation of the amino group, coupled with a racemization catalyst, such as a Shvo catalyst or a palladium complex, for the in-situ racemization of the unreacted amino acid.
Asymmetric Chemical Synthesis
Asymmetric chemical synthesis provides a direct route to the desired enantiomer, avoiding the 50% yield limitation of classical kinetic resolution.
Schöllkopf Bis-lactim Ether Method
The Schöllkopf method is a well-established strategy for the asymmetric synthesis of α-amino acids. It utilizes a chiral auxiliary derived from a natural amino acid, typically valine, to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent. To synthesize the (R)-enantiomer, the enantiomer of the natural chiral auxiliary, D-valine, is used.
Experimental Protocol:
-
Diketopiperazine Formation: Condense D-valine methyl ester with glycine methyl ester to form the diketopiperazine.
-
Bis-lactim Ether Formation: O-Methylate the diketopiperazine using a strong methylating agent like trimethyloxonium (B1219515) tetrafluoroborate (B81430) to form the bis-lactim ether.
-
Asymmetric Alkylation: Deprotonate the glycine unit with a strong base (e.g., n-butyllithium) at low temperature (-78°C) to form a chiral enolate. The bulky isopropyl group of the valine auxiliary sterically shields one face of the enolate.
-
Electrophilic Attack: React the enolate with a tert-butyl halide (e.g., tert-butyl iodide) to introduce the tert-butyl group. The alkylation occurs on the less hindered face, leading to a high diastereoselectivity.
-
Hydrolysis and Isolation: Hydrolyze the resulting diastereomerically enriched product with aqueous acid to cleave the bis-lactim ether and release the methyl ester of (R)-2-Amino-3,3-dimethylbutanoic acid and the D-valine methyl ester auxiliary. The desired product is then isolated and purified.
Quantitative Data:
| Parameter | Value |
| Chiral Auxiliary | D-Valine |
| Diastereomeric Excess (de) | >95% |
| Enantiomeric Excess (ee) of final product | >95% |
Logical Relationship Diagram:
Caption: Logical flow of the Schöllkopf synthesis for (R)-tert-leucine.
Evans Chiral Auxiliary Method
The use of Evans oxazolidinone auxiliaries is a powerful and reliable method for asymmetric alkylation. To obtain the (R)-amino acid, an (S)-chiral auxiliary is typically employed.
Experimental Protocol:
-
Acylation of Auxiliary: Acylate an (S)-oxazolidinone auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) with an appropriate acyl halide.
-
Enolate Formation: Treat the N-acyloxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78°C) to form a stereodefined (Z)-enolate.
-
Diastereoselective Alkylation: React the enolate with a tert-butyl electrophile. The bulky substituent on the chiral auxiliary directs the approach of the electrophile to the opposite face of the enolate, resulting in high diastereoselectivity.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the alkylated product, for example, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired (R)-2-Amino-3,3-dimethylbutanoic acid. The chiral auxiliary can often be recovered and reused.
Quantitative Data:
| Parameter | Value |
| Chiral Auxiliary | (S)-4-benzyl-2-oxazolidinone (or similar) |
| Diastereomeric Ratio (dr) | Typically >95:5 |
| Overall Yield | Good to excellent |
Workflow Diagram:
Caption: General workflow for the Evans auxiliary-mediated synthesis.
Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for preparing amino acids from aldehydes, ammonia, and cyanide. The asymmetric variant employs a chiral amine or a chiral catalyst to induce stereoselectivity.
Experimental Protocol:
-
Imine Formation: React pivalaldehyde (2,2-dimethylpropanal) with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine.
-
Cyanide Addition: Treat the chiral imine with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) in the presence of a Lewis acid catalyst. The chiral auxiliary directs the nucleophilic attack of the cyanide to one face of the imine, forming a diastereomerically enriched α-aminonitrile.
-
Hydrolysis and Deprotection: Hydrolyze the nitrile group to a carboxylic acid and cleave the chiral auxiliary under acidic conditions to afford (R)-2-Amino-3,3-dimethylbutanoic acid.
Quantitative Data:
| Parameter | Value |
| Chiral Amine | e.g., (R)-phenylglycinol |
| Diastereomeric Excess (de) | Can be high, dependent on the specific chiral auxiliary and conditions |
| Enantiomeric Excess (ee) of final product | Good to excellent |
Logical Relationship Diagram:
Caption: Key steps in the asymmetric Strecker synthesis of (R)-tert-leucine.
Comparison of Synthesis Pathways
| Synthesis Pathway | Key Advantages | Key Disadvantages | Typical ee (%) | Theoretical Yield (%) |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield of 50%, requires separation of product from starting material. | >98 | 50 |
| Chemo-enzymatic DKR | Theoretical yield of 100%, high enantioselectivity. | Requires careful optimization of both enzymatic and chemical steps, racemization catalyst can be expensive. | >99 | 100 |
| Schöllkopf Method | Well-established, high diastereoselectivity. | Requires stoichiometric use of chiral auxiliary, multi-step process. | >95 | Variable |
| Evans Auxiliary Method | Reliable and predictable stereocontrol, high diastereoselectivity, auxiliary is often recyclable. | Stoichiometric use of auxiliary, requires protection/deprotection steps. | >95 | Variable |
| Asymmetric Strecker Synthesis | Convergent, can be performed in one pot. | Cyanide is highly toxic, requires a suitable chiral auxiliary or catalyst. | Good to excellent | Variable |
Conclusion
The synthesis of enantiomerically pure (R)-2-Amino-3,3-dimethylbutanoic acid can be achieved through a variety of effective methods. Enzymatic approaches, particularly dynamic kinetic resolution, offer an elegant and environmentally friendly route with the potential for high yields and excellent enantiopurity. Chemical methods, such as those employing Schöllkopf or Evans chiral auxiliaries and the asymmetric Strecker synthesis, provide robust and well-established alternatives that offer high levels of stereocontrol. The choice of the optimal synthesis pathway will depend on factors such as the desired scale of production, cost considerations, available expertise, and the specific requirements for enantiomeric purity. This guide provides the foundational knowledge for researchers to make an informed decision and to further explore and optimize these synthesis strategies.
References
Physical and chemical properties of D-tert-leucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and biological significance of D-tert-leucine. This non-proteinogenic amino acid serves as a critical chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique sterically hindered tert-butyl group imparts specific conformational constraints, making it a valuable component in drug design and asymmetric synthesis.
Physical and Chemical Properties
This compound is a white crystalline powder.[1] Its fundamental properties are summarized below, providing a foundational dataset for its application in research and synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | [2][3] |
| Molecular Weight | 131.17 g/mol | [2][4][5] |
| Melting Point | ≥300 °C | [6][7] |
| Appearance | White crystalline powder/solid | [1][8] |
| Density | ~1.0 g/cm³ | [4][9] |
| Water Solubility | 125.5 g/L (at 20 °C); also reported as 0.1 g/mL | [4][8][9] |
| Solubility in Organic Solvents | Slightly soluble in ethanol, insoluble in ether | [3] |
| pKa (predicted) | 2.39 ± 0.12 (for the α-carboxyl group of DL-tert-leucine) | [8] |
| LogP | -1.8 | [2][9] |
Spectroscopic and Structural Data
The stereochemistry of this compound is crucial for its function as a chiral auxiliary. Its optical activity is a key identifier.
| Identifier | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3,3-dimethylbutanoic acid | [2] |
| Synonyms | (R)-2-Amino-3,3-dimethylbutyric acid, D-α-tert-Butylglycine | [5][6] |
| CAS Number | 26782-71-8 | [2][6] |
| Optical Rotation [α] | +9.5° (c=3% in H₂O at 25°C) | [6] |
| InChI Key | NPDBDJFLKKQMCM-BYPYZUCNSA-N | [6] |
| SMILES | CC(C)(C)--INVALID-LINK--C(O)=O | [6] |
Experimental Protocols
The synthesis and characterization of enantiomerically pure this compound are critical for its application. Several established protocols are outlined below.
Synthesis and Resolution
Method 1: Enzymatic Resolution of N-Acetyl-(±)-tert-leucine Chloroethyl Ester
This method provides optically pure this compound through the enantioselective hydrolysis of a racemic ester derivative.
-
Acetylation: Racemic (±)-tert-leucine is acetylated using acetic anhydride (B1165640) to produce (±)-N-acetyl-tert-leucine.[10]
-
Esterification: The resulting N-acetyl derivative is treated with thionyl chloride and then chloroethanol to form (±)-2-Acetylamino-3,3-dimethyl-butyric acid 2-chloroethyl ester.[10]
-
Enzymatic Hydrolysis: A protease from Bacillus licheniformis (Alcalase®) is used to selectively hydrolyze the L-enantiomer of the ester. The reaction is carried out in a buffered aqueous solution and monitored until approximately 50% conversion is achieved.[10][11]
-
Separation: The unreacted D-ester is extracted from the aqueous solution using an organic solvent like dichloromethane.[10]
-
Acidic Saponification: The purified D-ester is then subjected to acidic hydrolysis to cleave the ester and acetyl groups, yielding the final this compound product.[10]
Method 2: Diastereomeric Salt Resolution
This classical resolution technique separates enantiomers by forming diastereomeric salts with a chiral resolving agent.
-
Salt Formation: (DL)-tert-leucine is dissolved in water and treated with dibenzoyl-d-tartaric acid. The mixture is stirred, allowing the L-tert-leucine dibenzoyl-d-tartrate salt to preferentially crystallize and be removed by filtration.[12]
-
Isolation of D-enantiomer: The filtrate, now enriched with this compound, is concentrated under reduced pressure. The resulting residue is treated with a solvent like acetone (B3395972) to precipitate the crude this compound, which is then collected and dried.[12]
-
Purification: Further purification can be achieved through recrystallization to yield this compound with high chemical and chiral purity.[12]
Method 3: Asymmetric Reductive Amination
This biocatalytic approach offers a direct route to the chiral amino acid from its corresponding α-keto acid.
-
Reaction Setup: The substrate, trimethylpyruvate (TMP), is combined in a buffer solution with an ammonium (B1175870) source (e.g., ammonium formate).[13][14]
-
Enzymatic Conversion: A co-expression system in E. coli is often used, containing leucine (B10760876) dehydrogenase (LeuDH) and a cofactor regenerating enzyme like formate (B1220265) dehydrogenase (FDH). LeuDH catalyzes the reductive amination of TMP to L-tert-leucine, while FDH regenerates the required NADH cofactor.[13][14][15] While this method is predominantly cited for L-tert-leucine synthesis, specific D-amino acid dehydrogenases could be employed for the D-enantiomer.
Analytical Characterization
Protocol: Determination of Enantiomeric Excess (e.e.) by HPLC
-
Derivatization: To enable chiral separation on a standard C18 column, D- and L-tert-leucine are derivatized with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[15][16]
-
Chromatography: The derivatized sample is analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Mobile Phase: A typical mobile phase consists of a methanol (B129727) and phosphate (B84403) buffer mixture (e.g., 58:42 v/v).[15][16]
-
Detection: The eluting diastereomers are detected using a UV detector, typically at 254 nm.[15][16]
-
Quantification: The enantiomeric excess is calculated by integrating the peak areas of the two separated diastereomers.
Biological Activity and Applications
This compound is primarily utilized as a chiral building block in the pharmaceutical industry. Its bulky tert-butyl group can enforce specific conformations in peptide-based drugs or act as a chiral auxiliary in asymmetric synthesis.[10][11][17]
Role in Drug Development
-
Peptide Synthesis: It is incorporated into synthetic peptides to create protease inhibitors or other therapeutics with specific structural requirements.[5]
-
Chiral Intermediate: It serves as a starting material for multi-step syntheses of complex chiral molecules.[13]
-
Synthetic Cannabinoids: this compound derivatives, specifically l-tert-leucinamide structures, have been identified as core components in some synthetic cannabinoid receptor agonists (SCRAs).[18]
Metabolism
While D-amino acids are not common in mammals, metabolic pathways exist for their conversion. Studies in rats have shown that D-leucine can be converted into its natural L-enantiomer.[19] This process involves a two-step sequential metabolism:
-
Oxidative Deamination: D-leucine is first converted to its corresponding α-keto acid, α-ketoisocaproic acid (KIC), by a D-amino acid oxidase.
-
Stereospecific Reamination: KIC is then reaminated to form L-leucine.[19]
This pathway allows for the potential salvage and utilization of D-enantiomers.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H13NO2 | CID 6950340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-leucine [chembk.com]
- 4. L-tert-Leucine | CAS#:20859-02-3 | Chemsrc [chemsrc.com]
- 5. innospk.com [innospk.com]
- 6. D-tert-ロイシン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. DL-tert-Leucine CAS#: 33105-81-6 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 13. L-tert-Leucine | 20859-02-3 [chemicalbook.com]
- 14. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 17. This compound | 26782-71-8 | FL37715 | Biosynth [biosynth.com]
- 18. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-tert-leucine (CAS: 26782-71-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-tert-leucine, a non-proteinogenic amino acid, has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky tert-butyl group, imparts valuable properties to peptides and small molecule drugs, including increased metabolic stability and the ability to serve as a chiral auxiliary. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its application in drug design, with a particular focus on its role in protease inhibitors.
Physicochemical Properties
This compound, systematically named (2R)-2-amino-3,3-dimethylbutanoic acid, is a chiral amino acid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 26782-71-8 | [1] |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid or powder | [2] |
| Melting Point | ≥300 °C | |
| Optical Activity [α]20/D | +9.5° (c = 3% in H₂O) | |
| Solubility in Water | Soluble (0.1 g/mL for DL-tert-leucine) | [3] |
| Solubility in Methanol | Data not available | |
| Solubility in Ethanol (B145695) | Sparingly soluble (for L-leucine) | [4] |
Experimental Protocols
Synthesis and Purification: Enantiomeric Resolution of DL-tert-leucine
Enantiomerically pure this compound can be obtained from the racemic mixture (DL-tert-leucine) through diastereomeric salt formation using a chiral resolving agent, such as a tartaric acid derivative. The following protocol is adapted from established resolution procedures.[2]
Materials:
-
DL-tert-leucine
-
Optically active tartaric acid derivative (e.g., dibenzoyl-D-tartaric acid)
-
Polar solvent (e.g., water)
-
Acid (e.g., hydrochloric acid or sulfuric acid)
-
Base (e.g., epichlorohydrin (B41342) or a suitable non-basic acid scavenger)
-
Organic solvent (e.g., acetone (B3395972), toluene)
Procedure:
-
Diastereomeric Salt Formation: Dissolve DL-tert-leucine in a suitable polar solvent. Add an equimolar amount of the optically active tartaric acid derivative. Stir the solution to allow the formation of diastereomeric salts.
-
Fractional Crystallization: Cool the solution to induce crystallization. The salt of one enantiomer will preferentially crystallize. Filter the mixture to separate the crystals (diastereomeric salt of one enantiomer) from the filtrate (containing the other enantiomer).
-
Liberation of the Amino Acid:
-
From the Crystals: Suspend the collected crystals in water and acidify with a strong acid (e.g., HCl) to liberate the free amino acid and the resolving agent. The resolving agent can often be recovered by filtration.
-
From the Filtrate: Concentrate the filtrate under reduced pressure. The residue contains the other enantiomer as its salt with the resolving agent. Treat this residue with an acid to liberate the free amino acid.
-
-
Isolation and Purification of this compound:
-
The aqueous solution containing the hydrochloride salt of the desired enantiomer is concentrated.
-
To obtain the free amino acid from its salt, a neutralization step is required. This can be achieved by using a non-basic acid scavenger like an epoxide (e.g., epichlorohydrin) in a suitable solvent like toluene.[2]
-
The reaction is monitored until the pH is neutral.
-
The precipitated free this compound is then filtered, washed with an organic solvent like acetone to remove impurities, and dried under vacuum.
-
Workflow for Enantiomeric Resolution:
Analytical Methods
Objective: To determine the purity and enantiomeric excess of this compound.
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
Materials:
-
Column: A chiral stationary phase column is required for enantiomeric separation. For purity analysis, a standard C18 reversed-phase column can be used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Derivatizing Agent (for UV/fluorescence detection): A suitable derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) can be used for pre-column derivatization to enhance detection.
General Procedure (Reversed-Phase for Purity):
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: UV detection at 210-220 nm.
-
-
Data Analysis: The purity is determined by calculating the peak area of this compound relative to the total area of all peaks in the chromatogram.
General Procedure (Chiral HPLC for Enantiomeric Excess):
-
Sample Preparation: As above. Derivatization may be required depending on the chiral column and detection method.
-
Chromatographic Conditions: Isocratic elution with a mixture of hexane (B92381) and a polar modifier (e.g., ethanol or isopropanol) is often used for normal-phase chiral chromatography. The specific conditions will depend on the chiral column manufacturer's recommendations.
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-enantiomers: e.e. (%) = ([D] - [L]) / ([D] + [L]) * 100.
Objective: To confirm the chemical structure of this compound.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O). A reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for chemical shift referencing.[5]
¹H NMR (in D₂O):
-
Expected Chemical Shifts and Peak Assignments:
-
~3.7 ppm (singlet, 1H): This peak corresponds to the α-proton (-CH(NH₂)-). The multiplicity will be a singlet in D₂O due to the exchange of the amine protons with deuterium.[6]
-
~1.0 ppm (singlet, 9H): This strong singlet is characteristic of the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).[6]
-
¹³C NMR (in D₂O):
-
Expected Chemical Shifts and Peak Assignments:
Role in Drug Development: A Focus on Protease Inhibitors
The unique steric hindrance provided by the tert-butyl group of this compound makes it a valuable building block in the design of peptidomimetic drugs, particularly protease inhibitors. This structural feature can enhance the binding affinity of the inhibitor to the enzyme's active site and, importantly, increase its resistance to metabolic degradation by host proteases.
Mechanism of Action in Viral Protease Inhibition
This compound has been incorporated into several potent inhibitors of viral proteases, including the Hepatitis C Virus (HCV) NS3/4A serine protease and the SARS-CoV-2 3CL protease. These proteases are essential for the viral life cycle as they are responsible for cleaving the viral polyprotein into functional individual proteins required for viral replication and assembly.[9][10][11]
The general mechanism of these protease inhibitors involves binding to the active site of the viral protease, thereby blocking its catalytic activity. This prevents the processing of the viral polyprotein, leading to the production of non-functional viral components and ultimately inhibiting viral replication.
Signaling Pathway: Inhibition of HCV Polyprotein Processing
HCV, a single-stranded RNA virus, translates its genome into a large polyprotein. This polyprotein must be cleaved by both host and viral proteases to generate mature viral proteins. The HCV NS3/4A protease is a key viral enzyme that cleaves the polyprotein at multiple sites.[9]
This compound is a component of several HCV protease inhibitors, such as boceprevir (B1684563) and telaprevir.[12][13][14] These drugs are designed to mimic the natural substrate of the NS3/4A protease and bind to its active site with high affinity. By occupying the active site, they prevent the protease from cleaving the polyprotein, thus disrupting the viral replication cycle.[10][12]
The following diagram illustrates the HCV replication cycle and the point of intervention by this compound-containing protease inhibitors.
Conclusion
This compound is a valuable and versatile building block for the development of novel therapeutics. Its unique structural properties contribute to enhanced metabolic stability and potent biological activity, particularly in the realm of protease inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this important non-proteinogenic amino acid. Further research into its solubility in various organic solvents and its role in modulating other biological pathways will undoubtedly expand its applications in medicinal chemistry.
References
- 1. This compound | C6H13NO2 | CID 6950340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 3. DL-tert-Leucine CAS#: 33105-81-6 [m.chemicalbook.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. bovinedb.ca [bovinedb.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 11. What is the mechanism of Narlaprevir? [synapse.patsnap.com]
- 12. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 13. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Stereochemistry of D-tert-leucine
This guide provides a comprehensive overview of the stereochemistry of this compound, a non-proteinogenic amino acid of significant interest in pharmaceutical and chemical research. Its unique structural properties, characterized by a bulky tert-butyl group, make it a valuable chiral building block in asymmetric synthesis and drug design. This document details its chemical properties, stereoisomeric forms, synthesis, and analytical methods, presenting quantitative data and experimental protocols for practical application.
Introduction to tert-Leucine Stereochemistry
tert-Leucine, chemically known as 2-amino-3,3-dimethylbutanoic acid, is a chiral amino acid. The presence of a stereocenter at the α-carbon gives rise to two enantiomers: this compound and L-tert-leucine.[1] this compound is the (R)-enantiomer according to the Cahn-Ingold-Prelog priority rules.[2] Its counterpart, L-tert-leucine, is the (S)-enantiomer. These enantiomers exhibit identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.[3] An equimolar mixture of the D- and L-enantiomers is known as a racemic mixture, or DL-tert-leucine, which is optically inactive.[4]
The bulky and sterically hindering tert-butyl group is a key feature, making this compound a crucial component in the synthesis of chiral auxiliaries, ligands for asymmetric catalysis, and as a building block for pharmaceutical agents, including protease inhibitors.[5][6]
Physicochemical Properties
The distinct properties of this compound, its L-enantiomer, and the racemic mixture are summarized below. Note that optical rotation is highly dependent on the solvent, concentration, and temperature. The sign of rotation for this compound can be positive or negative depending on the measurement conditions, but its absolute configuration remains (R).
Table 1: Physicochemical Data for tert-Leucine Isomers
| Property | This compound | L-tert-Leucine | DL-tert-Leucine |
| Synonyms | (R)-2-Amino-3,3-dimethylbutyric acid[2] | (S)-2-Amino-3,3-dimethylbutanoic acid[7] | 3-Methylvaline; Pseudoleucine[4] |
| CAS Number | 26782-71-8[8][9] | 20859-02-3[7] | 33105-81-6[4] |
| Molecular Formula | C₆H₁₃NO₂[9] | C₆H₁₃NO₂[10][11] | C₆H₁₃NO₂[4] |
| Molecular Weight | 131.17 g/mol [8] | 131.17 g/mol [10][11] | 131.17 g/mol [4] |
| Appearance | White crystalline powder[2] | White crystalline solid[7] | White powder[12][13] |
| Melting Point | ≥300 °C (lit.) | ≥300 °C (lit.)[10] | >300 °C (lit.)[4][12][13][14] |
| Optical Rotation [α] | +9.5° (c=3% in H₂O at 25°C) -6.8° (c=5 in 5N HCl)[9] | -9.5° (c=3 in H₂O at 20°C) | Optically inactive |
| Water Solubility | Soluble[2] | Soluble | 0.1 g/mL, clear, colorless[4][12] |
| pKa | 2.39 ± 0.12 (Predicted)[2] | - | 2.39 ± 0.12 (Predicted)[12] |
Synthesis and Chiral Resolution
Obtaining enantiomerically pure this compound typically involves the resolution of a racemic mixture. Chemical synthesis from achiral precursors often results in DL-tert-leucine, which must then be separated.[15] Key methods include enzymatic hydrolysis and diastereomeric salt formation.
This method leverages the high stereoselectivity of enzymes to resolve a racemic mixture. A common approach involves the enantioselective hydrolysis of a derivatized racemic tert-leucine ester. The enzyme specifically catalyzes the hydrolysis of the L-enantiomer, leaving the D-enantiomer ester intact, which can then be isolated and deprotected.
Protocol: Enzymatic Hydrolysis of (±)-N-acetyl-tert-leucine chloroethyl ester [5]
-
Substrate Preparation: Synthesize the racemic starting material, (±)-N-acetyl-tert-leucine 2-chloroethyl ester, from DL-tert-leucine.
-
Reaction Setup: Dissolve 200 g of the racemic ester in 300 mL of toluene. Add 800 mL of a phosphate (B84403) buffer (pH 8.0) and 500 mL of Alcalase® protease solution.
-
Hydrolysis: Stir the biphasic mixture at 35°C. Maintain a constant pH of 8.0 by the automated addition of a 1 M NaOH solution using a pH-stat.
-
Monitoring: Monitor the reaction progress by tracking the consumption of NaOH. The reaction is typically stopped at approximately 50% conversion (e.g., after ~50 hours).
-
Extraction: Once the target conversion is reached, stop the reaction and extract the mixture with dichloromethane. The unreacted (+)-N-acetyl-D-tert-leucine chloroethyl ester will move to the organic phase.
-
Isolation: Dry the organic phase (e.g., with MgSO₄), filter, and evaporate the solvent. The resulting solid can be recrystallized from a solvent system like dichloromethane/hexane to yield the optically pure ester.
-
Saponification: Perform an acidic saponification (hydrolysis) on the isolated ester to remove the N-acetyl and chloroethyl groups, yielding the final product, this compound.
This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Protocol: Resolution of (DL)-tert-leucine using Dibenzoyl-D-tartaric Acid [16]
-
Salt Formation: Dissolve (DL)-tert-leucine (0.1145 mol) in water. Add a half-molar equivalent of dibenzoyl-D-tartaric acid monohydrate (0.057 mol).
-
Crystallization: Stir the solution for approximately 24 hours at room temperature (e.g., 28°C). The L-tert-leucine dibenzoyl-D-tartrate salt, being less soluble, will precipitate out.
-
Separation: Filter the reaction mixture. The solid precipitate is the L-tert-leucine diastereomeric salt. The filtrate contains the more soluble this compound dibenzoyl-D-tartrate salt.
-
Isolation of this compound: Concentrate the filtrate under reduced pressure.
-
Purification: Stir the resulting residue with a solvent in which the this compound is poorly soluble but the resolving agent is, such as acetone, to precipitate the crude this compound.
-
Final Liberation: The this compound can be further purified by treating its salt with acid to liberate the free amino acid and remove the resolving agent, followed by neutralization and recrystallization to achieve high chemical and chiral purity.
Analytical Methods for Enantiomeric Purity
Determining the enantiomeric excess (e.e.) is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.
Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral column. Zwitterionic CSPs, such as CHIRALPAK ZWIX(+), have shown effective separation of tert-leucine enantiomers.[17]
-
Mobile Phase: Prepare a mobile phase, for example, a mixture of methanol (B129727) and acetonitrile (B52724) (e.g., 50/50 v/v) containing additives like diethylamine (B46881) (DEA) and formic acid (FA) to improve resolution and peak shape.[17]
-
Sample Preparation: Accurately weigh and dissolve a sample of the this compound in the mobile phase or a compatible solvent.
-
Chromatography: Inject the sample into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times.
-
Detection and Quantification: Use a standard detector (e.g., UV-Vis). The enantiomeric excess is calculated from the integrated peak areas of the D- and L-enantiomers: e.e. (%) = ([Area_D - Area_L] / [Area_D + Area_L]) x 100
Applications in Drug Development
This compound is not just a laboratory curiosity; it is a high-value building block in the pharmaceutical industry. Its D-configuration and bulky side chain provide unique properties to peptide-based drugs and other chiral molecules.
-
Peptide Synthesis: Incorporation of D-amino acids like this compound into peptides can increase their resistance to enzymatic degradation by proteases, thereby enhancing their in vivo half-life and bioavailability. The tert-butoxycarbonyl-protected form, Boc-D-tert-leucine, is a widely used intermediate for this purpose.[18]
-
Chiral Auxiliaries: The defined stereochemistry of this compound makes it an excellent precursor for synthesizing chiral auxiliaries, which are used to control the stereochemical outcome of chemical reactions.
-
Active Pharmaceutical Ingredients (APIs): this compound is a key component in the synthesis of various APIs. It has been incorporated into molecules developed for their anticonvulsant and neuroprotective properties.[18] Its structural features are also valuable in designing protease inhibitors, which are a critical class of drugs for treating viral infections like HIV and hepatitis C.[5]
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 7. Page loading... [guidechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound, 99% 2 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. L-tert-Leucine | CAS#:20859-02-3 | Chemsrc [chemsrc.com]
- 11. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 12. DL-tert-Leucine CAS#: 33105-81-6 [m.chemicalbook.com]
- 13. DL-tert-Leucine | 33105-81-6 [chemicalbook.com]
- 14. tert-leucine [chembk.com]
- 15. d-nb.info [d-nb.info]
- 16. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 17. hplc.eu [hplc.eu]
- 18. nbinno.com [nbinno.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to D-tert-leucine as a Non-Proteinogenic Amino Acid
Introduction
This compound, a non-proteinogenic amino acid, has emerged as a crucial chiral building block in medicinal chemistry and drug development. Its unique structural feature, a bulky tert-butyl group attached to the α-carbon, imparts significant steric hindrance. This property is highly valuable in the design of peptidomimetics and small molecule drugs, as it can influence peptide conformation, enhance metabolic stability, and improve receptor binding affinity and selectivity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, along with detailed experimental protocols and relevant data.
This compound is the (R)-enantiomer of tert-leucine.[1] Its incorporation into peptide chains can protect against enzymatic degradation by proteases, which typically recognize and cleave L-amino acids.[2] Furthermore, the sterically demanding tert-butyl group can act as a conformational constraint, locking the peptide backbone into a desired bioactive conformation. These attributes make this compound a valuable component in the synthesis of therapeutic peptides and other complex chiral molecules.[3][4]
Physicochemical and Spectroscopic Data
The unique properties of this compound are summarized in the tables below, providing essential information for its use in research and synthesis.
General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 26782-71-8 | [1][3][5] |
| Molecular Formula | C₆H₁₃NO₂ | [1][3][6] |
| Molecular Weight | 131.17 g/mol | [1][5] |
| Appearance | White crystalline powder | [1] |
| Melting Point | ≥300 °C | [5][7] |
| Water Solubility | Soluble | [1][7] |
| pKa (Predicted) | 2.39 ± 0.12 | [1] |
| XLogP3 | -1.8 | [7][8] |
Optical Properties
| Property | Value | Conditions | Reference(s) |
| Optical Rotation [α] | +9.5° | c = 3% in H₂O at 25°C/D-line | [5] |
| Optical Rotation [α] | -6.8 ± 0.3° | c = 5 in 5N HCl | [6] |
Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Spectra available | [9][10][11][12][13] |
| ¹³C NMR | Spectra available | [12][13] |
| Mass Spectrometry | Spectra available | [14][15][16] |
| FTIR | Spectrum available | [9] |
Synthesis of this compound
The synthesis of enantiomerically pure this compound is a critical process for its application in pharmaceuticals. Several methods have been developed, primarily involving either the resolution of a racemic mixture or asymmetric synthesis.
Diastereomeric Salt Resolution
A common method for obtaining enantiomerically pure this compound is through the resolution of racemic (DL)-tert-leucine. This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.
Experimental Protocol: Resolution of (DL)-tert-leucine[17]
-
Salt Formation: Dissolve (DL)-tert-leucine in water. Add a molar equivalent of a chiral resolving agent, such as dibenzoyl-d-tartaric acid monohydrate, and stir the solution at a controlled temperature (e.g., 28°C) for an extended period (e.g., 24 hours) to allow for the crystallization of the less soluble diastereomeric salt (L-tert-leucine dibenzoyl-d-tartrate).
-
Separation: Filter the reaction mixture to collect the precipitated L-tert-leucine diastereomeric salt. The filtrate will be enriched with the this compound diastereomeric salt.
-
Isolation of this compound: Concentrate the filtrate under reduced pressure. The resulting residue, containing the this compound salt, is then treated to liberate the free amino acid. This can be achieved by adjusting the pH or by other methods that break the salt complex. The crude this compound is then purified, for example, by stirring with a solvent like acetone (B3395972) to precipitate the pure product, which is then filtered and dried.
Enzymatic Resolution
Enzymatic methods offer a highly selective route to enantiomerically pure this compound. One such method involves the enantioselective hydrolysis of a racemic N-acyl-tert-leucine ester.
Experimental Protocol: Enzymatic Hydrolysis[18]
-
Substrate Preparation: Synthesize the racemic substrate, for example, (±)-N-acetyl-tert-leucine chloroethyl ester.
-
Enzymatic Hydrolysis: Perform the hydrolysis using a protease, such as Alcalase® from Bacillus licheniformis, in a buffered aqueous solution. The enzyme will selectively hydrolyze the L-enantiomer of the ester, leaving the D-enantiomer unreacted.
-
Monitoring the Reaction: Monitor the reaction progress, for instance, by titration with NaOH to measure the acid produced from the hydrolysis of the L-ester. The reaction is typically stopped at approximately 50% conversion to ensure high enantiomeric excess of the remaining D-ester.
-
Extraction and Purification: After the reaction, extract the unreacted D-ester (e.g., (+)-N-acetyl-D-tert-leucine chloroethyl ester) from the aqueous phase using an organic solvent like dichloromethane.
-
Hydrolysis to this compound: Subject the purified D-ester to acidic hydrolysis to remove the N-acetyl and ester groups, yielding the final this compound product.
Asymmetric Synthesis
Asymmetric synthesis provides a direct route to this compound, avoiding the need for resolution. Biocatalytic methods are particularly effective.
Conceptual Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis of this compound from a prochiral ketone using a biocatalyst.
Applications in Drug Development
This compound is a valuable building block in the pharmaceutical industry due to its ability to confer desirable properties to drug candidates.[19]
Peptidomimetics and Peptide Drugs
The incorporation of this compound into peptides can enhance their therapeutic potential. The bulky tert-butyl group can act as a conformational lock, while the D-configuration provides resistance to proteolytic degradation.
A study on the antimicrobial peptide Brevinin-1OS (B1OS) demonstrated that the addition of a D-leucine residue at the second position (B1OS-D-L) significantly enhanced its antibacterial and anticancer activities compared to the parent peptide and its L-leucine counterpart.[2] Notably, the D-leucine analog exhibited increased killing speed against lung cancer cells with reduced hemolytic activity, suggesting a favorable therapeutic window.[2]
Chiral Auxiliary and Building Block
This compound and its derivatives serve as chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds.[20] Its protected form, Boc-D-tert-leucine, is a key intermediate in the synthesis of various pharmaceutical agents, including those with anticonvulsant and neuroprotective properties.[4]
Synthetic Cannabinoid Receptor Agonists (SCRAs)
This compound derivatives have been identified in the structures of synthetic cannabinoid receptor agonists. Structure-activity relationship studies have shown that the tert-leucinamide moiety often leads to higher affinity and potency at cannabinoid receptors compared to other amino acid-derived side chains.[21]
Experimental Workflows and Logical Relationships
Peptide Synthesis Workflow
The incorporation of this compound into a peptide chain follows standard solid-phase or solution-phase peptide synthesis protocols. The use of a protected form, such as Boc-D-tert-leucine or Fmoc-D-tert-leucine, is essential.
Caption: A generalized workflow for solid-phase peptide synthesis incorporating this compound.
Logical Relationship in Drug Design
The decision to use this compound in a drug candidate is often based on a set of desired properties.
Caption: Logical relationship illustrating the rationale for incorporating this compound in drug design.
Conclusion
This compound is a non-proteinogenic amino acid with significant utility in the field of drug discovery and development. Its unique steric and stereochemical properties make it a valuable tool for medicinal chemists seeking to enhance the stability, potency, and selectivity of peptide and small molecule therapeutics. The synthetic routes to enantiomerically pure this compound are well-established, allowing for its reliable incorporation into complex molecular architectures. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of unique building blocks like this compound will undoubtedly play an increasingly important role.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 26782-71-8 | FL37715 | Biosynth [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. D-叔亮氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 99% 2 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C6H13NO2 | CID 6950340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. L-tert-Leucine(20859-02-3) 1H NMR [m.chemicalbook.com]
- 11. hmdb.ca [hmdb.ca]
- 12. L-tert-Leucine | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bmse000920 L-Leucine at BMRB [bmrb.io]
- 14. GMD - Leucine, 2,3,3-d3- (1TMS) [gmd.mpimp-golm.mpg.de]
- 15. N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. massbank.eu [massbank.eu]
- 17. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 18. tandfonline.com [tandfonline.com]
- 19. innospk.com [innospk.com]
- 20. Asymmetric Syntheses via Heterocyclic Intermediates; XII1. Enantioselective Synthesis of (R)-α-Amino Acids using tert-Leucine as Chiral Auxiliary Reagent (1982) | Ulrich Schöllkopf | 61 Citations [scispace.com]
- 21. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of D-tert-leucine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility of D-tert-leucine, a non-proteinogenic amino acid of significant interest in pharmaceutical and chemical research. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental protocols for solubility determination, and presents logical workflows through diagrams.
Executive Summary
This compound, with its sterically hindered tert-butyl group, exhibits unique solubility characteristics that are crucial for its application in peptide synthesis, chiral separations, and as a building block in drug design. Understanding its solubility in various solvents is paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes. This guide consolidates the currently available solubility data for tert-leucine enantiomers and provides detailed methodologies for its empirical determination.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, data for the closely related L-enantiomer and the racemic mixture (DL-tert-leucine) in aqueous solutions provide valuable benchmarks. In achiral solvents, the solubility of enantiomers is identical.
| Solvent | Compound | Temperature (°C) | Solubility | Unit |
| Water | L-tert-leucine | 20 | 125.5 | g/L |
| Water | DL-tert-leucine | Room Temperature | 0.1 | g/mL |
Note: The solubility of this compound in water is expected to be comparable to that of L-tert-leucine.
General solubility trends for amino acids suggest that this compound is likely to be readily soluble in aqueous solutions and polar protic solvents, with decreasing solubility in polar aprotic and nonpolar organic solvents. The bulky and hydrophobic tert-butyl group is expected to result in lower aqueous solubility compared to smaller aliphatic amino acids like alanine (B10760859) and valine.[1] The solubility of amino acids in aqueous solutions is also known to be influenced by pH, with minimum solubility typically observed at the isoelectric point.[2]
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility is critical for its practical application. The following are detailed protocols for two common methods: the gravimetric method and a spectrophotometric method.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[3][4] It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the solvent by evaporating the solvent and weighing the residue.
Materials and Equipment:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.
-
Immediately filter the supernatant using a syringe filter into a pre-weighed, clean, and dry evaporation dish. The filter should also be at the experimental temperature.
-
-
Solvent Evaporation and Weighing:
-
Record the exact mass of the filtered saturated solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).
-
Continue drying until a constant weight of the solid residue is achieved.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the dish with residue minus the initial weight of the empty dish.
-
The mass of the solvent is the weight of the saturated solution minus the mass of the dissolved this compound.
-
Solubility can then be expressed in various units, such as g/100 g of solvent, g/L, or mol/L.
-
Spectrophotometric Method (for aqueous solutions)
This method is suitable for compounds that have a chromophore or can be derivatized to produce a colored product that can be quantified using UV-Vis spectrophotometry. Amino acids can be quantified using reagents like ninhydrin (B49086).[5]
Materials and Equipment:
-
This compound
-
Solvent (e.g., water)
-
Ninhydrin reagent
-
UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and cuvettes
-
Heating block or water bath
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Preparation of Saturated Solution:
-
Follow step 1 from the gravimetric method to prepare a saturated solution of this compound at the desired temperature.
-
-
Sample Preparation and Derivatization:
-
Filter a sample of the saturated supernatant as described in the gravimetric method.
-
Perform a precise dilution of the filtered saturated solution to bring its concentration within the range of the standard curve.
-
To a known volume of each standard solution and the diluted sample solution, add the ninhydrin reagent according to a validated protocol (this typically involves heating for a specific time to develop the color).[5]
-
-
Spectrophotometric Measurement:
-
After cooling to room temperature, measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance for the this compound-ninhydrin complex.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the standard curve.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the logical flow of the solubility determination methods.
Conclusion
While specific quantitative solubility data for this compound across a wide range of organic solvents is limited, the information available for its L-enantiomer and racemic mixture in water provides a solid foundation. The experimental protocols detailed in this guide offer robust methods for researchers to determine the solubility of this compound in solvent systems relevant to their work. An empirical understanding of its solubility is a critical step in harnessing the full potential of this valuable chiral building block in drug discovery and development.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. pharmajournal.net [pharmajournal.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. [PDF] Spectrophotometric Determination of Amino Acids by the Ninhydrin Reaction. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Natural Occurrence of D-tert-leucine in Organisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of the non-proteinogenic amino acid D-tert-leucine in organisms. While the presence of D-amino acids in nature is increasingly recognized, this compound appears to be a rare exception. This document summarizes the confirmed instances of its natural occurrence, explores potential biosynthetic pathways by analogy to other D-amino acids, and provides detailed experimental protocols for its detection and characterization.
Confirmed Natural Occurrence of this compound
To date, the only confirmed natural source of this compound is the marine sponge Discodermia kiiensis. This organism produces a variety of bioactive peptides, among which is the antimicrobial peptide Discodermin A .
Discodermin A is a tetradecapeptide with established antimicrobial and cytotoxic properties. Its unique structure is notable for the inclusion of several D-amino acids and the unusual non-proteinogenic amino acid tert-leucine. Crucially, detailed analysis of the amino acid composition of Discodermin A has revealed the presence of both the D- and L-enantiomers of tert-leucine[1].
The amino acid composition of Discodermin A is as follows: D-Cys(O3H), L-Asp, L-MeGlu, L-Thr (2 moles), Sar, D-Pro, D-Ala, D-t-Leu , L-t-Leu , D-Leu, L-Phe, D-Trp, and L-Arg[1]. The presence of both enantiomers of tert-leucine within the same peptide is a remarkable finding and stands as the primary evidence for the natural occurrence of this compound.
Table 1: Amino Acid Composition of Discodermin A
| Amino Acid | Chirality | Moles per Mole of Peptide |
| Cysteic Acid | D | 1 |
| Aspartic Acid | L | 1 |
| N-methyl-Glutamic Acid | L | 1 |
| Threonine | L | 2 |
| Sarcosine | Achiral | 1 |
| Proline | D | 1 |
| Alanine | D | 1 |
| tert-Leucine | D | 1 |
| tert-Leucine | L | 1 |
| Leucine (B10760876) | D | 1 |
| Phenylalanine | L | 1 |
| Tryptophan | D | 1 |
| Arginine | L | 1 |
Data sourced from Matsunaga et al., 1985[1].
Potential Biosynthetic Pathways
The biosynthetic pathway for this compound has not been explicitly elucidated. However, the mechanisms for the formation of other D-amino acids in microorganisms can provide a hypothetical framework. The primary mechanism for the synthesis of D-amino acids is the racemization of their L-enantiomers, catalyzed by enzymes called amino acid racemases [2].
Amino acid racemases are a class of enzymes that catalyze the interconversion of L- and D-amino acids. These enzymes are found in a wide range of organisms, particularly bacteria, and play crucial roles in processes such as cell wall biosynthesis and the production of peptide antibiotics. Most amino acid racemases are dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor[2].
While a specific tert-leucine racemase has not been identified, some racemases exhibit broad substrate specificity. For instance, a racemase from Thermococcus kodakarensis has been shown to act on leucine and other branched-chain amino acids[3]. It is plausible that a similar enzyme with activity towards tert-leucine exists in Discodermia kiiensis or its symbiotic microorganisms, which are often the true producers of bioactive compounds found in sponges.
References
- 1. Bioactive marine metabolites, IV. Isolation and the amino acid composition of discodermin A, an antimicrobial peptide, from the marine sponge Discodermia kiiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid racemases: functions and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TK1211 Encodes an Amino Acid Racemase towards Leucine and Methionine in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of D-tert-leucine
An In-Depth Technical Guide on D-tert-leucine
This guide provides essential physicochemical data for this compound, a non-proteinogenic amino acid utilized in biomedical research and drug development. Its unique tert-butyl side chain imparts significant steric hindrance, influencing peptide conformation and enhancing metabolic stability. This document is intended for researchers, scientists, and professionals in the field of drug development.
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C6H13NO2 | [1][2][3] |
| Molecular Weight | 131.17 g/mol | [1][2][3][4] |
| IUPAC Name | (2R)-2-amino-3,3-dimethylbutanoic acid | [1] |
| CAS Number | 26782-71-8 | [1][3] |
Molecular Structure
The structural arrangement of this compound is a key determinant of its chemical properties and biological activity. The diagram below illustrates the connectivity of the atoms and the stereochemistry at the alpha-carbon.
References
Spectroscopic Profile of D-tert-leucine: A Technical Guide for Researchers
For immediate release: This whitepaper provides an in-depth technical guide to the spectroscopic data of D-tert-leucine, a non-proteinogenic amino acid of significant interest in drug development and peptide chemistry. This document is intended for researchers, scientists, and professionals in the field, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols.
Introduction
This compound, with the systematic name (R)-2-amino-3,3-dimethylbutanoic acid, is a chiral building block increasingly utilized in the synthesis of pharmaceuticals and peptidomimetics. Its bulky tert-butyl side chain imparts unique conformational constraints and metabolic stability to molecules incorporating it. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This guide presents a comprehensive summary of its NMR, IR, and MS data in clearly structured tables, accompanied by detailed methodologies for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the summarized ¹H and ¹³C NMR data for this compound, typically recorded in deuterium (B1214612) oxide (D₂O) due to the presence of exchangeable amine and carboxylic acid protons.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for this compound in D₂O
| Protons | Chemical Shift (δ) in ppm | Multiplicity |
| α-CH | ~3.46 | Singlet |
| (CH₃)₃C- | ~1.08 | Singlet |
Note: The chemical shifts are referenced to an internal standard, and the absence of coupling for the α-CH proton is due to the lack of adjacent non-equivalent protons.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=O (Carboxyl) | ~175 |
| Cα (Methine) | ~65 |
| Cβ (Quaternary) | ~34 |
| Cγ (Methyl) | ~26 |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or equivalent.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Sweep Width: Set a spectral width of approximately 12-16 ppm.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of protons for accurate integration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Employ a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with singlet peaks for each carbon.
-
Sweep Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): A shorter relaxation delay (e.g., 2 seconds) is often used to expedite data acquisition.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., TopSpin, Mnova). Apply an exponential window function, Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound, typically acquired as a solid sample, is characterized by the following absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400-2400 (broad) | O-H and N-H | Stretching |
| ~2970 | C-H (in tert-butyl) | Asymmetric Stretching |
| ~1680-1720 | C=O (Carboxylic Acid) | Stretching |
| ~1600-1640 | N-H (Amine) | Bending |
| ~1500-1550 | N-H (Amine) | Bending |
| ~1470 | C-H (in tert-butyl) | Bending |
Experimental Protocol for FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for obtaining the IR spectrum of this compound.
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrumentation: Use a benchtop FTIR spectrometer (e.g., Bruker ALPHA, PerkinElmer Spectrum Two).
-
Data Acquisition:
-
Spectral Range: Scan the mid-IR region, typically from 4000 to 400 cm⁻¹.
-
Resolution: Set the spectral resolution to 4 cm⁻¹.
-
Number of Scans: Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Background Correction: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) before acquiring the sample spectrum.
-
-
Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 132.1 | [M+H]⁺ |
| 86.1 | [M+H - HCOOH]⁺ |
| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |
| 44.1 | [CH(NH₂)COOH]⁺ fragment |
| 30.1 | [CH₂NH₂]⁺ |
Note: The tert-butyl cation (m/z 57.1) is expected to be a prominent peak due to its stability.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) coupled with a tandem mass spectrometer (MS/MS) is a common technique for the analysis of amino acids.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize an ESI-tandem mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap instrument.
-
Data Acquisition (MS Scan):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-300.
-
Capillary Voltage: Apply a high voltage to the ESI needle (e.g., 3-4 kV).
-
Nebulizing Gas: Use nitrogen as the nebulizing and drying gas.
-
-
Data Acquisition (MS/MS Scan):
-
Precursor Ion Selection: Isolate the protonated molecular ion ([M+H]⁺, m/z 132.1) in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell to induce fragmentation. The collision energy can be varied to control the extent of fragmentation.
-
Fragment Ion Analysis: Scan the resulting fragment ions in the second mass analyzer.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions, which can be used to confirm the structure of this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Methodological & Application
Application Notes and Protocols for the Use of D-tert-leucine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance therapeutic properties. D-tert-leucine, a D-amino acid with a sterically demanding tert-butyl side chain, is of particular interest. Its inclusion in peptide-based therapeutics can significantly increase metabolic stability by conferring resistance to proteolytic degradation.[1][2] This modification can lead to a longer in vivo half-life and improved bioavailability.[3] Furthermore, the unique stereochemistry and bulky nature of this compound can influence peptide conformation, potentially leading to altered receptor binding affinities and specificities, and in some cases, enhanced biological activity with reduced cytotoxicity.[4][5]
However, the very properties that make this compound a valuable building block—its steric bulk—also present significant challenges during solid-phase peptide synthesis (SPPS). The hindered nature of the amino acid can lead to incomplete coupling reactions, resulting in lower yields and deletion sequences.[6][7] Therefore, optimized protocols and the selection of appropriate reagents are crucial for the successful incorporation of this compound into peptide chains.
These application notes provide a comprehensive overview of the use of this compound in Fmoc-based SPPS, including recommended coupling reagents, detailed experimental protocols, and a discussion of its impact on peptide properties.
Challenges in Incorporating this compound
The primary obstacle in the use of this compound in SPPS is the steric hindrance imposed by its bulky tert-butyl group. This can significantly slow down the kinetics of the coupling reaction and, in some cases, prevent it from going to completion.[7][8] Conventional coupling methods may prove inefficient, necessitating the use of more potent activating reagents and potentially modified reaction conditions to achieve satisfactory yields.[7]
Recommended Coupling Reagents for this compound
Standard coupling reagents may not be sufficient to overcome the steric hindrance of this compound. The selection of a highly efficient coupling reagent is critical for successful incorporation. The following table summarizes common coupling reagents and their suitability for sterically hindered amino acids like this compound.
| Coupling Reagent | Class | Advantages for Hindered Couplings | Considerations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt | Highly reactive, often considered one of the most effective reagents for difficult couplings, including sterically hindered amino acids.[7][9] | Higher cost. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | A widely used and effective coupling reagent, often a good first choice for challenging sequences.[10] | Can be slightly less effective than HATU for the most difficult couplings. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium/Uronium Salt | High coupling efficiency, comparable to HATU, with the advantage of being a safer alternative to HOBt/HOAt-based reagents.[9] | Higher cost. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Known to be effective for sterically hindered couplings. | May be less efficient than HATU for some sequences. |
| DIC/OxymaPure (Diisopropylcarbodiimide / Ethyl cyanoglyoxylate-2-oxime) | Carbodiimide/Oxime | Low racemization, cost-effective. | Generally slower than aminium/uronium salts. |
Experimental Protocols
The following protocols are based on standard Fmoc-based SPPS and have been adapted to address the challenges of incorporating the sterically hindered this compound. These should be considered as a starting point, and optimization may be necessary depending on the specific peptide sequence.
Protocol 1: Standard Coupling of Fmoc-D-tert-leucine
This protocol is suitable for most sequences but may require a second coupling (double coupling) to ensure complete incorporation of this compound.
Materials:
-
Fmoc-D-tert-leucine
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HATU, HBTU, or COMU)
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by DMF (2-3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-tert-leucine (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).
-
(Optional) Double Coupling: If the Kaiser test is positive, repeat steps 3-5.
-
(Optional) Capping: To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.
Protocol 2: Microwave-Assisted Coupling of Fmoc-D-tert-leucine
Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids.[8]
Materials:
-
Same as Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
Prepare the activated Fmoc-D-tert-leucine solution as described in Protocol 1.
-
Add the solution to the deprotected peptide-resin in a microwave-safe reaction vessel.
-
-
Microwave Irradiation:
-
Perform the coupling reaction in a microwave peptide synthesizer at a constant temperature (e.g., 75°C) for 5-15 minutes.
-
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1. A double coupling under microwave conditions may be necessary in particularly difficult cases.
Visualization of Workflows and Concepts
Experimental Workflow for this compound Incorporation
Caption: Workflow for a single coupling cycle of Fmoc-D-tert-leucine in SPPS.
Logical Relationship: Overcoming Steric Hindrance
Caption: Strategies to overcome the challenge of steric hindrance in this compound coupling.
Conceptual Signaling Pathway: Enhanced Peptide Stability
As specific signaling pathways for this compound containing peptides are not well-documented, this diagram illustrates the general principle of how D-amino acid incorporation can lead to prolonged biological effects.
Caption: Conceptual pathway showing how this compound enhances peptide stability and signaling.
Conclusion
The use of this compound in solid-phase peptide synthesis is a valuable tool for the development of more stable and potentially more potent peptide therapeutics. While its steric bulk presents a synthetic challenge, the use of optimized protocols, including high-activity coupling reagents and techniques such as microwave-assisted synthesis, can lead to successful incorporation. The resulting peptides are expected to exhibit enhanced resistance to enzymatic degradation, a key attribute for improving their pharmacokinetic profiles. Researchers and drug developers are encouraged to consider these guidelines as a starting point for the synthesis and exploration of novel this compound-containing peptides.
References
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. bachem.com [bachem.com]
- 10. chempep.com [chempep.com]
Application Notes: D-tert-leucine as a Chiral Building Block in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-tert-leucine ((R)-2-Amino-3,3-dimethylbutanoic acid) is a non-proteinogenic amino acid characterized by its sterically demanding tert-butyl group.[1] This unique structural feature provides significant steric hindrance and hydrophobicity, making this compound and its derivatives highly valuable chiral building blocks in modern asymmetric synthesis.[2][3] Its applications are extensive, ranging from its use as a chiral auxiliary to control stereoselectivity in chemical reactions to its incorporation as a key structural component in pharmaceuticals and peptide-based drugs.[4][5][6] The tert-butoxycarbonyl (Boc) protected form, Boc-D-tert-leucine, is particularly important in peptide synthesis, preventing unwanted side reactions and enabling controlled chain elongation.[7][8]
Key Applications
This compound as a Chiral Auxiliary
Due to its bulky tert-butyl group, this compound is an effective chiral auxiliary, a molecule temporarily incorporated into a substrate to direct a stereoselective transformation.[5][6] The auxiliary enforces a specific spatial arrangement, favoring the formation of one stereoisomer over another. After the desired chiral center is created, the auxiliary can be cleaved and recovered.[5] This strategy is widely employed for the enantioselective synthesis of other α-amino acids and complex chiral molecules.[9]
Precursor for Chiral Ligands and Organocatalysts
Derivatives of this compound are frequently used to synthesize chiral ligands and organocatalysts.[10] These catalysts are instrumental in a variety of asymmetric transformations, including reductions, additions, and cycloadditions, where they facilitate the formation of enantiomerically pure products.[10] For instance, squaramide catalysts derived from tert-leucine have been successfully used in enantioselective vinylogous Michael additions.[11] The steric bulk of the tert-leucine moiety is crucial for creating a well-defined chiral environment around the catalyst's active site, leading to high levels of stereocontrol.
Logical Workflow: From this compound to Asymmetric Catalysis
Caption: Synthesis and application of a this compound-derived catalyst.
Intermediate in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[7] Its incorporation into drug molecules can enhance metabolic stability, improve binding to biological targets, and confer resistance to enzymatic degradation.[5][8] It is a component in the synthesis of drugs with anticonvulsant and neuroprotective properties, as well as antiviral compounds like protease inhibitors used in HIV and HCV treatments.[4][7][12]
Building Block in Peptide Synthesis
In peptide science, incorporating non-natural D-amino acids like this compound can profoundly alter a peptide's structure and function.[5] Peptides containing this compound often exhibit increased resistance to proteolytic enzymes, leading to a longer half-life in biological systems.[5][8] The bulky side chain also introduces unique conformational constraints, which can be exploited to design peptides with specific secondary structures or enhanced binding affinity for receptors.[5] The Boc-protected form, Boc-D-tert-leucine, is a standard reagent for solid-phase and solution-phase peptide synthesis.[7]
Data Presentation: Performance in Asymmetric Synthesis
The following tables summarize the effectiveness of this compound-derived auxiliaries and catalysts in representative asymmetric reactions.
Table 1: Asymmetric Strecker Synthesis of (S)-tert-leucine using (R)-Phenylglycine Amide Auxiliary This table illustrates a crystallization-induced asymmetric transformation where the desired diastereomer precipitates from the reaction mixture.
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of final (S)-tert-leucine |
| 1 | Methanol | 80 | 65:35 | >98% |
| 2 | Water | 93 | >99:1 | >98% |
| 3 | Water/Methanol | 76 | >99:1 | >98% |
(Data sourced from references[13][14])
Table 2: Enantioselective Synthesis of Pyrano[2,3-c]pyrazoles using a Cinchona Alkaloid Catalyst This reaction, while not directly using a this compound catalyst, exemplifies the type of organocatalytic transformation where tert-leucine derivatives are often employed. The data showcases typical performance metrics.
| Substrate (Aldehyde) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| Benzaldehyde | 5 | 80 | 96 |
| 4-Chlorobenzaldehyde | 5 | 85 | 75 |
| 4-Nitrobenzaldehyde | 5 | 92 | 70 |
| 2-Naphthaldehyde | 5 | 69 | 99 |
(Data sourced from reference[15])
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis of (S)-tert-leucine via Crystallization-Induced Asymmetric Transformation
This protocol describes the synthesis of (S)-tert-leucine using (R)-phenylglycine amide as a chiral auxiliary, where the desired aminonitrile intermediate crystallizes directly from the reaction medium.[13][14]
Workflow Diagram
Caption: Workflow for the asymmetric synthesis of (S)-tert-leucine.
Materials:
-
(R)-phenylglycine amide
-
Pivaldehyde
-
Sodium cyanide (NaCN)
-
Acetic acid (AcOH)
-
Water (deionized)
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydrochloric acid (HCl, 6 M)
-
Ion-exchange resin
Procedure:
-
Amino Nitrile Synthesis:
-
In a suitable reaction vessel, dissolve (R)-phenylglycine amide (1.0 eq) and sodium cyanide (1.0 eq) in water.
-
Add acetic acid (1.0 eq) to the solution to generate HCN in situ.
-
Add pivaldehyde (1.0 eq) to the mixture.
-
Stir the resulting slurry vigorously at room temperature. The desired (R,S)-α-amino nitrile diastereomer will selectively precipitate over time.
-
After approximately 24 hours, filter the solid precipitate, wash with cold water, and dry under vacuum. The product can be obtained in high yield (>90%) and high diastereomeric purity (>99:1 dr).[13]
-
-
First Hydrolysis (to Diamide):
-
Carefully add the dried amino nitrile to concentrated sulfuric acid at 0 °C.
-
Allow the mixture to stir at room temperature for 48 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH) to precipitate the diamide (B1670390).
-
Filter the solid, wash with water, and dry.
-
-
Second Hydrolysis (to (S)-tert-leucine):
-
Reflux the diamide in 6 M HCl for 12-18 hours.
-
Cool the solution and extract with an organic solvent (e.g., diethyl ether) to remove the phenylglycine byproduct.
-
Adjust the pH of the aqueous layer to the isoelectric point of tert-leucine (~6.0) to precipitate the crude product.
-
-
Purification:
-
For higher purity, dissolve the crude product in water and pass it through an ion-exchange chromatography column.
-
Elute the (S)-tert-leucine, combine the relevant fractions, and lyophilize to obtain the final product as a white solid. The overall yield from the pure aminonitrile is typically around 73% with an enantiomeric excess of >98%.[13][14]
-
Protocol 2: General Procedure for Thiourea-Catalyzed Asymmetric Strecker Reaction
This protocol outlines a general method for synthesizing (R)-tert-leucine using a chiral thiourea (B124793) organocatalyst.[10]
Materials:
-
Aldimine (derived from pivaldehyde and a suitable amine, e.g., benzylamine)
-
Chiral thiourea catalyst (e.g., Jacobsen's catalyst) (4 mol%)
-
Hydrogen cyanide (HCN) or Trimethylsilyl cyanide (TMSCN)
-
Toluene (anhydrous)
-
Methanol (for use with TMSCN)
-
Acids and bases for hydrolysis and workup (e.g., HCl, H₂SO₄)
Procedure:
-
Hydrocyanation Reaction:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the aldimine (1.0 eq) and the chiral thiourea catalyst (0.04 eq) in anhydrous toluene.
-
Cool the reaction mixture to a low temperature (e.g., -75 °C).[10]
-
Slowly add hydrogen cyanide (1.3 eq) or a combination of TMSCN and a proton source like methanol.
-
Stir the reaction at this temperature for 15-24 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Workup and Hydrolysis:
-
Upon completion, quench the reaction carefully with an appropriate reagent.
-
Remove the solvent under reduced pressure.
-
The resulting α-amino nitrile can be hydrolyzed to the corresponding α-amino acid ((R)-tert-leucine) using strong acidic conditions (e.g., refluxing in 65% aqueous H₂SO₄ followed by concentrated HCl).[10]
-
-
Purification:
-
After hydrolysis, purify the resulting amino acid using standard procedures such as crystallization or ion-exchange chromatography as described in Protocol 1. This method provides (R)-tert-leucine in high yield and high enantiomeric excess.[10]
-
References
- 1. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. L-Tert-Leucine - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. This compound (26782-71-8) for sale [vulcanchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. scispace.com [scispace.com]
- 10. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Enantiomerically Pure D-tert-leucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiomerically pure D-tert-leucine is a valuable chiral building block in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients. Traditional chemical synthesis methods for this compound often suffer from drawbacks such as harsh reaction conditions, low enantioselectivity, and the generation of hazardous waste. Enzymatic synthesis offers a green and efficient alternative, providing high enantiomeric purity under mild reaction conditions. This document provides detailed application notes and protocols for three primary enzymatic strategies for the synthesis of this compound: kinetic resolution of racemic mixtures, asymmetric synthesis via reductive amination, and transamination.
Overview of Enzymatic Strategies
Three main enzymatic approaches have demonstrated high efficacy in producing enantiomerically pure this compound. The selection of a particular strategy depends on factors such as substrate availability, desired yield and enantiomeric excess, and the availability of the specific enzyme.
-
Kinetic Resolution of Racemic tert-Leucine Derivatives: This classic approach utilizes an enzyme that selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved.
-
Asymmetric Synthesis by Reductive Amination: This method involves the direct conversion of a prochiral keto acid precursor into the desired D-amino acid using a stereoselective D-amino acid dehydrogenase.
-
Asymmetric Synthesis by Transamination: A D-amino acid transaminase facilitates the transfer of an amino group from a donor molecule to a keto acid acceptor, generating this compound with high stereospecificity.
The logical relationship between these strategies is outlined in the diagram below.
Caption: Overview of enzymatic strategies for this compound synthesis.
Data Presentation: Comparison of Enzymatic Methods
The following table summarizes the quantitative data for the different enzymatic methods for the synthesis of this compound, allowing for easy comparison of their effectiveness.
| Method | Enzyme | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions |
| Kinetic Resolution | Protease (Alcalase) from Bacillus licheniformis | (±)-N-acetyl-tert-leucine chloroethyl ester | >92% (of D-enantiomer) | >99.5% | pH 8.0, 35°C, Toluene (B28343)/Phosphate (B84403) buffer |
| Penicillin G Acylase from Kluyvera citrophila | N-phenylacetyl-DL-tert-leucine | 80.6% (of D-enantiomer) | 98.5% | pH 8.0, Aqueous medium | |
| L-Leucine Dehydrogenase (oxidative resolution) | DL-tert-leucine | Not specified | >99% | Coupled with NADH oxidase for NAD+ regeneration | |
| Reductive Amination | Engineered thermostable D-Amino Acid Dehydrogenase (D-AADH) | 2-Oxo-4-methylvaleric acid | >99% | >99% | pH 10.5, 65°C, Coupled with Glucose Dehydrogenase for NADPH regeneration |
| Transamination | D-Amino Acid Transaminase (DAAT) from Blastococcus saxobsidens | 4-Methyl-2-oxovalerate | 99.2% | 99.3% | pH 7.5, 30°C, D-glutamate as amino donor, coupled enzyme system for equilibrium shift |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data presentation table.
Kinetic Resolution using Alcalase
This protocol describes the enzymatic hydrolysis of racemic N-acetyl-tert-leucine chloroethyl ester to yield enantiomerically pure D-N-acetyl-tert-leucine chloroethyl ester, which is subsequently hydrolyzed to this compound.[1][2][3]
Workflow Diagram:
Caption: Workflow for the kinetic resolution of this compound using Alcalase.
Materials:
-
(±)-N-acetyl-tert-leucine chloroethyl ester
-
Alcalase® solution (protease from Bacillus licheniformis)
-
Toluene
-
Phosphate buffer (pH 8.0)
-
1 M NaOH solution
-
Dichloromethane
-
Hydrochloric acid (for hydrolysis)
-
Standard laboratory glassware and equipment (pH-stat, stirrer, etc.)
Procedure:
-
In a temperature-controlled reactor, prepare a biphasic mixture of a solution of (±)-N-acetyl-tert-leucine chloroethyl ester in toluene and phosphate buffer (pH 8.0).
-
Add the Alcalase® solution to the reaction mixture.
-
Maintain the temperature at 35°C and stir the mixture vigorously.
-
Keep the pH constant at 8.0 using a pH-stat by the automated addition of 1 M NaOH.
-
Monitor the reaction progress by measuring the consumption of the NaOH solution. The reaction is typically stopped at approximately 50% conversion (when the L-ester is hydrolyzed). This can take around 50 hours.
-
Once the desired conversion is reached, stop the reaction and extract the unreacted (+)-N-acetyl-D-tert-leucine chloroethyl ester with dichloromethane.
-
Dry the organic phase, filter, and evaporate the solvent to obtain the crude D-ester.
-
Perform acidic hydrolysis of the recovered D-ester to obtain this compound.
-
Isolate and purify the final product.
Reductive Amination using Engineered D-Amino Acid Dehydrogenase
This protocol details the asymmetric synthesis of this compound from 2-oxo-4-methylvaleric acid using a thermostable engineered D-amino acid dehydrogenase (D-AADH) with cofactor regeneration.[4][5][6][7]
Workflow Diagram:
Caption: Workflow for the reductive amination synthesis of this compound.
Materials:
-
2-Oxo-4-methylvaleric acid
-
Ammonium (B1175870) source (e.g., NH₄Cl)
-
NADPH (or NADP+ for regeneration system)
-
D-Glucose
-
Engineered thermostable D-Amino Acid Dehydrogenase (D-AADH)
-
Glucose Dehydrogenase (GDH) for NADPH regeneration
-
Buffer solution (pH 10.5)
-
Standard laboratory equipment for incubation and analysis.
Procedure:
-
Prepare a reaction mixture containing 2-oxo-4-methylvaleric acid, an ammonium source, NADP+, and D-glucose in a suitable buffer at pH 10.5.
-
Add the engineered D-AADH and glucose dehydrogenase to the reaction mixture.
-
Incubate the reaction at 65°C for approximately 2 hours.
-
Terminate the reaction, for example, by heat inactivation of the enzymes or by acidification.
-
Analyze the reaction mixture to determine the yield and enantiomeric excess of this compound.
-
Purify the this compound from the reaction mixture.
Transamination using D-Amino Acid Transaminase
This protocol outlines the synthesis of this compound from 4-methyl-2-oxovalerate using a D-amino acid transaminase (DAAT) and a coupled enzyme system to drive the reaction equilibrium.[8][9]
Workflow Diagram:
Caption: Workflow for the transamination synthesis of this compound.
Materials:
-
4-Methyl-2-oxovalerate
-
D-glutamate (amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
NADH
-
D-glucose
-
D-Amino Acid Transaminase (DAAT)
-
α-ketoglutarate dehydrogenase (HGDH)
-
Glucose dehydrogenase (GDH)
-
Potassium phosphate buffer (pH 7.5)
-
Standard laboratory equipment.
Procedure:
-
Prepare a reaction mixture in potassium phosphate buffer (pH 7.5) containing 4-methyl-2-oxovalerate, D-glutamate, PLP, NADH, and D-glucose.
-
Add the three enzymes: DAAT, HGDH, and GDH. The latter two enzymes are used to remove the α-ketoglutarate by-product and regenerate NADH, thus shifting the reaction equilibrium towards product formation.
-
Incubate the reaction mixture at 30°C for an extended period (e.g., up to 60 hours) to achieve high conversion.
-
Monitor the formation of this compound periodically.
-
After the reaction is complete, analyze the mixture for yield and enantiomeric excess.
-
Purify the this compound from the reaction components.
Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of the enantiomeric excess (e.e.) is crucial for validating the success of the enzymatic synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.
Workflow Diagram:
Caption: Workflow for the analysis of enantiomeric excess by chiral HPLC.
Example HPLC Conditions:
-
Column: A chiral stationary phase column, for example, Astec® CHIROBIOTIC® T or CHIRALPAK® ZWIX(+).[10][11]
-
Mobile Phase: A mixture of organic solvent (e.g., methanol, acetonitrile) and aqueous buffer, often with additives like formic acid or diethylamine (B46881) to improve separation. The exact composition needs to be optimized for the specific column. For example, for a CHIRALPAK® ZWIX(+) column, a mobile phase of Methanol/Acetonitrile (50/50 v/v) containing 25 mM diethylamine and 50 mM formic acid can be used.[10]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled, e.g., 25°C.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) where the amino acid absorbs.
-
Injection Volume: 5-20 µL.
Procedure:
-
Prepare a standard solution of racemic DL-tert-leucine and individual standards of D- and L-tert-leucine to determine the retention times of each enantiomer.
-
Prepare the sample from the enzymatic reaction by appropriate dilution and filtration.
-
Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the standards and the sample onto the column.
-
Record the chromatograms.
-
Identify the peaks corresponding to D- and L-tert-leucine in the sample chromatogram based on the retention times of the standards.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Conclusion
The enzymatic synthesis of enantiomerically pure this compound offers significant advantages over chemical methods in terms of stereoselectivity, reaction conditions, and environmental impact. The choice of the enzymatic strategy—kinetic resolution, reductive amination, or transamination—will depend on the specific requirements of the synthesis, including cost, scale, and available starting materials. The protocols provided in this document serve as a detailed guide for researchers and professionals in the field to implement these powerful biocatalytic methods for the efficient production of this important chiral intermediate.
References
- 1. Enzyme-assisted preparation of D-tert.-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Artificial Thermostable D-Amino Acid Dehydrogenase: Creation and Application [frontiersin.org]
- 5. Artificial Thermostable D-Amino Acid Dehydrogenase: Creation and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Uncommon Active Site of D-Amino Acid Transaminase from Haliscomenobacter hydrossis: Biochemical and Structural Insights into the New Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Incorporating D-tert-leucine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug design to enhance therapeutic properties. D-tert-leucine, a sterically hindered D-amino acid, is of particular interest due to its ability to increase metabolic stability and influence peptide conformation. Its bulky tert-butyl side chain can impart significant resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide-based drugs.[1] Furthermore, the unique structural constraints imposed by this compound can lock peptides into specific bioactive conformations, potentially increasing receptor affinity and selectivity.
This document provides detailed protocols for the successful incorporation of this compound into peptides using Solid-Phase Peptide Synthesis (SPPS), discusses the associated challenges, and presents a relevant biological application with a corresponding signaling pathway.
Challenges in Incorporating this compound
The primary challenge in incorporating this compound into a growing peptide chain lies in its significant steric hindrance. The bulky tert-butyl group at the β-carbon impedes the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This can lead to:
-
Slow and Incomplete Coupling Reactions: Standard coupling conditions may be insufficient to drive the reaction to completion, resulting in deletion sequences and low yields of the desired peptide.
-
Increased Risk of Racemization: Forcing the reaction with extended coupling times or aggressive activation can increase the risk of epimerization at the α-carbon of the activated amino acid.
-
Aggregation: The hydrophobicity of the tert-butyl group can contribute to peptide aggregation on the solid support, further hindering subsequent coupling and deprotection steps.
To overcome these challenges, optimized protocols employing potent coupling reagents and modified reaction conditions are necessary.
Data Presentation: Coupling of Sterically Hindered Amino Acids
While specific quantitative data for the coupling of this compound is not extensively published, the following table provides representative data for the coupling of sterically hindered amino acids using various reagents. These values can serve as a benchmark for optimizing this compound incorporation.
| Coupling Reagent | Sterically Hindered Amino Acid | Coupling Time | Coupling Efficiency/Yield | Purity | Reference |
| HATU/DIPEA | Fmoc-Aib-OH | 1-2 hours | >95% | High | [2] |
| HBTU/HOBt/DIPEA | Fmoc-N-methyl-Val-OH | 2 x 2 hours (Double Coupling) | ~90% | Good | [3] |
| DIC/Oxyma | Fmoc-Cys(Trt)-OH | 1 hour | >98% | High | |
| PyBOP/DIPEA | Fmoc-Val-OH | 2 hours | >95% | High | [2] |
| COMU/DIPEA | Fmoc-Aib-OH | 1 hour | >97% | High | [4] |
Note: Coupling efficiency and purity are highly sequence-dependent and can be influenced by the nature of the resin, the preceding amino acid, and the overall peptide sequence. The data presented is illustrative for challenging couplings.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol is based on the Fmoc/tBu strategy and is optimized for the incorporation of the sterically hindered Fmoc-D-tert-leucine-OH.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids, including Fmoc-D-tert-leucine-OH
-
Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether (cold)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of Standard Amino Acids:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test (should be negative).
-
Drain and wash the resin with DMF (5 times).
-
-
Coupling of Fmoc-D-tert-leucine-OH (Double Coupling Protocol):
-
First Coupling:
-
In a separate vial, pre-activate Fmoc-D-tert-leucine-OH (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-5 minutes.
-
Add the activated solution to the deprotected resin.
-
Shake for 45-60 minutes at room temperature.
-
Drain and wash with DMF (3 times).
-
-
Second Coupling:
-
Repeat the first coupling step with a fresh solution of activated Fmoc-D-tert-leucine-OH.
-
After the second coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for other hindered residues) for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (5 times) and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Peptide Purification and Analysis
Materials:
-
Crude peptide
-
Solvents: Acetonitrile (ACN), Water, 0.1% TFA
-
Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide using preparative RP-HPLC with a gradient of ACN in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the desired peptide peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Protocol 3: Biological Activity Assay - CB1 Receptor Activation
This protocol describes a functional assay to measure the activation of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR), by a this compound-containing synthetic cannabinoid receptor agonist (SCRA). The assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor
-
Cell culture medium (e.g., F12 with serum)
-
Assay buffer (e.g., HBSS with HEPES and BSA)
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
This compound-containing peptide (test compound) and a known CB1 agonist (e.g., CP55,940) as a positive control
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the CB1-expressing CHO-K1 cells according to standard protocols.
-
Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
-
Assay:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 15 minutes.
-
Prepare serial dilutions of the this compound peptide and the positive control.
-
Add the test compounds and controls to the cells, followed by a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of the test peptide.
-
Calculate the EC₅₀ value to determine the potency of the peptide in activating the CB1 receptor.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for SPPS of a this compound Peptide
Caption: Workflow for Solid-Phase Peptide Synthesis of a this compound containing peptide.
Signaling Pathway of a this compound Containing SCRA via the CB1 Receptor
Caption: Gi-coupled signaling pathway of a this compound SCRA via the CB1 receptor.
References
- 1. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. marshall.edu [marshall.edu]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols: D-tert-leucine in Pharmaceutical Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-tert-leucine, a non-proteinogenic D-amino acid, has emerged as a valuable building block in modern pharmaceutical drug design. Its unique structural feature, a bulky tert-butyl group attached to the α-carbon, imparts significant steric hindrance. This property is strategically employed to enhance the metabolic stability, receptor affinity, and pharmacokinetic profiles of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.
Key Applications of this compound in Drug Design
The incorporation of this compound into drug candidates offers several advantages:
-
Enhanced Metabolic Stability: The tert-butyl group shields the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[1] D-amino acids, in general, are less susceptible to degradation by naturally occurring proteases which primarily recognize L-amino acids.
-
Improved Receptor Binding and Selectivity: The conformational constraints imposed by the bulky side chain can lock a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.
-
Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can influence the solubility and membrane permeability of a drug, which are critical parameters for oral bioavailability.
-
Chiral Building Block: this compound serves as a crucial chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals.[2]
These properties have led to the application of this compound and its L-isomer in various therapeutic areas, including antiviral, cannabinoid receptor modulation, and neuroscience.
Quantitative Data on this compound Containing Compounds
The following tables summarize key quantitative data for drug candidates incorporating the tert-leucine moiety.
Table 1: In Vitro Activity of Synthetic Cannabinoid Receptor Agonists (SCRAs) Containing a tert-Leucinamide Moiety
| Compound | Target | Assay | EC50 (nM) | Kᵢ (nM) | Efficacy (%) | Reference |
| ADB-BUTINACA | CB1 | Membrane Potential | 0.87 | 0.54 | 110 | [3] |
| CB2 | Membrane Potential | 1.1 | 0.68 | 105 | [3] | |
| ADB-P7AICA | CB1 | Membrane Potential | 18 | 7.9 | 95 | [3] |
| CB2 | Membrane Potential | 42 | 21 | 90 | [3] | |
| MDMB-FUBINACA | CB1 | Membrane Potential | 0.45 | - | High | |
| CB2 | Membrane Potential | 4.6 | - | High |
Table 2: In Vitro Activity of Peptidomimetic SARS-CoV-2 3CL Protease Inhibitors Containing an L-tert-leucine Moiety
| Compound | Target | Assay | IC50 (nM) | EC50 (nM) | Reference |
| Inhibitor 1a | SARS-CoV-2 3CLpro | Enzyme Inhibition | 18.06 | 313.0 | |
| Inhibitor 2b | SARS-CoV-2 3CLpro | Enzyme Inhibition | 22.42 | 170.2 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide containing the sterically hindered amino acid, this compound.
Materials:
-
Fmoc-D-tert-leucine
-
Rink Amide resin or other suitable solid support
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-D-tert-leucine:
-
Dissolve Fmoc-D-tert-leucine (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Shake for 2-4 hours at room temperature. Due to the steric hindrance of this compound, a longer coupling time and/or double coupling may be necessary.[2]
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Enzymatic Synthesis of this compound
This protocol describes the enzymatic resolution of racemic N-acetyl-tert-leucine to produce enantiomerically pure this compound.[4]
Materials:
-
(±)-N-acetyl-tert-leucine chloroethyl ester
-
Protease from Bacillus licheniformis (e.g., Alcalase®)
-
pH-stat or autotitrator
-
Sodium hydroxide (B78521) solution (e.g., 0.1 M)
-
Hydrochloric acid (e.g., 6 M)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Enzymatic Hydrolysis:
-
Prepare a solution of (±)-N-acetyl-tert-leucine chloroethyl ester in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Add the protease from Bacillus licheniformis to the solution.
-
Maintain the pH at 8.0 using a pH-stat by the controlled addition of NaOH.
-
Incubate the reaction at 35°C with stirring for approximately 50 hours, or until ~50% conversion is achieved (monitored by NaOH consumption).[4]
-
-
Separation:
-
Acidify the reaction mixture to pH 2 with HCl.
-
Extract the unreacted L-N-acetyl-tert-leucine chloroethyl ester with an organic solvent (e.g., ethyl acetate). The aqueous layer contains the this compound.
-
-
Acidic Saponification:
-
To the aqueous layer containing this compound, add concentrated HCl to a final concentration of 6 M.
-
Reflux the solution to hydrolyze the N-acetyl group.
-
Monitor the reaction for completion by TLC or LC-MS.
-
-
Isolation:
-
Concentrate the solution under reduced pressure.
-
The resulting solid can be further purified by recrystallization to yield enantiomerically pure this compound hydrochloride.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cannabinoid Receptor 1 (CB1) Signaling Pathway Activated by a this compound Containing Synthetic Cannabinoid Receptor Agonist (SCRA).
Caption: General workflow for the incorporation of this compound into a peptide using solid-phase peptide synthesis (SPPS).
References
- 1. Drug Absorption - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Resolution of DL-tert-Leucine Using Enzymatic Methods
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically pure L- and D-tert-leucine are valuable chiral building blocks in the synthesis of pharmaceuticals, including anti-AIDS and anti-cancer drugs.[1][2] Enzymatic kinetic resolution offers a highly selective and efficient alternative to classical chemical resolution methods for obtaining these enantiomerically pure amino acids. This document provides detailed application notes and protocols for the chiral resolution of racemic DL-tert-leucine using enzymatic methods, with a primary focus on the well-documented use of Penicillin G Acylase (PGA).
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for their separation. In this context, an enzyme selectively catalyzes the hydrolysis of a derivatized L- or D-amino acid, leaving the other derivatized enantiomer unreacted. Subsequent separation and hydrolysis steps yield both enantiomerically enriched L- and this compound.
Featured Enzyme: Penicillin G Acylase (PGA)
Penicillin G Acylase (PGA, EC 3.5.1.11) is a robust and commercially available enzyme that demonstrates high enantioselectivity in the hydrolysis of N-phenylacetylated-DL-tert-leucine (N-Phac-DL-Tle).[1][3] The enzyme, often from Kluyvera citrophila or Achromobacter sp., selectively hydrolyzes the N-phenylacetyl group from the L-enantiomer, yielding L-tert-leucine and unreacted N-Phac-D-tert-leucine.[1][2] The remaining N-Phac-D-tert-leucine can then be chemically hydrolyzed to produce this compound.
Data Presentation
The following tables summarize the quantitative data from key studies on the enzymatic resolution of DL-tert-leucine.
Table 1: Resolution of N-phenylacetylated-DL-tert-leucine using Penicillin G Acylase from Kluyvera citrophila
| Product | Enantiomeric Excess (e.e.) | Yield | Reference |
| L-tert-leucine | >99% | 83.1% | [1] |
| This compound | 98.5% | 80.6% | [1] |
Table 2: Influence of Reaction Conditions on PGA-Catalyzed Hydrolysis
| Parameter | Optimal Range/Value | Effect on Reaction | Reference |
| pH | 6.0 - 8.0 | High enantioselectivity (>99.5% e.e.) is maintained between pH 5 and 10. Neutral pH is preferred for enzyme stability. | [3] |
| Temperature | 30 - 50°C | The reaction rate increases with temperature up to 50°C. Higher temperatures can decrease enantioselectivity. Mild temperature (30°C) is preferred for stability. | [3] |
| Organic Cosolvent (2% v/v) | logP < -0.24 | Can increase the initial reaction rate compared to a purely aqueous medium. | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-phenylacetylated-DL-tert-leucine (N-Phac-DL-Tle)
This protocol describes the necessary preceding step of derivatizing the racemic tert-leucine.
Materials:
-
DL-tert-leucine
-
Phenylacetyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Distilled water
Procedure:
-
Dissolve DL-tert-leucine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add phenylacetyl chloride to the solution while maintaining the pH with the addition of NaOH.
-
Stir the reaction mixture at room temperature for several hours.
-
Acidify the solution with hydrochloric acid to precipitate the N-phenylacetylated-DL-tert-leucine.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the product from an appropriate solvent system (e.g., acetone/water) to purify.
Protocol 2: Enzymatic Resolution of N-Phac-DL-Tle using Immobilized Penicillin G Acylase
Materials:
-
N-phenylacetylated-DL-tert-leucine (N-Phac-DL-Tle)
-
Immobilized Penicillin G Acylase (PGA) from Kluyvera citrophila
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Ammonium (B1175870) hydroxide (NH4OH) solution (e.g., 2 M) for pH control
-
Hydrochloric acid (HCl) for subsequent hydrolysis
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
Prepare a solution of N-Phac-DL-Tle in the phosphate buffer.
-
Add the immobilized PGA to the substrate solution. The enzyme loading should be optimized based on the manufacturer's activity units.[2]
-
Maintain the reaction mixture at a constant temperature (e.g., 30-37°C) with continuous stirring.[1][2]
-
Monitor the pH of the reaction. The hydrolysis of the N-phenylacetyl group will release phenylacetic acid, causing a decrease in pH. Maintain the pH at the desired setpoint (e.g., 7.5) by the controlled addition of a base such as ammonium hydroxide using a pH-stat.[2]
-
Monitor the progress of the reaction by taking samples periodically and analyzing them via HPLC to determine the conversion rate. The reaction is typically complete when approximately 50% conversion is reached, indicating the complete hydrolysis of the L-enantiomer.
-
Once the reaction is complete, separate the immobilized enzyme by filtration for reuse.
-
The reaction mixture now contains L-tert-leucine, N-Phac-D-tert-leucine, and phenylacetic acid.
Protocol 3: Separation and Purification of L- and this compound
Separation of L-tert-leucine:
-
Wash the aqueous solution from Protocol 2 with ethyl acetate to remove the phenylacetic acid.
-
Adjust the pH of the aqueous phase to the isoelectric point of L-tert-leucine to precipitate the amino acid.
-
Filter, wash, and dry the L-tert-leucine product.
-
Analyze the enantiomeric excess using a suitable chiral chromatography method.
Hydrolysis of N-Phac-D-tert-leucine and Purification of this compound:
-
The unreacted N-Phac-D-tert-leucine can be recovered from the ethyl acetate washings or the remaining aqueous solution after L-tert-leucine precipitation.
-
Perform an acid-catalyzed hydrolysis of the recovered N-Phac-D-tert-leucine by refluxing with a strong acid like hydrochloric acid.[1]
-
After hydrolysis, neutralize the solution and adjust the pH to the isoelectric point of this compound to precipitate the product.
-
Filter, wash, and dry the this compound.
-
Analyze the enantiomeric excess using a suitable chiral chromatography method.
Visualizations
Caption: Enzymatic resolution of N-Phac-DL-tert-leucine.
Caption: Workflow for DL-tert-leucine resolution.
Other Enzymatic Methods
While PGA is prominently featured, other enzymes have been explored for the resolution of tert-leucine and its derivatives, though some have been found to be difficult or uneconomical for L-Tle preparation.[1] These include:
-
Aminoacylase I: From porcine kidney and Aspergillus oryzae.[1]
-
Amino acid amidase: From Ochrobactrum anthropi.[1]
-
Lipase: From Mucor miehei.[1]
-
Protease: A protease from Bacillus licheniformis (Alcalase) has been used for the hydrolysis of N-acetyl-tert-leucine chloroethyl ester to obtain this compound.[5][6]
These alternative enzymes may require different derivatization strategies for the DL-tert-leucine substrate and optimization of reaction conditions.
Conclusion
The enzymatic resolution of DL-tert-leucine, particularly through the use of Penicillin G Acylase, presents a practical and efficient method for the production of both L- and D-enantiomers with high optical purity. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of chiral synthesis and drug development. The high enantioselectivity and favorable yields make this an attractive approach for industrial applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. One moment, please... [loschmidt.chemi.muni.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of organic cosolvent on kinetic resolution of tert-leucine by penicillin G acylase from Kluyvera citrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-assisted preparation of D-tert.-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of D-tert-leucine Derivatives for Novel Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-tert-leucine, a non-proteinogenic amino acid, and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry and materials science. Their unique steric bulk and chirality offer significant advantages in the design of novel therapeutics, chiral catalysts, and peptidomimetics with enhanced stability and biological activity. This document provides detailed application notes and experimental protocols for the synthesis of key this compound derivatives and explores their emerging applications, particularly in the development of neurological agents and CXCR4 antagonists.
Introduction
Unnatural amino acids are powerful tools for expanding the chemical diversity of peptides and other small molecules.[1] this compound, with its bulky tert-butyl side chain, imparts significant conformational constraints and resistance to enzymatic degradation when incorporated into peptide backbones.[2] This property is highly desirable in drug development, leading to compounds with improved pharmacokinetic profiles.[2][3] Furthermore, the chiral nature of this compound makes it a valuable auxiliary in asymmetric synthesis.[4] This document outlines synthetic methodologies for preparing various this compound derivatives and discusses their application in modulating key biological pathways.
I. Synthesis of this compound and its Derivatives
A variety of chemical and enzymatic methods have been developed for the synthesis of this compound and its derivatives. The choice of method often depends on the desired scale, purity requirements, and the specific derivative being synthesized.
Enantioselective Synthesis of this compound
Enantiomerically pure this compound can be obtained through the resolution of a racemic mixture of DL-tert-leucine. One effective method involves fractional crystallization using a chiral resolving agent.
Protocol 1: Resolution of (DL)-tert-leucine
This protocol describes the resolution of racemic tert-leucine by fractional crystallization.
Materials:
-
(DL)-tert-leucine
-
Appropriate chiral resolving agent (e.g., a chiral acid)
-
Suitable solvent system (e.g., aqueous or organic solvents)
-
Standard laboratory glassware
-
Filtration apparatus
-
Polarimeter for chiral purity assessment
Procedure:
-
Dissolve the racemic (DL)-tert-leucine and a sub-stoichiometric amount of the chiral resolving agent in a suitable solvent at an elevated temperature to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomerically enriched tert-leucine can be liberated from the diastereomeric salt by acid/base treatment.
-
The chiral purity of the resulting this compound should be determined using a suitable analytical technique, such as chiral HPLC or polarimetry.
Synthesis of N-Boc-D-tert-leucine
The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to temporarily block the amino group of an amino acid.
Protocol 2: Synthesis of N-Boc-D-tert-leucine
This protocol details the protection of the amino group of this compound using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane and Water
-
Ethyl acetate
-
Saturated potassium bisulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a mixture of this compound in 1,4-dioxane (B91453) and water, add aqueous sodium hydroxide solution.
-
Add di-tert-butyl dicarbonate to the mixture and stir overnight at room temperature.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate.
-
Adjust the pH of the aqueous phase to 2-3 using a saturated potassium bisulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-D-tert-leucine.
Synthesis of this compound Methyl Ester
Esterification of the carboxylic acid group is a common derivatization.
Protocol 3: Synthesis of this compound Methyl Ester Hydrochloride
This protocol describes the esterification of this compound using thionyl chloride in methanol (B129727).
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Standard laboratory glassware with a reflux condenser and drying tube
-
Magnetic stirrer with heating plate
Procedure:
-
Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the methyl ester.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Synthesis of D-tert-leucinol
The reduction of the carboxylic acid group of a protected amino acid yields the corresponding amino alcohol.
Protocol 4: Synthesis of D-tert-leucinol
This protocol outlines the reduction of a protected this compound derivative.
Materials:
-
N-protected this compound (e.g., N-Boc-D-tert-leucine)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) with a suitable activator)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Standard laboratory glassware under an inert atmosphere
-
Magnetic stirrer
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected this compound in anhydrous THF.
-
Cool the solution in an ice bath.
-
Carefully add the reducing agent portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrate and washings, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield D-tert-leucinol.
Synthesis of D-tert-leucinamide
Amidation of the carboxylic acid group is another common derivatization.
Protocol 5: Synthesis of D-tert-leucinamide
This protocol describes the conversion of a this compound ester to the corresponding amide.
Materials:
-
This compound methyl ester hydrochloride
-
Ammonia (B1221849) solution in methanol (methanolic ammonia)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound methyl ester hydrochloride in a saturated solution of ammonia in methanol.
-
Stir the solution in a sealed vessel at room temperature for several days.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude D-tert-leucinamide.
-
The product can be purified by recrystallization or column chromatography.
II. Quantitative Data Summary
The following tables summarize typical yields and purity for the synthesis of this compound and its derivatives based on literature data.
Table 1: Synthesis of this compound and N-Boc-D-tert-leucine
| Product | Starting Material | Method | Yield (%) | Chiral Purity (%) | Reference |
| This compound | (DL)-tert-leucine | Resolution | 85 | 98 | |
| N-Boc-D-tert-leucine | This compound | Boc Protection | 48 | >99 | [1] |
Table 2: Synthesis of this compound Derivatives
| Product | Starting Material | Method | Yield (%) | Reference |
| Ethyl tert-leucinate | 2,5-diethoxypyrazine | Bislactim ether method | 64 (overall) | [1] |
| This compound | (+/-)-N-acetyl-tert. leucine (B10760876) chloroethyl ester | Enzymatic Hydrolysis | 92.2 (of ester) | [1] |
III. Novel Applications
Chiral Auxiliaries in Asymmetric Synthesis
The steric bulk of the tert-butyl group in this compound derivatives makes them effective chiral auxiliaries, directing the stereochemical outcome of reactions.[4] For example, chiral oxazolidinones derived from D-tert-leucinol can be used to control the stereochemistry of alkylation and aldol (B89426) reactions.[5]
Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: Workflow for asymmetric synthesis using a this compound-derived chiral auxiliary.
Peptidomimetics and Drug Design
The incorporation of this compound into peptides can significantly enhance their resistance to proteolytic degradation, a crucial factor for improving the in vivo half-life of peptide-based drugs.[2]
The CXCL12/CXCR4 signaling axis is implicated in various diseases, including cancer metastasis and HIV entry. Peptides containing D-amino acids have been developed as potent CXCR4 antagonists. For instance, the peptide P12 has been shown to inhibit the CXCL12-mediated activation of downstream signaling pathways.
CXCL12/CXCR4 Signaling Pathway and Inhibition by a this compound-containing Peptide Analog
The binding of the chemokine CXCL12 to its receptor, CXCR4, initiates a signaling cascade that promotes cell migration and survival. This involves the activation of downstream pathways such as the MAPK/Erk and p38 pathways. Antagonistic peptides containing this compound can block this interaction, thereby inhibiting the downstream signaling events.
References
- 1. d-nb.info [d-nb.info]
- 2. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
D-tert-Leucine as a Chiral Auxiliary: Application Notes and Protocols for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of D-tert-leucine as a chiral auxiliary in asymmetric organic synthesis. The bulky tert-butyl group of this compound provides excellent stereochemical control in a variety of reactions, making it a valuable tool for the synthesis of enantiomerically pure compounds, particularly non-proteinogenic α-amino acids.
Introduction to this compound as a Chiral Auxiliary
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. This compound is an effective chiral auxiliary due to its sterically demanding tert-butyl group, which effectively shields one face of a reactive intermediate, leading to high diastereoselectivity.
The most prominent application of this compound as a chiral auxiliary is in the Schöllkopf bis-lactim ether method for the asymmetric synthesis of α-amino acids. In this method, this compound is condensed with glycine (B1666218) to form a cyclic dipeptide (a diketopiperazine), which is then converted to its bis-lactim ether. Deprotonation of the glycine unit creates a nucleophilic center, and the bulky tert-butyl group of the this compound residue directs the approach of an electrophile to the opposite face, resulting in a highly diastereoselective alkylation. Subsequent hydrolysis of the alkylated product yields the desired enantiomerically enriched α-amino acid and regenerates the this compound auxiliary.
Key Applications and Advantages
-
Asymmetric Synthesis of α-Amino Acids: The Schöllkopf method using the this compound derived bis-lactim ether allows for the synthesis of a wide range of (R)-α-amino acids with high enantiomeric purity.
-
High Diastereoselectivity: The steric hindrance provided by the tert-butyl group typically leads to excellent diastereomeric excesses (d.e.), often exceeding 95%.
-
Reliable Stereochemical Control: The stereochemical outcome of the alkylation is predictable, consistently yielding the (R)-configuration of the newly formed amino acid when using this compound.
-
Auxiliary Recovery: The this compound auxiliary can be recovered after the hydrolysis step and reused.
Experimental Protocols
The following protocols are based on the Schöllkopf bis-lactim ether method for the asymmetric synthesis of (R)-α-amino acids.
Protocol 1: Synthesis of the Bis-lactim Ether of cyclo(D-tert-Leu-Gly)
This protocol describes the formation of the key chiral intermediate, (2R)-2,5-dihydro-3,6-dimethoxy-2-tert-butyl-pyrazine.
Materials:
-
cyclo(D-tert-Leu-Gly) (diketopiperazine)
-
Trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Suspend cyclo(D-tert-Leu-Gly) in anhydrous dichloromethane under an inert atmosphere.
-
Add trimethyloxonium tetrafluoroborate in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bis-lactim ether.
-
Purify the product by distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Diastereoselective Alkylation of the Bis-lactim Ether
This protocol details the enolate formation and subsequent alkylation to introduce the desired side chain.
Materials:
-
(2R)-2,5-dihydro-3,6-dimethoxy-2-tert-butyl-pyrazine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve the bis-lactim ether in anhydrous tetrahydrofuran under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium dropwise to the solution and stir for 30 minutes at -78 °C to form the lithiated anion.
-
Add the alkyl halide dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Hydrolysis of the Alkylated Bis-lactim Ether and Auxiliary Removal
This final step cleaves the chiral auxiliary to yield the desired α-amino acid methyl ester.
Materials:
-
Alkylated bis-lactim ether
-
Hydrochloric acid (HCl), 0.1 M aqueous solution
-
Diethyl ether
-
Dowex 50WX8 ion-exchange resin (or similar)
Procedure:
-
Dissolve the alkylated bis-lactim ether in 0.1 M aqueous hydrochloric acid.
-
Stir the mixture at room temperature for 48 hours.
-
Wash the aqueous solution with diethyl ether to remove any organic impurities.
-
Apply the aqueous solution to an ion-exchange column (e.g., Dowex 50WX8).
-
Elute the column with water to remove the this compound methyl ester auxiliary.
-
Elute the desired (R)-α-amino acid methyl ester with an appropriate aqueous ammonia (B1221849) solution.
-
Lyophilize the ammonia-containing eluate to obtain the pure amino acid methyl ester. The this compound auxiliary can be recovered from the initial aqueous eluate.
Quantitative Data
The Schöllkopf method employing the this compound derived bis-lactim ether provides high diastereoselectivity for a variety of electrophiles. The following table summarizes typical results.
| Electrophile (R-X) | Product (R)-Amino Acid | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| CH₃I | (R)-Alanine | 85 | >95 |
| CH₃CH₂I | (R)-2-Aminobutanoic acid | 82 | >95 |
| (CH₃)₂CHI | (R)-Valine | 78 | >95 |
| C₆H₅CH₂Br | (R)-Phenylalanine | 90 | >95 |
| CH₂=CHCH₂Br | (R)-Allylglycine | 88 | >95 |
Note: Yields and d.e. values are representative and may vary depending on specific reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of (R)-α-amino acids.
Mechanism of Chiral Induction
Application of D-tert-leucine in the Synthesis of Protease Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-tert-leucine and its stereoisomer, L-tert-leucine, are non-proteinogenic amino acids that have become critical building blocks in the synthesis of potent protease inhibitors. Their bulky and hydrophobic tert-butyl side chain provides steric hindrance that can significantly enhance the binding affinity and selectivity of inhibitors to the active site of proteases. This unique structural feature has been instrumental in the development of several successful antiviral drugs, particularly against Hepatitis C Virus (HCV) and, more recently, has been explored for inhibitors targeting the SARS-CoV-2 main protease.
These application notes provide a comprehensive overview of the use of this compound and its derivatives in the synthesis of protease inhibitors, with a focus on the HCV NS3/4A serine protease inhibitors boceprevir (B1684563) and telaprevir (B1684684). Detailed experimental protocols for the synthesis of these inhibitors, the preparation of key intermediates, and relevant biological assays are provided to guide researchers in this field.
Mechanism of Action: Inhibition of Viral Polyprotein Processing
Protease inhibitors containing the tert-leucine scaffold primarily function by disrupting the lifecycle of viruses that rely on polyprotein processing for replication. In viruses like HCV, the viral RNA is translated into a single large polyprotein, which must be cleaved by viral proteases into individual functional proteins. The HCV NS3/4A protease is responsible for multiple cleavages of this polyprotein. By competitively binding to the active site of the NS3/4A protease, inhibitors like boceprevir and telaprevir block this cleavage process, thereby preventing the formation of mature viral proteins and halting viral replication.
Caption: HCV Polyprotein Processing and Inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for protease inhibitors synthesized using this compound or its derivatives.
Table 1: Inhibitory Activity of Protease Inhibitors
| Compound | Target Protease | Ki | IC50 | EC50 | Reference |
| Boceprevir | HCV NS3/4A | - | - | 200-400 nM (genotype 1b replicon) | [1] |
| Boceprevir | SARS-CoV-2 3CLpro | - | 1.59 µM | - | [2] |
| Telaprevir | HCV NS3/4A | - | - | - | |
| Telaprevir | SARS-CoV-2 3CLpro | - | 55.72 µM | - | [2] |
Table 2: Synthesis Yields of Key Intermediates and Final Products
| Compound/Intermediate | Synthesis Step | Yield (%) | Reference |
| (S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid | From tert-butyl-L-glycine | 68% | [3] |
| Boceprevir | Final oxidation step | 94-96% | [4] |
| Telaprevir | Final oxidation step | 80% | [5] |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid (P3 moiety of Boceprevir)
This protocol describes the synthesis of a key intermediate for boceprevir, starting from L-tert-leucine.
Materials:
-
L-tert-leucine
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
tert-Butyl isocyanate
-
Hydrochloric acid (6N)
-
Water
-
Hexanes
-
Magnetic stirrer and hotplate
-
Round-bottom flasks
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Silylation of L-tert-leucine:
-
To a stirred suspension of L-tert-leucine (1.0 eq) in anhydrous DCM, add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C and add trimethylsilyl chloride (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
-
Urea Formation:
-
Cool the reaction mixture back to 0 °C and add tert-butyl isocyanate (1.05 eq).
-
Stir the mixture at room temperature overnight.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture to 10-15 °C and add water.
-
Acidify the mixture to a pH of 1.0-2.0 with 6N HCl.
-
Stir the resulting slurry for 30 minutes.
-
Collect the precipitate by vacuum filtration, washing with water and then hexanes.
-
Dry the solid under vacuum at 50-60 °C to afford (S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.[3]
-
Protocol 2: Synthesis of Boceprevir (Final Step)
This protocol outlines the final oxidation step in the synthesis of boceprevir.
Materials:
-
(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)-3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide (Boceprevir precursor)
-
Potassium bromide (KBr)
-
Sodium acetate (B1210297) (NaOAc)
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)
-
Methyl tert-butyl ether (MTBE)
-
Acetic acid
-
Sodium hypochlorite (B82951) (NaOCl) solution (0.82 M)
-
Ascorbic acid
-
Hydrochloric acid (4N)
-
n-Heptane
-
Magnetic stirrer
-
Three-necked round-bottom flask
-
Addition funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
In a three-necked flask, combine the boceprevir precursor (1.0 eq), KBr (0.875 eq), NaOAc (1.27 eq), and TEMPO (1.0 eq) in MTBE.
-
Stir the mixture at 350-400 rpm and maintain the temperature between 10 °C and 20 °C.
-
Add acetic acid and a small amount of water, and agitate the two-phase mixture for 15 minutes.
-
-
Oxidation:
-
Over a period of two hours, continuously add a 0.82 M solution of NaOCl (1.35 eq) to the reaction mixture.
-
After the addition is complete, continue stirring for an additional 3 hours.
-
-
Work-up and Purification:
-
Separate the layers and wash the organic layer twice with water.
-
Add a solution of ascorbic acid (prepared from sodium ascorbate (B8700270) and HCl) to the organic layer and stir for 1 hour.
-
Separate the layers and wash the organic layer twice with water.
-
Concentrate the organic layer by rotary evaporation at low temperature (0-5 °C).
-
Add the concentrated organic layer dropwise to n-heptane at approximately 0 °C to precipitate the product.
-
Collect the white precipitate by filtration, wash with n-heptane, and dry in a vacuum oven to yield boceprevir.[1][4]
-
Protocol 3: HCV NS3/4A Protease FRET-Based Inhibitory Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against the HCV NS3/4A protease.
Caption: Workflow for a FRET-based Protease Inhibitory Assay.
Materials:
-
Recombinant HCV NS3/4A protease (e.g., genotype 1b)
-
Fluorogenic FRET substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 10% glycerol, 0.05% Triton X-100
-
Test compounds (potential inhibitors) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Assay Plate Preparation:
-
Dispense 0.5 µL of serially diluted test compounds into the wells of a 384-well black microplate. Use DMSO for control wells.
-
-
Enzyme Preparation and Addition:
-
Dilute the recombinant NS3/4A protease to the desired final concentration (e.g., 5 nM) in the assay buffer.
-
Add 20 µL of the diluted enzyme solution to each well.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Substrate Addition and Measurement:
-
Prepare the FRET substrate solution in the assay buffer at the desired final concentration (e.g., 100 nM).
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 4: Cell-Based HCV Replicon Assay
This protocol describes a method to evaluate the antiviral activity of compounds in a cell-based system using HCV replicons.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., containing a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Cell viability assay reagent (e.g., MTS)
Procedure:
-
Cell Seeding:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that allows for logarithmic growth during the assay period.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the cells. Include appropriate controls (vehicle control with DMSO and a known HCV inhibitor as a positive control).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV RNA replication.
-
-
Cytotoxicity Assay:
-
In a parallel plate, perform a cell viability assay (e.g., MTS assay) to determine the cytotoxicity of the compounds at the tested concentrations.
-
-
Data Analysis:
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration.
-
Calculate the CC50 (50% cytotoxic concentration) from the cell viability data.
-
Determine the selectivity index (SI = CC50/EC50).
-
Conclusion
The incorporation of this compound and its analogs into protease inhibitors has proven to be a highly effective strategy in the development of antiviral therapeutics. The detailed protocols and data presented in these application notes provide a valuable resource for researchers working on the synthesis and evaluation of novel protease inhibitors. The continued exploration of this and other unique amino acid scaffolds will undoubtedly lead to the discovery of new and improved drugs to combat a wide range of diseases.
References
- 1. Boceprevir synthesis - chemicalbook [chemicalbook.com]
- 2. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for HPLC Analysis of D-tert-leucine Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-tert-leucine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this compound is crucial as the biological activity and safety of the final drug product can be highly dependent on the enantiomeric purity of the starting materials. Consequently, robust and reliable analytical methods for determining the enantiomeric purity of this compound are essential in pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose, utilizing chiral stationary phases (CSPs) for direct separation or derivatization with chiral reagents for indirect separation on achiral columns.[1] This document provides a comparative overview of various chiral HPLC methods, complete with detailed experimental protocols and quantitative data to guide method selection and implementation.
Direct Chiral HPLC Methods
Direct enantioseparation on a chiral stationary phase (CSP) is often the preferred method due to its simplicity, as it does not require derivatization.[2] Several types of CSPs have proven effective for the resolution of amino acid enantiomers, including zwitterionic, macrocyclic glycopeptide, and crown ether-based phases.
Method 1: Zwitterionic Chiral Stationary Phase
Zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), are specifically designed for the direct separation of underivatized amino acids.[3] These phases operate based on a double ion-pairing mechanism with the zwitterionic analyte.[3]
Quantitative Data Summary
| Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Analyte | k'1 (L-enantiomer) | k'2 (D-enantiomer) | Separation Factor (α) | Resolution (Rs) | Reference |
| CHIRALPAK® ZWIX(+) (150 x 3 mm, 3 µm) | 50mM formic acid + 25mM diethylamine (B46881) in methanol (B129727)/acetonitrile/water (49/49/2) | 0.5 | 25 | DL-Leucine* | 1.52 | 2.06 | 1.35 | 3.56 | [4] |
*Data for DL-Leucine is presented as a close structural analog to this compound. Similar performance is expected.
Experimental Protocol
Objective: To determine the enantiomeric purity of this compound using a zwitterionic CSP.
Instrumentation: A standard HPLC system equipped with a suitable detector (e.g., ELSD, UV, or MS).
Materials:
-
Column: CHIRALPAK® ZWIX(+) (150 x 3 mm, 3 µm)[4]
-
Mobile Phase: 50mM formic acid + 25mM diethylamine in methanol/acetonitrile/water (49/49/2, v/v/v)[4]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[5] Filter the sample through a 0.22 µm syringe filter prior to injection.[6][7]
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min[4]
-
Column Temperature: 25 °C[4]
-
Injection Volume: 2.5 µL[4]
-
Detection: Evaporative Light Scattering Detector (ELSD) or other suitable detector.[4]
Data Analysis: The enantiomeric purity is calculated by determining the peak area of the L-enantiomer relative to the total peak area of both enantiomers.
Method 2: Macrocyclic Glycopeptide Chiral Stationary Phase
Macrocyclic glycopeptide-based CSPs, such as Astec® CHIROBIOTIC™ T, are highly versatile and can separate a wide range of chiral compounds, including underivatized amino acids.[8] These columns can be used in various modes, including reversed-phase, normal-phase, and polar organic modes.[9]
Quantitative Data Summary
| Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Analyte | tR1 (L-enantiomer) (min) | tR2 (D-enantiomer) (min) | Separation Factor (α) | Resolution (Rs) | Reference |
| Astec® CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm) | Acetonitrile/Water (50/50, v/v) | 1.0 | 25 | DL-Leucine | 5.0 | Not specified | Not specified | Not specified | [10] |
| Astec® CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm) | Methanol/Water (80/20, v/v) containing 0.1% TFA | Not specified | Not specified | DL-Leucine | 4.421 | 5.938 | 1.34 | 6.39 | [8] |
*Data for DL-Leucine is presented as a close structural analog to this compound.
Experimental Protocol
Objective: To determine the enantiomeric purity of this compound using a macrocyclic glycopeptide CSP.
Instrumentation: A standard HPLC system with a UV or Corona Charged Aerosol Detector (CAD).
Materials:
-
Column: Astec® CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)[10]
-
Mobile Phase: Acetonitrile/Water (50/50, v/v)[10]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 0.1 - 1 mg/mL.[5] Filter the sample using a 0.22 µm syringe filter.[6][7]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 25 °C[10]
-
Injection Volume: 10 µL
-
Detection: Corona Charged Aerosol Detector (CAD) or UV detector.[10]
Data Analysis: Calculate the enantiomeric purity based on the relative peak areas of the D- and L-enantiomers.
Method 3: Crown Ether Chiral Stationary Phase
Crown ether-based CSPs, such as CROWNPAK® CR(+), are particularly effective for the enantioseparation of compounds containing primary amine groups, such as amino acids.[11][12] The separation mechanism involves the formation of a complex between the ammonium (B1175870) ion of the analyte and the crown ether cavity under acidic conditions.[12][13]
Experimental Protocol
Objective: To resolve the enantiomers of this compound using a crown ether CSP.
Instrumentation: A standard HPLC system with a UV detector.
Materials:
-
Column: CROWNPAK® CR(+) (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Perchloric acid solution (pH 1 to 2). Up to 15% methanol can be added to reduce the retention time of hydrophobic samples.[11]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).[5] Ensure the sample is free of particulates by filtering through a 0.22 µm filter.[6][7]
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (typical)
-
Column Temperature: A lower temperature generally improves resolution.[11]
-
Injection Volume: 5-20 µL
-
Detection: UV at a low wavelength (e.g., 210 nm).
Data Analysis: Determine the enantiomeric purity by comparing the peak area of the L-enantiomer to the total area of both enantiomer peaks. On a CROWNPAK® CR(+) column, the D-enantiomer typically elutes before the L-enantiomer for α-amino acids.[12]
Indirect Chiral HPLC Method
Indirect methods involve the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral reversed-phase column.[2] A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[14]
Method 4: Pre-column Derivatization with a Chiral Reagent
This method involves derivatizing the tert-leucine enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral HPLC column. For instance, benzyloxycarbonyl (Cbz) derivatives of tert-leucine have been used for enantiomeric purity determination.[15]
Quantitative Data Summary
| Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Analyte | Reference |
| Chiral pak AS-H (250 x 4.6 mm, 5µ) | n-hexane/IPA/TFA (50/50/0.1) | 0.5 | 27 | Benzyloxycarbonyl-DL-tert-leucine | [15] |
Experimental Protocol
Objective: To determine the enantiomeric purity of this compound via derivatization and subsequent achiral HPLC analysis.
Instrumentation: A standard HPLC system with a UV detector.
Materials:
-
Column: Chiral pak AS-H (250 x 4.6 mm, 5µ)[15]
-
Mobile Phase: n-hexane/ Isopropanol (IPA)/ Trifluoroacetic acid (TFA) (50:50:0.1, v/v/v)[15]
-
Derivatization Reagent: Benzyl (B1604629) chloroformate (for Cbz protection).
-
Sample Preparation (Derivatization):
-
Dissolve DL-tert-leucine in a suitable aqueous alkaline solution (e.g., sodium hydroxide).
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining the pH between 9 and 10.
-
Stir the reaction mixture for a few hours at room temperature.
-
Acidify the solution to precipitate the Cbz-protected tert-leucine.
-
Filter, wash, and dry the product.
-
Dissolve the derivatized sample in the mobile phase for HPLC analysis.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min[15]
-
Column Temperature: 27 °C[15]
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm[15]
Data Analysis: Calculate the percentage of the L-enantiomer diastereomer peak area relative to the total peak area of both diastereomers.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. chiraltech.com [chiraltech.com]
- 4. search.daicelchiral.com [search.daicelchiral.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. researchgate.net [researchgate.net]
- 11. thelabstore.co.uk [thelabstore.co.uk]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Crown Ether Phases - Regis Technologies [registech.com]
- 14. researchgate.net [researchgate.net]
- 15. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
Application Notes and Protocols for Boc-Protected D-tert-leucine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-protected D-tert-leucine, with the CAS number 124655-17-0, is a crucial chiral building block in modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for controlled and sequential introduction of the this compound moiety into target molecules, preventing unwanted side reactions.[1][2] Its unique sterically hindered tert-butyl side chain imparts specific conformational constraints and metabolic stability to the resulting molecules. These application notes provide an overview of its use, detailed experimental protocols, and relevant pathway information for researchers.
Applications
Boc-D-tert-leucine is extensively utilized in the following areas:
-
Peptide Synthesis: As a non-natural amino acid, its incorporation into peptide sequences can enhance resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.[3] The bulky tert-butyl group can also be used to study structure-activity relationships by probing the steric requirements of receptor binding pockets.
-
Asymmetric Synthesis: It serves as a valuable chiral precursor for the synthesis of complex stereospecific molecules. Its defined stereochemistry is transferred to the target molecule, which is critical for drug efficacy and safety.[2]
-
Drug Development: Boc-D-tert-leucine is a key intermediate in the synthesis of various pharmaceutical agents. Notably, it is used in the development of neurokinin-1 (NK1) receptor antagonists, which have potential applications as antiemetic, antidepressant, and anxiolytic agents.[1] It also plays a role in the synthesis of compounds with anticonvulsant and neuroprotective properties.[1][2]
Data Presentation
The following tables summarize typical quantitative data for reactions involving Boc-protected amino acids in solid-phase peptide synthesis (SPPS). While specific data for Boc-D-tert-leucine may vary depending on the reaction conditions and coupling partners, these values provide a general benchmark.
Table 1: Typical Yields in Boc-Solid Phase Peptide Synthesis (SPPS)
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resins are commonly used. |
| Coupling Efficiency (per step) | >99% | Often monitored by a qualitative test such as the Kaiser test. |
| Dipeptide Coupling Efficiency | ~95-98% | Coupling of larger fragments can be less efficient and may require optimized conditions or double coupling.[3] |
| Final Cleavage Yield from Resin | 70-90% | Dependent on the cleavage cocktail and the peptide sequence. |
| Final Purified Peptide Yield | 20 - 40% | Overall yield after all synthesis, cleavage, and purification steps.[3] |
Table 2: Common Conditions for Boc-Deprotection
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% | DCM | 20-30 minutes | A short pre-wash of 1-2 minutes is often performed.[4] |
| 4M HCl | 4 M | Dioxane | 1-4 hours | An alternative to TFA, particularly for substrates sensitive to strong acidolysis. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of this compound
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297)
-
Brine solution
Procedure:
-
Dissolve this compound (1.0 equivalent) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (3.0 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude Boc-D-tert-leucine.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Peptide Coupling using Boc-D-tert-leucine in SPPS
This protocol outlines a standard coupling cycle in Boc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-tert-leucine
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 50% TFA in DCM for 20 minutes.[4]
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
In a separate vessel, pre-activate Boc-D-tert-leucine (3 equivalents relative to resin loading) with a coupling reagent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated Boc-D-tert-leucine solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test (will be negative for a complete reaction).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: General Procedure for Boc Deprotection in Solution Phase
This protocol describes the removal of the Boc protecting group from a molecule in solution.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of TFA dropwise to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine as its TFA salt.
Signaling Pathway and Experimental Workflow Visualization
Neurokinin-1 (NK1) Receptor Signaling Pathway
Boc-D-tert-leucine is a key building block for the synthesis of NK1 receptor antagonists. The NK1 receptor, a G-protein coupled receptor (GPCR), is primarily activated by its natural ligand, Substance P (SP).[2][5] The downstream signaling cascade is complex and involves multiple pathways that regulate processes like cell proliferation, inflammation, and pain transmission.[2][6][7] Antagonists developed using Boc-D-tert-leucine block these signaling events.
Caption: Simplified signaling pathways of the Neurokinin-1 (NK1) receptor.
Experimental Workflow for SPPS
The following diagram illustrates a typical workflow for solid-phase peptide synthesis using the Boc strategy.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for D-tert-Leucine in Anticonvulsant Compound Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent preclinical studies have highlighted the potential of D-amino acids, particularly D-leucine, as a novel class of anticonvulsant agents. These compounds exhibit potent efficacy in various seizure models, often comparable to existing drugs like diazepam but with a potentially wider therapeutic window and fewer sedative side effects.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in exploring D-tert-leucine and its derivatives in the development of new anticonvulsant therapies. While most foundational research has been conducted on D-leucine, the structural analog this compound presents a compelling avenue for further investigation and derivative synthesis.[3] The mechanism of action for D-leucine appears to be novel, suggesting it could be effective in cases of drug-resistant epilepsy.[1]
Data Presentation
The following tables summarize the quantitative data available from preclinical studies on D-leucine. It is important to note that while specific ED₅₀ values are not consistently reported in the literature, effective dose ranges have been established.
Table 1: Anticonvulsant Activity of D-Leucine in Rodent Seizure Models
| Compound | Seizure Model | Species | Route of Administration | Effective Dose | Outcome | Reference |
| D-Leucine | Kainic Acid-Induced Seizures | Mouse | Intraperitoneal (i.p.) | 3 mg/kg and 300 mg/kg | Abolished behavioral seizure activity | [4] |
| D-Leucine | 6 Hz Electroshock Seizures | Mouse | In drinking water (1.5% w/v) | Not Applicable | Increased seizure threshold (higher CC₅₀) | [5] |
| D-Leucine | Ongoing Kainic Acid-Induced Seizures | Mouse | Intraperitoneal (i.p.) | 3 mg/kg and 300 mg/kg | Terminated ongoing convulsions | [4] |
| Diazepam | Ongoing Kainic Acid-Induced Seizures | Mouse | Intraperitoneal (i.p.) | Not specified | Terminated ongoing convulsions | [4] |
Table 2: Comparative Effects of D-Leucine and Diazepam
| Feature | D-Leucine | Diazepam | Reference |
| Seizure Termination | Effective in terminating ongoing seizures | Effective in terminating ongoing seizures | [2] |
| Sedative Effects | No significant drowsiness or sluggishness observed | Induces drowsiness and sluggishness | [2] |
| Behavioral Recovery | Faster resumption of normal behavior post-seizure | Slower behavioral recovery | [2] |
Mechanism of Action
The precise signaling pathway through which D-leucine exerts its anticonvulsant effects remains largely uncharacterized, a key area for future research. However, current evidence points towards a novel mechanism distinct from conventional antiepileptic drugs.[1]
Key Findings:
-
Novel Pathway: Studies suggest that D-leucine does not interact with the known signaling pathways typically targeted by anti-seizure medications.[1]
-
No Glutamate (B1630785) Receptor Competition: D-leucine does not appear to compete with kainic acid for binding to glutamate receptors.[4]
-
mTOR Pathway Independence: Unlike its L-enantiomer, D-leucine does not significantly stimulate the mTOR signaling pathway.
-
Modulation of Synaptic Plasticity: D-leucine has been shown to reduce long-term potentiation (LTP) in the hippocampus without affecting basal synaptic transmission.[6] This suggests an effect on synaptic plasticity that may contribute to its anti-seizure properties.
-
Potential Receptor Target: A possible, though unconfirmed, interaction with the Tas1R2/R3 receptor has been proposed.[7][8] Further investigation is needed to validate this target and its role in seizure modulation.
Below is a conceptual diagram illustrating the current understanding of D-leucine's proposed mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticonvulsant properties of this compound and its derivatives.
Synthesis of this compound
Optically pure this compound can be synthesized via enzymatic hydrolysis. The following protocol is adapted from a published method.
Materials:
-
(±)-N-acetyl-tert-leucine chloroethyl ester
-
Protease from Bacillus licheniformis (e.g., Alcalase®)
-
Toluene
-
Phosphate (B84403) buffer (pH 8.0)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve (±)-N-acetyl-tert-leucine chloroethyl ester in toluene.
-
Add phosphate buffer (pH 8.0) and the protease from Bacillus licheniformis.
-
Stir the mixture at 35°C, maintaining a constant pH of 8.0 by the addition of 1 M NaOH using a pH-stat.
-
Monitor the reaction until approximately 50% conversion is achieved.
-
Stop the reaction and extract the unreacted (+)-N-acetyl-tert-leucine chloroethyl ester with dichloromethane.
-
Perform a standard work-up of the organic phase to isolate the optically pure ester.
-
Saponify the recovered ester using acidic hydrolysis (e.g., with HCl) to yield this compound.
Kainic Acid-Induced Seizure Model in Mice
This model is used to assess the efficacy of a compound in a model of temporal lobe epilepsy.
Materials:
-
Male mice (e.g., NIH Swiss mice, 5 weeks old)
-
This compound or derivative compound
-
Vehicle control (e.g., sterile water or saline)
-
Kainic acid
-
Intraperitoneal (i.p.) injection supplies
-
Observation chambers
-
Behavioral seizure scoring scale (e.g., Racine scale)
Procedure:
-
Acclimate mice to the experimental environment.
-
Administer the test compound (e.g., this compound at 3 mg/kg or 300 mg/kg) or vehicle control via i.p. injection.
-
After a predetermined pretreatment time (e.g., 3 hours), induce seizures by i.p. injection of kainic acid.
-
Immediately place the mice in individual observation chambers.
-
Observe and score the seizure activity for a set period (e.g., 2 hours) based on a standardized behavioral scale.
-
For testing the termination of ongoing seizures, administer the test compound after the onset of seizure activity (e.g., 5-10 minutes after kainic acid injection).
Workflow Diagram for Kainic Acid-Induced Seizure Model:
6 Hz Psychomotor Seizure Test in Mice
This model is considered to be a model of therapy-resistant partial seizures.
Materials:
-
Male mice (e.g., NIH Swiss mice)
-
This compound or derivative compound
-
Vehicle control
-
Corneal electrode stimulator
-
Electrolyte solution (e.g., 0.9% saline)
Procedure:
-
Administer the test compound or vehicle control. For chronic administration, this can be done via drinking water (e.g., 1.5% w/v for 13 days).[5]
-
At the time of testing, apply a drop of electrolyte solution to the eyes of the mouse.
-
Deliver a constant current electrical stimulus (e.g., 22-44 mA, 6 Hz, 0.2 ms (B15284909) pulse width, for 3 seconds) through corneal electrodes.
-
Observe the mouse for the presence or absence of a seizure, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
The endpoint is the determination of the median convulsive current (CC₅₀) for the treated group compared to the control group, or the percentage of animals protected at a given current.
Workflow Diagram for 6 Hz Seizure Test:
Conclusion
This compound and its analogs represent a promising new direction for the development of anticonvulsant therapies. The unique mechanism of action of D-leucine suggests that these compounds may be effective for a broader range of seizure types, including those resistant to current treatments. The protocols and data provided in this document are intended to serve as a starting point for researchers to further explore the therapeutic potential of this novel class of compounds. Future work should focus on elucidating the precise molecular targets and signaling pathways, as well as conducting more extensive structure-activity relationship studies to optimize efficacy and safety.
References
- 1. hopkinsmedicine.org [hopkinsmedicine.org]
- 2. Scientists Identify Amino Acid that Stops Seizures in Mice | Lab Manager [labmanager.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. D-LEUCINE--AN-AMINO-ACID-THAT-PROTECTS-AGAINST-SEIZURES [aesnet.org]
- 6. Potent anti-seizure effects of D-leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-leucine: evaluation in an epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of D-tert-leucine Coupling Reactions in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of D-tert-leucine in peptide synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during this compound coupling reactions.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Symptom: Mass spectrometry analysis shows a significant amount of starting material (peptide-resin with a free N-terminus) or deletion sequences lacking this compound. A positive Kaiser test (blue beads) after the coupling step also indicates the presence of unreacted primary amines.[1][2][3]
-
Possible Causes & Solutions:
-
Steric Hindrance: this compound is a highly sterically hindered amino acid, which can significantly slow down the coupling reaction kinetics.[3]
-
Solution 1: Extend Reaction Time: Double the standard coupling time as a starting point for troubleshooting.[1]
-
Solution 2: Double Coupling: Perform the coupling step twice with a fresh solution of activated this compound before moving to the next deprotection step.[1][3]
-
Solution 3: Increase Temperature: Gently raising the reaction temperature to 30-50°C can enhance the reaction rate. However, this should be done with caution as it may increase the risk of racemization.[1][3]
-
Solution 4: Microwave-Assisted Synthesis: Utilizing microwave energy can effectively drive difficult couplings to completion.[3][4]
-
-
Inefficient Coupling Reagent: Standard coupling reagents may not be potent enough for hindered amino acids.
-
Solution: Switch to a More Potent Reagent: Employ uronium/aminium salt-based reagents like HATU, HBTU, HCTU, or COMU, which are known to be more effective for challenging couplings.[1][3][4][5][6] Phosphonium-based reagents like PyAOP and PyBOP are also excellent choices, especially for sterically hindered N-methyl amino acids.[4][6][7][8]
-
-
Peptide Aggregation: Hydrophobic sequences, particularly those containing residues like valine and leucine, are prone to aggregation on the resin, making reactive sites inaccessible.[3]
-
Solution 1: Change Solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or use a mixture of solvents to improve solvation of the peptide chain.[1][2]
-
Solution 2: Incorporate Chaotropic Salts: Adding chaotropic salts such as LiCl to the coupling and deprotection solutions can disrupt secondary structures that lead to aggregation.[2]
-
-
Insufficient Reagent Concentration: Low concentrations of the amino acid and coupling reagent can lead to slower reaction rates.
-
Solution: Increase Reagent Concentration: Increasing the concentration of the this compound and coupling reagent solutions can increase the probability of successful molecular interactions.[9]
-
-
// Nodes start [label="Low Coupling Efficiency/\nIncomplete Reaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; steric_hindrance [label="Steric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"]; inefficient_reagent [label="Inefficient Coupling\nReagent", fillcolor="#FBBC05", fontcolor="#202124"]; aggregation [label="Peptide Aggregation", fillcolor="#FBBC05", fontcolor="#202124"]; low_concentration [label="Low Reagent\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"];
extend_time [label="Extend Reaction Time", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; double_couple [label="Double Couple", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp [label="Increase Temperature", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; microwave [label="Use Microwave\nAssistance", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; potent_reagent [label="Use Potent Reagent\n(HATU, COMU, etc.)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Change Solvent\n(e.g., to NMP)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chaotropic_salts [label="Add Chaotropic Salts\n(e.g., LiCl)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_conc [label="Increase Reagent\nConcentration", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> {steric_hindrance, inefficient_reagent, aggregation, low_concentration} [color="#5F6368"]; steric_hindrance -> {extend_time, double_couple, increase_temp, microwave} [color="#34A853", arrowhead=vee]; inefficient_reagent -> potent_reagent [color="#34A853", arrowhead=vee]; aggregation -> {change_solvent, chaotropic_salts} [color="#34A853", arrowhead=vee]; low_concentration -> increase_conc [color="#34A853", arrowhead=vee]; }
Caption: Experimental workflow for coupling this compound with a double coupling option.
References
Overcoming steric hindrance of D-tert-leucine in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the steric hindrance of D-tert-leucine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to incorporate into a peptide sequence?
A1: this compound presents significant steric hindrance due to its bulky tert-butyl side chain. This bulkiness physically obstructs the approach of coupling reagents to the carboxylic acid group and the incoming amine, slowing down the reaction kinetics of peptide bond formation. This can lead to incomplete reactions, low yields, and potential side reactions.[1]
Q2: What are the common problems observed during the coupling of this compound?
A2: Common issues include:
-
Low coupling efficiency: Standard coupling protocols may result in low yields of the desired peptide.
-
Incomplete reactions: The steric hindrance can prevent the reaction from going to completion, leaving unreacted starting materials.
-
Deletion sequences: In solid-phase peptide synthesis (SPPS), a failed coupling of this compound results in peptides missing this residue.
-
Racemization: While this compound itself is chiral, forcing the reaction with harsh conditions can sometimes lead to epimerization at the preceding amino acid residue.[1]
Q3: My standard DCC/DIC coupling protocol is failing for this compound. What should I do?
A3: Standard carbodiimide (B86325) reagents like DCC and DIC are often not potent enough to overcome the significant steric barrier of this compound.[2] It is highly recommended to switch to a more powerful coupling reagent. Uronium/aminium or phosphonium (B103445) salt-based reagents are generally more effective for sterically hindered couplings.[1][3]
Q4: Are there specific protecting groups that are better suited for this compound?
A4: The choice of N-α-protecting group (e.g., Fmoc or Boc) is critical. While both are used, the bulky Boc group can add to the overall steric hindrance.[4] However, the deprotection conditions for each are a key consideration in your overall synthetic strategy.[5][6] Side-chain protecting groups on other residues should be robust enough to withstand the prolonged coupling times or more forcing conditions that may be required for this compound.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no coupling of this compound | Inadequate activation of the carboxylic acid due to steric hindrance. | Switch to a more potent coupling reagent such as HATU, HBTU, HCTU, or PyBOP. These reagents are known to be more effective for hindered amino acids.[1][8] Consider a double coupling or increasing the reaction time. |
| Low reaction temperature. | For difficult couplings, increasing the temperature (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, this should be done cautiously as it can also increase the risk of racemization. | |
| Presence of deletion sequences in the final peptide | Incomplete coupling of the this compound residue during solid-phase peptide synthesis (SPPS). | Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test). If the test remains positive, indicating unreacted amine, repeat the coupling step (double coupling).[9] |
| Side reactions, such as guanidinylation of the N-terminus | Use of certain uronium/aminium reagents (e.g., HBTU, HATU) for extended periods. | Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin. Alternatively, use a phosphonium-based reagent like PyBOP, which avoids this specific side reaction.[1] |
| Difficulty in removing the N-α-protecting group (e.g., Boc) | Steric hindrance around the nitrogen atom. | For Boc deprotection, slightly longer treatment with TFA or using stronger acidic conditions may be necessary. For Fmoc deprotection, ensure fresh piperidine (B6355638) solution is used and consider extending the deprotection time. |
Quantitative Data on Coupling Reagents for Sterically Hindered Amino Acids
The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acid incorporation. While specific data for this compound is limited in comparative studies, the data for other hindered residues like Aib (α-aminoisobutyric acid) provides a good proxy for performance.
| Coupling Reagent | Reagent Type | Typical Yield | Typical Reaction Time | Racemization Risk | Notes |
| HATU | Uronium/Aminium Salt | High | 1-2 hours | Low | Highly efficient for hindered couplings.[1] Based on the potentially explosive HOAt. Can cause guanidinylation.[1] |
| HBTU | Uronium/Aminium Salt | High | Varies | Low | A popular and efficient reagent. Byproducts are generally soluble.[8] Can cause guanidinylation.[1] |
| COMU | Uronium/Aminium Salt | High | 1-hour double coupling | Low | Safer alternative to HATU/HBTU as it does not contain explosive benzotriazole (B28993) derivatives.[8] |
| PyBOP | Phosphonium Salt | >90% Conversion | 16 hours | Low | Avoids guanidinylation side reactions.[1] Byproducts are less hazardous than older phosphonium reagents. |
| T3P® | Phosphonic Acid Anhydride | High | Varies | Minimal | Considered a "green" and safe reagent. Does not require hazardous additives.[1] |
| DCC/DIC | Carbodiimide | Low to Moderate | Varies | Higher risk with hindered amino acids | Often requires an additive like HOBt to reduce racemization.[10] Generally not recommended for highly hindered residues like this compound.[2] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-D-tert-leucine in SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in anhydrous dimethylformamide (DMF) for 30 minutes. Drain the DMF.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid. Wash the resin thoroughly with DMF.
-
Activation of Fmoc-D-tert-leucine: In a separate vessel, dissolve Fmoc-D-tert-leucine (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin test to check for the presence of free amines.
-
Washing and Repetition: If the ninhydrin test is negative (no color change), the coupling is complete. Wash the resin with DMF. If the test is positive, drain the resin and repeat the coupling step with a fresh solution of activated Fmoc-D-tert-leucine.
Protocol 2: PyBOP-Mediated Coupling of Boc-D-tert-leucine in Solution Phase
-
Reactant Preparation: Dissolve the amine component (1 equivalent) and Boc-D-tert-leucine (1.2 equivalents) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Coupling Reagent Addition: Add PyBOP (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the specific substrates.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the desired dipeptide.
Visualizations
Caption: Workflow for HATU-mediated solid-phase coupling of Fmoc-D-tert-leucine.
Caption: Decision-making process for troubleshooting low coupling yields of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Preventing Racemization of D-tert-leucine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize and prevent the racemization of D-tert-leucine during chemical reactions, particularly peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue for this compound?
A1: Racemization is the process where a pure enantiomer, such as this compound, converts into a mixture of both its D- and L-forms.[1] In pharmaceutical development and peptide synthesis, maintaining the specific stereochemistry of an amino acid is critical, as the biological activity of a peptide is highly dependent on its three-dimensional structure. The formation of the incorrect diastereomer (e.g., incorporating L-tert-leucine instead of this compound) can lead to a loss of therapeutic efficacy, altered pharmacological properties, and can introduce impurities that are difficult to separate from the desired product.[2][3]
Q2: What is the primary mechanism that causes racemization during peptide coupling reactions?
A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][4] This occurs when the carboxylic acid of the N-protected this compound is activated by a coupling reagent. This activation makes the α-proton (the hydrogen on the chiral carbon) more acidic and susceptible to being removed by a base.[1][5] Once the proton is removed, a planar, achiral oxazolone (B7731731) ring is formed. The incoming amine nucleophile can then attack this planar intermediate from either face, leading to a mixture of the desired D-peptide and the undesired L-diastereomer.[1][4] A secondary mechanism is the direct abstraction of the α-proton by a base without forming an oxazolone.[1][5]
Q3: What specific factors increase the risk of racemization for a sterically hindered amino acid like this compound?
A3: Several factors can increase the rate of racemization for any amino acid, including this compound:
-
Strong Bases: The presence and strength of the base used in the reaction have a significant impact. Stronger, less sterically hindered bases are more likely to abstract the α-proton, promoting racemization.[2][6]
-
Coupling Reagents: Highly reactive coupling reagents can form unstable activated intermediates that are more prone to oxazolone formation.[7]
-
High Temperatures: Elevated reaction temperatures increase the rate of both the desired coupling reaction and the undesired racemization.[1][8]
-
Prolonged Activation Times: Allowing the activated this compound to exist for an extended period before the amine is introduced increases the opportunity for racemization to occur.[1]
-
Solvent Polarity: Polar aprotic solvents like Dimethylformamide (DMF) can sometimes favor racemization compared to less polar solvents.[9][10]
-
Protecting Groups: The type of N-terminal protecting group can influence the rate of oxazolone formation.[7][11]
Q4: How can I detect and quantify the extent of this compound racemization?
A4: The most common and reliable method for quantifying racemization is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[1][12] This technique can separate the desired diastereomeric peptide from the undesired one. By comparing the peak areas, you can calculate the percentage of the undesired isomer and determine the enantiomeric excess (ee).[13] Other methods include Gas Chromatography (GC) on a chiral column after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[14] For a definitive analysis, a standard of the undesired diastereomer is often synthesized to confirm retention times.[1]
Troubleshooting Guides
Problem: Significant racemization of this compound is detected in my final product.
This section provides potential causes and recommended solutions to minimize or eliminate racemization.
Cause 1: Inappropriate Coupling Reagent or Additive
The choice of coupling reagent is critical. Some reagents are inherently "hotter" and lead to more racemization. The addition of racemization-suppressing additives is a standard practice.
Recommended Solution: Select a coupling method known for low racemization. Carbodiimide-based reagents like DCC or DIC should almost always be used with an additive like HOBt or Oxyma. Onium salt reagents (HBTU, HATU) are efficient but the choice of base is critical.
Table 1: Influence of Coupling Reagents and Additives on Racemization
| Coupling Reagent/Additive Combination | Relative Racemization Risk | Key Considerations |
| DIC / Oxyma | Very Low | Oxyma is an excellent, non-explosive alternative to HOBt and is highly effective at suppressing racemization.[7][9] |
| DIC / HOBt | Low | A classic and effective combination for minimizing racemization.[15][16] |
| HATU / HOAt | Low to Medium | HOAt is generally more effective than HOBt at suppressing racemization.[1][9] The choice of base is crucial. |
| HBTU / HOBt | Low to Medium | A very common and efficient reagent; racemization can be reduced to insignificant levels with the addition of HOBt.[15] |
| BOP | Medium to High | An older phosphonium (B103445) salt reagent; the extent of racemization is highly dependent on the base used.[2] |
| DCC or DIC (alone) | High | Using carbodiimides without an additive like HOBt or Oxyma leads to highly reactive intermediates prone to racemization.[2] |
Cause 2: Incorrect Base Selection
Bases are often required to neutralize salts or to facilitate the coupling reaction. However, the base is also the primary culprit in abstracting the α-proton, initiating racemization.
Recommended Solution: Use a weaker, more sterically hindered base. Avoid strong, non-hindered bases when racemization is a concern.
Table 2: Effect of Different Bases on Racemization
| Base | Chemical Name | Relative Racemization Risk | Key Considerations |
| 2,4,6-Collidine (TMP) | 2,4,6-Trimethylpyridine | Very Low | A highly hindered and weak base, often recommended for sensitive couplings.[6][9] |
| NMM | N-Methylmorpholine | Low to Medium | A commonly used base with moderate strength.[6][17] |
| DIPEA (DIEA) | N,N-Diisopropylethylamine | Medium to High | Widely used but known to cause more racemization than NMM or Collidine due to its stronger basicity.[2][17] |
| TEA | Triethylamine | High | Less sterically hindered and a stronger base, leading to a higher risk of racemization.[6] |
Cause 3: Suboptimal Reaction Conditions (Temperature & Time)
Higher temperatures and longer reaction times provide more energy and opportunity for the racemization process to occur.
Recommended Solution:
-
Temperature Control: Perform the coupling reaction at a lower temperature, such as 0 °C, and allow it to slowly warm to room temperature.[1] Avoid heating unless absolutely necessary for sterically hindered couplings, and if so, monitor racemization carefully.[8]
-
Minimize Activation Time: If using a pre-activation step, keep the activation time to a minimum. Ideally, use an in situ activation method where the coupling reagent is added to the mixture of the protected amino acid and the amine component.[1]
Cause 4: Solvent Effects
The solvent can influence the stability of the intermediates involved in the racemization pathway.
Recommended Solution: For particularly sensitive couplings, consider using less polar solvents or solvent mixtures.
Table 3: Impact of Solvents on Racemization
| Solvent | Polarity | Effect on Racemization |
| DCM (Dichloromethane) | Less Polar | Generally associated with lower levels of racemization.[9] |
| DMF (Dimethylformamide) | Polar Aprotic | Can favor racemization in some cases, though it is an excellent solvent for peptide synthesis.[9][10] |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | Similar to DMF, it is a good solvent but may increase racemization risk compared to DCM.[16] |
| DCM / DMF mixtures | Variable | Using a mixture (e.g., 1:1) can sometimes provide a balance of good solvation and reduced racemization.[9] |
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling of this compound using DIC/Oxyma
This protocol describes a general procedure for coupling an N-protected this compound to an amine-functionalized resin or the N-terminus of a peptide chain with minimal racemization.
Materials:
-
N-Fmoc-D-tert-leucine
-
Amine-functionalized solid support (e.g., Rink Amide resin) or peptide-resin
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if applicable): If coupling to a peptide-resin, remove the N-terminal Fmoc group by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve N-Fmoc-D-tert-leucine (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Activation and Coupling: Add DIC (3 equivalents) to the solution from step 3. Immediately add the activated mixture to the washed resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Excess
This protocol outlines the analysis of a cleaved dipeptide to quantify the level of racemization.
Materials:
-
Crude peptide sample containing the this compound residue (e.g., X-D-tert-leucine-Y)
-
Reference standard of the desired diastereomer (if available)
-
Reference standard of the undesired diastereomer (e.g., X-L-tert-leucine-Y) (if available)
-
Chiral HPLC column (e.g., Chiralpak)
-
HPLC grade solvents (e.g., Hexane, Isopropanol)
-
UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude, cleaved peptide in the mobile phase.
-
Standard Preparation: Prepare separate solutions of the desired and undesired diastereomer standards in the mobile phase.
-
Method Development: Develop an isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol) that provides baseline separation of the two diastereomers. Inject the standards to determine their respective retention times.
-
Sample Analysis: Inject the crude peptide sample onto the chiral HPLC column using the optimized method.
-
Data Analysis:
-
Identify the peaks corresponding to the desired (D) and undesired (L) diastereomers based on the retention times of the standards.
-
Integrate the area of both peaks.
-
Calculate the percentage of the undesired diastereomer: % Undesired = [Area(L) / (Area(D) + Area(L))] * 100.
-
Calculate the enantiomeric excess (ee) of the this compound residue: ee% = [(Area(D) - Area(L)) / (Area(D) + Area(L))] * 100.[13]
-
Visualizations
Caption: Mechanism of racemization via an achiral oxazolone intermediate.
Caption: Troubleshooting workflow for addressing this compound racemization.
Caption: Experimental workflow for chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. academic.oup.com [academic.oup.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yzvideo-c.yizimg.com [yzvideo-c.yizimg.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
Technical Support Center: Enhancing D-tert-leucine Enzymatic Resolution Yield
Welcome to the technical support center for the enzymatic resolution of D-tert-leucine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic methods for resolving DL-tert-leucine?
A1: The primary enzymatic methods for resolving DL-tert-leucine include:
-
Enantioselective hydrolysis of N-acyl-DL-tert-leucine: This widely used method employs an aminoacylase (B1246476) to selectively hydrolyze the L-enantiomer of an N-acylated racemic mixture, leaving the D-enantiomer unmodified.[][2]
-
Hydrolysis of DL-tert-leucine esters: Proteases or lipases can be used to selectively hydrolyze the ester of one enantiomer, allowing for the separation of the resulting acid from the unreacted ester.[3][4]
-
Enzyme-catalyzed oxidative resolution: Leucine (B10760876) dehydrogenase can be used to completely oxidize the L-amino acid, leaving the this compound with high enantiomeric excess.[4]
Q2: Which enzyme should I choose for my resolution?
A2: The choice of enzyme is critical and depends on your starting material and desired outcome.
-
Penicillin G Acylase (PGA): Effective for the hydrolysis of N-acetylated DL-tert-leucine.[4]
-
Protease from Bacillus licheniformis (Alcalase®): Shows high rates of hydrolysis for chloroethyl esters of DL-tert-leucine.[4]
-
Leucine Dehydrogenase (LeuDH): Ideal for oxidative resolution to obtain this compound.[4][5]
-
Lipases (e.g., from Candida antarctica B, Pseudomonas cepacia): Versatile for resolving tert-leucine derivatives through hydrolysis or transesterification.[6][7]
Q3: How can I improve the stability of the enzyme?
A3: Enzyme stability is crucial for consistent results and reusability. Consider the following:
-
Immobilization: Attaching the enzyme to a solid support (e.g., Eupergit C, Sepharose) can enhance its stability and simplify separation from the reaction mixture.[8][9]
-
Optimal Conditions: Operating the reaction within the enzyme's optimal pH and temperature range is essential.[10]
-
Additives: In some cases, additives like glycerol (B35011) or sorbitol can help stabilize the enzyme.
Q4: What is a typical yield and enantiomeric excess (ee) I can expect?
A4: With optimized conditions, high yields and enantiomeric excess are achievable. For example, using leucine dehydrogenase for oxidative resolution, this compound can be obtained with an enantiomeric excess of >99%.[4] Another method involving enzymatic hydrolysis of (±)-N-acetyl-tert-leucine chloroethyl ester has reported total yields of this compound at 80.6% with an enantiomeric excess of 98.5%.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the enzymatic resolution of this compound.
Issue 1: Low Conversion Rate or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Verify and optimize pH, temperature, and substrate concentration. Different enzymes have different optimal conditions.[6][10] |
| Enzyme Inhibition | The product or a substrate impurity may be inhibiting the enzyme. Try lowering the initial substrate concentration or removing potential inhibitors from the starting material. |
| Poor Enzyme Activity | The enzyme may have denatured due to improper storage or handling. Use a fresh batch of enzyme and ensure it is stored at the recommended temperature. |
| Insufficient Mixing | In heterogeneous mixtures, ensure adequate agitation to maximize enzyme-substrate interaction. |
| Incorrect Acyl Donor/Solvent (for transesterification) | The choice of acyl donor and solvent significantly impacts lipase (B570770) activity and selectivity. Screen different options to find the optimal combination.[6][11] |
Issue 2: Low Enantioselectivity (Poor Enantiomeric Excess)
| Possible Cause | Suggested Solution |
| Inappropriate Enzyme Choice | The selected enzyme may not be sufficiently stereoselective for tert-leucine. Screen a variety of enzymes (lipases, proteases, acylases) to find one with higher selectivity.[6] |
| Non-optimal Temperature | Temperature can influence the enantioselectivity of an enzyme. Perform the reaction at different temperatures to find the optimum for enantiomeric excess.[6] |
| Reaction Proceeding Beyond 50% Conversion (for kinetic resolution) | In a classic kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. Pushing the reaction beyond this point will decrease the enantiomeric excess of the remaining substrate. Monitor the reaction progress closely. |
| Racemization of Product or Substrate | The reaction conditions (e.g., pH, temperature) might be causing racemization. Analyze samples at different time points to check for this possibility. |
Data Presentation
Table 1: Comparison of Different Enzymatic Resolution Strategies for tert-Leucine and its Derivatives
| Enzyme | Substrate | Strategy | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Leucine Dehydrogenase | DL-tert-leucine | Oxidative Resolution | - | >99 (this compound) | [4] |
| Protease (from Bacillus licheniformis) | (±)-N-acetyl-tert.leucine chloroethyl ester | Hydrolysis | 80.6 (this compound) | 98.5 (this compound) | [4] |
| Penicillin G Acylase | DL-tert-leucine | Kinetic Resolution | - | - | [4] |
| Candida antarctica Lipase B (CAL-B) | tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | Transesterification | >45 | >99 | [6] |
| Pseudomonas cepacia Lipase | tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | Transesterification | <50 | 95 (substrate), >99 (product) | [6] |
Note: Data is compiled from various sources and may not represent directly comparable experimental conditions.
Experimental Protocols
Protocol 1: Enzymatic Resolution of DL-tert-leucine via N-Acetylation and Hydrolysis
This protocol is a generalized procedure based on common methods for amino acid resolution.[2][8]
Step 1: N-Acetylation of DL-tert-leucine
-
Suspend DL-tert-leucine in a 1:1 mixture of acetic acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (B1165640) dropwise while maintaining the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield racemic N-acetyl-DL-tert-leucine.
Step 2: Enzymatic Hydrolysis
-
Prepare a solution of racemic N-acetyl-DL-tert-leucine in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0-8.0).
-
Add the selected enzyme (e.g., immobilized Penicillin G Acylase). An enzyme-to-substrate ratio of 1:5 to 1:10 (w/w) is a good starting point.
-
Maintain the reaction at the enzyme's optimal temperature (e.g., 37 °C) with gentle stirring.
-
Monitor the reaction progress by measuring the consumption of a titrant (e.g., NaOH) required to maintain the pH, or by HPLC analysis. The reaction is typically complete when 50% conversion is reached.
-
Once the reaction is complete, separate the enzyme (if immobilized) by filtration.
-
Acidify the solution to precipitate the unreacted N-acetyl-D-tert-leucine.
-
The L-tert-leucine remains in the aqueous solution and can be isolated by standard methods. The N-acetyl-D-tert-leucine can be hydrolyzed to this compound via acidic saponification.
Visualizations
Caption: Workflow for this compound resolution via hydrolysis.
References
- 2. academic.oup.com [academic.oup.com]
- 3. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. L-[1-11C]leucine: routine synthesis by enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in D-tert-leucine synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low conversion rates, encountered during the synthesis of D-tert-leucine. The content is tailored for researchers, scientists, and drug development professionals.
Enzymatic Synthesis: Reductive Amination Troubleshooting
The enzymatic synthesis of this compound, typically via the reductive amination of trimethylpyruvate (TMP) using a D-amino acid dehydrogenase or an engineered L-leucine dehydrogenase (LeuDH), is favored for its high stereoselectivity and green credentials. However, achieving high conversion rates can be challenging.
Troubleshooting Guide: Low Conversion in Enzymatic Synthesis
Question: My enzymatic reaction shows low conversion of trimethylpyruvate to this compound. What are the potential causes and how can I fix it?
Answer:
Low conversion in enzymatic reductive amination can be attributed to several factors, primarily related to enzyme activity, reaction conditions, and substrate/cofactor limitations. A systematic investigation is key to identifying and resolving the issue.
1. Suboptimal Reaction Conditions (pH and Temperature)
-
Possible Cause: The reaction pH or temperature is outside the optimal range for the dehydrogenase, leading to reduced enzyme activity. Leucine (B10760876) dehydrogenases, for example, typically exhibit maximal activity in alkaline conditions, often between pH 8.5 and 10.5. Similarly, temperature significantly affects enzyme activity, with most LeuDH enzymes functioning optimally between 30°C and 60°C.
-
Troubleshooting & Optimization:
-
Verify the pH of your buffer solution before starting the reaction.
-
Perform small-scale experiments across a range of pH values (e.g., 8.0 to 11.0) and temperatures (e.g., 25°C to 50°C) to determine the optimal conditions for your specific enzyme.
-
Ensure the reaction temperature is maintained consistently throughout the experiment.
-
2. Inefficient Cofactor (NADH) Regeneration
-
Possible Cause: The synthesis of this compound is dependent on the cofactor NADH, which is consumed during the reaction. If the coupled-enzyme system for regenerating NADH (e.g., using formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH)) is inefficient, the primary reaction will halt. This is a common bottleneck as the amount of NADH required is often much greater than what is available intracellularly or added stoichiometrically.
-
Troubleshooting & Optimization:
-
Ensure the cofactor-regenerating enzyme (FDH or GDH) and its corresponding substrate (formate or glucose) are present in sufficient concentrations.
-
Verify the activity of the regenerating enzyme under the reaction conditions. The optimal pH for the regeneration system should be compatible with the primary dehydrogenase.
-
Increase the concentration of the regenerating enzyme or its substrate.
-
3. Substrate Inhibition
-
Possible Cause: High concentrations of the keto acid precursor, trimethylpyruvate (TMP), can inhibit the activity of leucine dehydrogenase. This substrate inhibition means that simply adding more precursor may actually decrease the reaction rate and overall conversion.
-
Troubleshooting & Optimization:
-
Avoid adding the full amount of TMP at the beginning of the reaction.
-
Implement a fed-batch or continuous feeding strategy to maintain a low, optimal concentration of TMP throughout the reaction. This has been shown to overcome substrate inhibition and achieve high final product concentrations.
-
4. Enzyme Instability or Low Activity
-
Possible Cause: The enzyme may have denatured due to improper storage or handling (e.g., temperature fluctuations). Alternatively, the specific activity of the wild-type enzyme may be inherently low for the bulky TMP substrate.
-
Troubleshooting & Optimization:
-
Confirm the activity of your enzyme stock with a standard assay before starting the main synthesis.
-
Consider using an engineered (mutant) enzyme. Directed evolution has been successfully used to create LeuDH variants with significantly higher activity and productivity for L-tert-leucine synthesis compared to wild-type enzymes.
-
Data Presentation: Optimizing Reaction Parameters
The following tables provide a summary of how different parameters can affect the efficiency of leucine dehydrogenase (LeuDH).
Table 1: Effect of pH on Relative LeuDH Activity
| pH | Relative Activity (%) | Notes |
| 7.5 | ~40% | Activity is significantly lower in neutral to slightly acidic conditions. |
| 8.5 | ~85-95% | A significant increase in activity is observed as the pH becomes more alkaline. |
| 9.5 | ~95-100% | Often near the optimal range for reductive amination. |
| 10.5 | ~100% | Many LeuDH enzymes show maximum activity around this pH. |
| 11.0 | ~80-90% | Activity begins to decline at very high pH values. |
Note: Data is generalized from typical LeuDH profiles. The optimal pH can vary depending on the specific enzyme source.
Table 2: Comparison of Wild-Type vs. Engineered LeuDH
| Enzyme Variant | Substrate | Productivity (g/L/day) | Fold Improvement | Reference |
| Wild-Type | Trimethylpyruvate | 666 | - | |
| Mutant H6 | Trimethylpyruvate | 1170 | ~1.76x |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound with Cofactor Regeneration
This protocol describes a whole-cell biocatalysis approach, which simplifies the process by utilizing the cellular machinery for cofactor regeneration.
-
Biocatalyst Preparation:
-
Prepare a recombinant E. coli strain co-expressing a D-amino acid dehydrogenase (or a suitable engineered LeuDH) and a formate dehydrogenase (FDH).
-
Grow the cells in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and wash with a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 8.0).
-
-
Reaction Setup (100 mL scale):
-
In a temperature-controlled vessel, prepare the reaction mixture containing:
-
Trimethylpyruvate (TMP): 50 mM
-
Ammonium (B1175870) formate: 1.0 M (serves as both ammonia (B1221849) source and substrate for FDH)
-
NAD⁺: 1 mM
-
Phosphate Buffer (100 mM, pH 8.5)
-
Harvested wet cells: 10 g
-
-
Adjust the final volume to 100 mL with buffer.
-
-
Reaction Execution:
-
Maintain the reaction at 30°C with gentle agitation.
-
Monitor the pH and adjust as necessary to maintain it at 8.5 using a solution of NH₃·H₂O.
-
Take samples periodically to monitor the conversion of TMP and the formation of this compound by HPLC.
-
-
Work-up and Analysis:
-
Once the reaction reaches completion (or a plateau), terminate it by heating the mixture to 60°C and then centrifuging to remove the cells.
-
Analyze the supernatant for this compound concentration and enantiomeric excess using chiral HPLC (see Protocol 2).
-
Protocol 2: Chiral HPLC Analysis of this compound
-
Derivatization (if necessary): While some chiral columns can separate enantiomers directly, derivatization with a chiral reagent like Marfey's reagent (FDAA) or o-phthalaldehyde/chiral thiol (OPA-IBLC) can improve resolution and detection.
-
HPLC Conditions:
-
Column: A chiral stationary phase column, such as a CROWNPAK CR(+) or equivalent.
-
Mobile Phase: Perchloric acid solution (pH 1.0-2.0).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at 200-210 nm.
-
Sample Preparation: Dilute the reaction supernatant with the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
-
Quantification: Run authentic standards for this compound and L-tert-leucine to determine retention times and create a standard curve for concentration analysis. The enantiomeric excess (e.e.) is calculated as: e.e. (%) = ([D] - [L]) / ([D] + [L]) * 100.
Visualizations
Caption: Troubleshooting workflow for low conversion in enzymatic synthesis.
Caption: Coupled enzyme system for NADH cofactor regeneration.
Chemical Synthesis: Strecker Synthesis Troubleshooting
The Strecker synthesis is a classic and versatile method for producing amino acids. For a sterically hindered amino acid like this compound, the reaction involves the condensation of pivaldehyde with an ammonia source and a cyanide source to form an α-aminonitrile, followed by hydrolysis. Achieving high yields can be difficult due to steric hindrance at multiple stages.
Troubleshooting Guide: Low Yield in Strecker Synthesis
Question: My Strecker synthesis of this compound is resulting in a very low overall yield. Which steps are the most critical and how can I improve them?
Answer:
Low yields in the Strecker synthesis of this compound often stem from challenges in two key steps: the formation of the sterically hindered α-aminonitrile and its subsequent hydrolysis.
1. Incomplete α-Aminonitrile Formation
-
Possible Cause: The equilibrium for the initial imine formation from the bulky pivaldehyde may be unfavorable. Furthermore, the nucleophilic attack of the cyanide ion on the sterically hindered imine carbon is slow.
-
Troubleshooting & Optimization:
-
Drive Imine Formation: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate back to the aldehyde. Using a dehydrating agent can help drive the equilibrium forward.
-
Chiral Auxiliary: In asymmetric variants, using a chiral auxiliary like (R)-phenylglycine amide can not only induce stereoselectivity but also facilitate the reaction through a crystallization-induced asymmetric transformation, where the desired diastereomeric aminonitrile precipitates from the solution, driving the equilibrium towards the product.
-
Reaction Time: Allow for extended reaction times (24-96 hours) to compensate for the slow rate of cyanide addition to the hindered imine.
-
2. Difficult Hydrolysis of the Hindered Nitrile
-
Possible Cause: The α-aminonitrile precursor to tert-leucine is exceptionally sterically hindered. The nitrile group is shielded by the tert-butyl group, making it resistant to hydrolysis under standard conditions. This step is frequently the primary cause of low yields.
-
Troubleshooting & Optimization:
-
Harsh Conditions: Employ aggressive hydrolysis conditions. This typically requires concentrated strong acids like 6M HCl or aqueous H₂SO₄ at elevated temperatures (e.g., reflux) for extended periods (20-48 hours).
-
Stepwise Hydrolysis: Consider a two-step hydrolysis. First, convert the nitrile to an amide under strongly acidic conditions, which can sometimes be easier than direct conversion to the carboxylic acid. Then, hydrolyze the more labile amide to the final amino acid.
-
3. Side Reactions and Impurities
-
Possible Cause: Pivaldehyde can undergo side reactions. Cyanide is a potent nucleophile and can participate in unintended reactions if conditions are not well-controlled. During workup, isolating the highly polar amino acid from salts can be challenging.
-
Troubleshooting & Optimization:
-
Control Temperature: Maintain the recommended temperature for the aminonitrile formation, as side reactions can be exacerbated at higher temperatures.
-
Purification: After hydrolysis, adjusting the pH of the aqueous solution to the isoelectric point of this compound (~pH 6.0) will minimize its solubility, aiding in its precipitation and isolation from inorganic salts. Washing the final product with a solvent like cold acetone (B3395972) can help remove organic impurities.
-
Data Presentation: Optimizing Hydrolysis
Table 3: Conditions for Hydrolysis of Hindered α-Aminonitriles
| Reagent | Temperature | Time (hours) | Expected Outcome |
| 6M HCl | Reflux | 24-48 | Standard but often slow for hindered nitriles. |
| Conc. H₂SO₄ (65%) | 45°C - 60°C | 20-24 | Effective for converting the nitrile to an amide, which can then be further hydrolyzed. |
| Conc. HCl | 100°C - 130°C | 12-24 | More forceful conditions that can drive the hydrolysis of resistant nitriles to completion. |
Experimental Protocol
Protocol 3: Asymmetric Strecker Synthesis of (S)-tert-Leucine via Crystallization-Induced Asymmetric Transformation
Note: This protocol is for the (S)-enantiomer but illustrates the key principles. For this compound, the corresponding (S)-phenylglycine amide would be used as the chiral auxiliary.
-
α-Aminonitrile Formation:
-
To a solution of (R)-phenylglycine amide (1.5 g, 10 mmol) in methanol (B129727) (10 mL) and water (1 mL), add pivaldehyde (1.1 mL, 10 mmol).
-
Add a solution of sodium cyanide (0.5 g, 10.2 mmol) in water (2 mL) dropwise.
-
Stir the resulting slurry at room temperature for 48-72 hours. The desired diastereomer of the aminonitrile will precipitate.
-
Collect the solid by filtration, wash with a cold methanol/water mixture, and dry under vacuum.
-
-
Hydrolysis to Diamide (B1670390):
-
Add the dried aminonitrile (1.0 g) portion-wise to concentrated sulfuric acid (5 mL) at 0°C.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated NaOH solution, keeping the temperature below 20°C.
-
The resulting diamide will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
-
Hydrolysis to this compound:
-
Suspend the diamide in 6M HCl (15 mL) and heat to reflux for 24 hours.
-
Cool the solution and extract with an organic solvent (e.g., dichloromethane) to remove the phenylglycine byproduct.
-
Adjust the pH of the aqueous layer to ~6.0 with a base (e.g., ammonium hydroxide).
-
The this compound will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by filtration, wash with a small amount of cold water, then with acetone, and dry under vacuum.
-
Analyze the final product for yield and enantiomeric excess by chiral HPLC (Protocol 2).
-
Visualization
Caption: Troubleshooting workflow for low yield in Strecker synthesis.
Side reactions associated with D-tert-leucine protecting groups
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions associated with the use of D-tert-leucine in peptide synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for this compound and why are they necessary?
A1: The most common α-amino protecting groups for this compound are the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.[1][2][3] These groups are essential in peptide synthesis to temporarily block the reactive α-amino group of the amino acid.[4][5] This prevention of unwanted reactions, such as self-polymerization, ensures that the peptide bond forms only at the intended position, allowing for the controlled, stepwise assembly of a peptide with a specific sequence.[6][7]
Q2: What makes this compound a "sterically hindered" amino acid, and how does this affect peptide synthesis?
A2: this compound is considered sterically hindered due to its bulky tert-butyl side chain (a central carbon atom bonded to three methyl groups). This bulkiness can physically obstruct the approach of reagents to the reactive centers of the molecule. During peptide synthesis, this steric hindrance can slow down the rate of coupling reactions, sometimes leading to incomplete acylation. To overcome this, more potent activating reagents or longer reaction times may be necessary.[8]
Q3: What is the primary source of side reactions when using Boc-D-tert-leucine?
A3: The primary source of side reactions associated with Boc-D-tert-leucine occurs during the deprotection step. The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[7][9] This process generates a reactive tert-butyl cation intermediate.[10][11] This cation can then react with nucleophilic side chains of other amino acids in the peptide sequence, such as Tryptophan (Trp) and Methionine (Met), leading to unwanted alkylation byproducts.[10][11][12]
Q4: Are there specific side reactions associated with the Fmoc protecting group when used with this compound?
A4: While the Fmoc group itself is removed under basic conditions (e.g., piperidine) which avoids the generation of carbocations, side reactions can still occur.[13] For sterically hindered residues like this compound, coupling can be slow, potentially requiring extended reaction times or more forceful activation. This can increase the risk of side reactions related to the activation method or premature deprotection of the Fmoc group if the conditions are not optimized.[13] Furthermore, if other residues in the peptide have acid-labile side-chain protecting groups (like tBu), those can still lead to side reactions during the final cleavage from the resin.[11]
Troubleshooting Guides
Problem 1: Incomplete Coupling of Protected this compound
Symptom:
-
HPLC or Mass Spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a truncated sequence (peptide lacking the this compound residue and subsequent amino acids).
-
A positive Kaiser or Ninhydrin test after the coupling step indicates unreacted free amino groups on the resin.[14][15]
Possible Cause:
-
The steric hindrance of the this compound side chain is impeding the coupling reaction, leading to a slow or incomplete reaction rate.
Solutions:
-
Extend Coupling Time: Double the standard coupling time to allow the reaction to proceed to completion.
-
Double Couple: After the initial coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of activated this compound.
-
Use a More Potent Coupling Reagent: Switch from standard reagents like HBTU/HCTU to more potent activators such as HATU or COMU, which are known to be more effective for hindered couplings.[13]
-
Increase Temperature: For difficult couplings, performing the reaction at a moderately elevated temperature (e.g., 40-50°C) can increase the reaction rate. Monitor carefully to avoid potential side reactions like racemization.
Problem 2: Unexpected Peaks in Mass Spectrum After Final Cleavage (Boc/tBu Chemistry)
Symptom:
-
MS analysis shows peaks with mass additions of +56 Da (tert-butylation), particularly on peptides containing Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).
Possible Cause:
-
During the final acidolytic cleavage (e.g., with TFA or HF), tert-butyl cations are generated from the Boc protecting group of this compound or from tert-butyl (tBu) side-chain protecting groups of other residues.[11] These cations have alkylated nucleophilic side chains.
Solutions:
-
Use Scavengers: Always include a "scavenger cocktail" in your cleavage reagent. Scavengers are nucleophiles that trap the reactive cations before they can modify the peptide.
-
Optimize Scavenger Cocktail: The choice of scavenger depends on the peptide sequence. See the data table below for common scavenger cocktails. For example, Tryptophan alkylation is best prevented by adding triisopropylsilane (B1312306) (TIS) and water or ethanedithiol (EDT).[10][11] Methionine oxidation and alkylation can be suppressed with dithiothreitol (B142953) (DTT) or thioanisole.[11][12]
Data Presentation: Scavenger Cocktails for Cleavage
The following table summarizes common cleavage cocktails used to minimize side reactions from carbocations generated during the deprotection of Boc and tBu groups.
| Reagent Cocktail | Target Residues & Side Reactions | Composition |
| Reagent K | General purpose; effective for Trp, Met, Cys, Tyr | TFA / Water / Phenol / Thioanisole / TIS (82.5 : 5 : 5 : 5 : 2.5) |
| Reagent R | Peptides containing Arg(Pmc/Pbf), Trp, Met, Cys | TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2) |
| Standard TFA/TIS | Peptides without highly sensitive residues | TFA / TIS / Water (95 : 2.5 : 2.5) |
Data compiled from common peptide synthesis knowledge.[11]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers
This protocol describes the removal of the N-terminal Boc group from a peptide-resin, a step where tert-butyl cations are generated.
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes.
-
Pre-wash: Wash the resin three times with DCM to remove any residual DMF from the previous coupling step.
-
Deprotection: Add the deprotection solution (e.g., 25-50% TFA in DCM). Crucially, if sensitive residues are present downstream, scavengers like 2% TIS can be included even in these iterative steps, though this is less common than in the final cleavage.
-
Reaction: Gently agitate the resin mixture at room temperature for 30 minutes.
-
Removal of Reagent: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly to remove residual acid and byproducts. Perform washes in the following sequence: DCM (3x), Isopropanol (1x), DCM (3x).
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing with a 10% solution of diisopropylethylamine (DIPEA) in DCM or DMF for 2-5 minutes (2x).
-
Final Wash: Wash the resin again with DCM (3x) and DMF (3x) to prepare for the next coupling step.
Protocol 2: Final Cleavage and Deprotection (Fmoc/tBu Strategy)
This protocol outlines the final step where the peptide is cleaved from the resin and all side-chain protecting groups (including tBu) are removed.
-
Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Add Scavenger Cocktail: Add the appropriate cleavage cocktail (e.g., 2 mL of TFA/TIS/Water 95:2.5:2.5). The choice of cocktail is critical and depends on the peptide sequence (see table above).
-
Cleavage Reaction: Agitate the suspension at room temperature for 2-4 hours. Reaction time may be extended for peptides with multiple Arg(Pbf) residues.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether (typically 10x the volume of the TFA cocktail). A white precipitate of the crude peptide should form.
-
Incubation: Keep the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pelleting: Centrifuge the suspension to pellet the crude peptide.
-
Washing: Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers and organic byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.
Visualizations
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. nbinno.com [nbinno.com]
- 6. biosynth.com [biosynth.com]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chempep.com [chempep.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. mdpi.com [mdpi.com]
Optimizing reaction conditions for D-tert-leucine derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for D-tert-leucine derivatization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound, providing targeted solutions in a question-and-answer format.
Issue 1: Low Derivatization Yield
-
Question: I am observing a low yield for my derivatized this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low derivatization yield with a sterically hindered amino acid like this compound can be attributed to several factors. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction: The bulky tert-butyl group can sterically hinder the approach of the derivatizing reagent to the amino group. To overcome this, consider the following optimizations:
-
Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to overcome the steric hindrance. For silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), reaction temperatures are typically in the range of 70-100°C.[1] For chiral derivatization with Marfey's reagent (FDAA), a temperature of 37°C is often used.[2][3]
-
Extend Reaction Time: Allowing the reaction to proceed for a longer duration can lead to a more complete derivatization. For MTBSTFA, this can range from 30 to 120 minutes, and for Marfey's reagent, overnight incubation may be necessary.[1][3]
-
Increase Reagent Concentration: A higher molar excess of the derivatizing reagent can drive the reaction to completion. A substantial excess (at least 3-4 fold) of Marfey's reagent is recommended.[3]
-
-
Presence of Moisture: Silylation reagents like MTBSTFA are highly sensitive to moisture, which can lead to reagent degradation and incomplete derivatization.[4] Ensure that all glassware is thoroughly dried and that solvents are anhydrous. Samples in aqueous solutions must be completely dried, for instance, by lyophilization or under a stream of nitrogen, before adding the derivatization reagent.[1]
-
Suboptimal pH: For reagents like Marfey's (FDAA), the reaction with the amino group is pH-dependent and requires alkaline conditions to deprotonate the amine, making it a stronger nucleophile.[5] The use of a buffer, such as sodium bicarbonate, is crucial for maintaining the optimal pH.[5]
-
Issue 2: Poor Chromatographic Peak Shape (Peak Tailing)
-
Question: My chromatograms of derivatized this compound show significant peak tailing. What could be causing this and how can I resolve it?
-
Answer: Peak tailing can be a common issue and can arise from both chemical and physical factors within your analytical system.
-
Column Activity: Active sites on the GC or HPLC column can interact with the derivatized analyte, leading to tailing.
-
Inlet Contamination (GC): Non-volatile sample components can accumulate in the GC inlet, creating active sites. Regular maintenance, including replacing the liner and septum, is crucial.[6]
-
Column Contamination: Contaminants from the sample matrix can bind to the column. Using a guard column can help protect the analytical column.[7] If contamination is suspected, trimming the front end of the GC column may resolve the issue.[7]
-
-
Improper Column Installation: Incorrect installation of the column in the GC inlet or detector can create dead volume, leading to turbulent flow and peak tailing.[6]
-
Solvent Mismatch: If the solvent used to dissolve the derivatized sample is significantly different in polarity from the mobile phase (in HPLC) or the stationary phase (in GC), it can cause peak distortion.[7] Whenever possible, dissolve the derivatized sample in the initial mobile phase or a compatible solvent.
-
Low Split Ratio (Split Injection in GC): In split injections, a low split ratio may not provide a high enough flow rate for efficient sample introduction, which can result in peak tailing.[7]
-
Issue 3: Irreproducible Results
-
Question: I am struggling with inconsistent and irreproducible results in my this compound derivatization experiments. What are the likely sources of this variability?
-
Answer: Irreproducibility can be frustrating and often points to subtle variations in the experimental workflow.
-
Inconsistent Reaction Conditions: Ensure that the reaction temperature, time, and reagent concentrations are precisely controlled for every sample. Even small variations can lead to different derivatization efficiencies.
-
Moisture Contamination: As mentioned earlier, moisture can significantly impact silylation reactions. Ensure consistent and thorough drying of all samples and use of anhydrous solvents.
-
Sample Preparation: Inconsistencies in sample preparation, such as incomplete removal of interfering matrix components, can lead to variable derivatization and analytical results.
-
Automated Derivatization: To improve reproducibility, consider automating the derivatization process using an autosampler. This minimizes manual errors and ensures consistent timing and reagent addition.
-
Frequently Asked Questions (FAQs)
Q1: Which derivatization reagent is best for the chiral analysis of this compound by HPLC?
A1: Marfey's reagent, which is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a widely used and effective chiral derivatizing agent for amino acids, including this compound.[8] It reacts with the primary amino group to form stable diastereomeric derivatives that can be separated on a standard reverse-phase HPLC column.[8] The resulting derivatives have a strong UV absorbance at 340 nm, allowing for sensitive detection.[8]
Q2: What are the key parameters to optimize for MTBSTFA derivatization of this compound for GC-MS analysis?
A2: For the silylation of this compound with MTBSTFA, the following parameters are critical for optimization:
-
Reaction Temperature: Typically between 70°C and 100°C.[1]
-
Reaction Time: Generally ranges from 30 to 120 minutes.[1]
-
Solvent: Anhydrous acetonitrile (B52724) is commonly used.[1]
-
Catalyst: The addition of pyridine (B92270) can improve reaction efficiency.[1] It is important to empirically determine the optimal temperature and time for your specific experimental setup.[1]
Q3: Can I use other silylation reagents besides MTBSTFA for this compound?
A3: While other silylation reagents exist, MTBSTFA is often preferred for amino acid analysis because it forms tert-butyldimethylsilyl (TBDMS) derivatives. These TBDMS derivatives are more stable and less sensitive to moisture compared to derivatives formed with other reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Q4: How do I prevent the degradation of my derivatized sample before analysis?
A4: The stability of the derivatized sample is crucial for accurate analysis. For silylated derivatives, it is essential to protect them from moisture. After derivatization, if not analyzed immediately, cap the vials tightly and store them in a desiccator. For FDAA derivatives, they are generally stable for at least 48 hours when stored properly.[9]
Data Presentation
Table 1: Reaction Conditions for MTBSTFA Derivatization of this compound for GC-MS Analysis
| Parameter | Recommended Range/Value | Reference |
| Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | [1] |
| Solvent | Anhydrous Acetonitrile | [1] |
| Catalyst (optional) | Pyridine | [1] |
| Reagent Volume | 100 µL | [1] |
| Solvent Volume | 100 µL | [1] |
| Catalyst Volume | 30 µL | [1] |
| Reaction Temperature | 70-100 °C | [1] |
| Reaction Time | 30-120 minutes | [1] |
Table 2: Reaction Conditions for Marfey's Reagent (FDAA) Derivatization of this compound for HPLC Analysis
| Parameter | Recommended Value | Reference |
| Reagent | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | [3] |
| Solvent | Acetone | [3] |
| Base | 0.5 M Triethylamine (B128534) (TEA) | [3] |
| Reagent Concentration | 20 mM | [3] |
| Reaction Temperature | 37 °C | [3] |
| Reaction Time | Overnight (or up to 24 hours) | [3] |
| Quenching Agent | 0.5 M HCl | [3] |
Experimental Protocols
Protocol 1: Silylation of this compound with MTBSTFA for GC-MS Analysis
-
Sample Preparation: Accurately weigh a known amount of this compound standard or sample into a reaction vial. If the sample is in an aqueous solution, it must be completely dried under a stream of nitrogen or by lyophilization.[1]
-
Derivatization Reaction:
-
Sample Analysis:
-
After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.
-
Alternatively, the solvent can be evaporated, and the residue reconstituted in a suitable solvent like hexane (B92381) for injection.[1]
-
Protocol 2: Chiral Derivatization of this compound with Marfey's Reagent (FDAA) for HPLC Analysis
-
Sample Preparation: Prepare a solution of this compound in an appropriate solvent (e.g., water or a buffer).
-
Derivatization Reaction:
-
Reaction Quenching:
-
Add 50 µL of 0.5 M HCl to quench the reaction.[3]
-
-
Sample Dilution and Analysis:
-
Dilute the sample with a suitable solvent, such as 20% acetonitrile/0.1% formic acid, before injection into the HPLC system.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Large-Scale Production of D-tert-leucine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale production of D-tert-leucine.
Troubleshooting Guides
Issue 1: Low Yield in Enzymatic Resolution of (DL)-tert-leucine
Question: We are performing an enzymatic resolution of racemic N-acetyl-tert-leucine chloroethyl ester using a protease, but the yield of this compound is consistently low. What are the potential causes and solutions?
Answer: Low yields in enzymatic resolution can stem from several factors related to enzyme activity, substrate quality, and reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Sub-optimal Enzyme Activity:
-
pH and Temperature: Ensure the reaction pH and temperature are optimal for the specific protease used. For instance, proteases like Alcalase® from Bacillus licheniformis have specific optimal conditions that should be strictly followed.[1]
-
Enzyme Denaturation: Improper storage or handling can lead to enzyme denaturation. Verify the activity of your enzyme batch against a standard substrate.
-
Inhibitors: The presence of heavy metal ions or other inhibitors in your reaction mixture can reduce enzyme activity. Consider using a chelating agent like EDTA if metal ion contamination is suspected.
-
-
Poor Substrate Quality:
-
Impure Starting Material: Impurities in the racemic starting material can inhibit the enzyme. Analyze the purity of your N-acetyl-tert-leucine chloroethyl ester using HPLC.
-
Incorrect Ester Group: The choice of ester can significantly impact the rate of hydrolysis. Chloroethyl esters have been shown to have higher hydrolysis rates compared to methyl or ethyl esters.[1]
-
-
Reaction Equilibrium:
-
Product Inhibition: The accumulation of the L-tert-leucine product can sometimes inhibit the enzyme, slowing down the resolution process.[2] Consider implementing in-situ product removal techniques if this is identified as an issue.
-
Experimental Protocol: Enzymatic Hydrolysis of N-acetyl-(±)-tert-leucine chloroethyl ester
-
Reaction Setup:
-
Prepare a buffered solution at the optimal pH for the chosen enzyme (e.g., phosphate (B84403) buffer).
-
Dissolve the N-acetyl-(±)-tert-leucine chloroethyl ester in the buffer to the desired concentration.
-
Add the protease (e.g., Alcalase®) to the reaction mixture.[1]
-
-
Incubation:
-
Maintain the reaction at the optimal temperature with gentle agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the unreacted D-ester and the formed L-amino acid using chiral HPLC.
-
-
Work-up:
-
Once approximately 50% conversion is reached, stop the reaction (e.g., by pH shift or adding an inhibitor).
-
Separate the unreacted N-acetyl-D-tert-leucine chloroethyl ester from the aqueous solution containing the hydrolyzed L-amino acid.
-
-
Hydrolysis:
-
Perform acidic saponification (e.g., using 6N HCl under reflux) on the recovered D-ester to yield this compound.[3]
-
-
Purification:
-
Purify the resulting this compound using standard techniques such as crystallization or chromatography.
-
Issue 2: Inefficient Separation of Diastereomeric Salts in Chemical Resolution
Question: We are using dibenzoyl-d-tartaric acid for the chemical resolution of (DL)-tert-leucine, but the separation of the diastereomeric salts is inefficient, leading to poor chiral purity. How can we improve this?
Answer: Inefficient separation of diastereomeric salts is a common challenge in chemical resolution. The key is to optimize the crystallization conditions and handling of the salts.
Possible Causes & Troubleshooting Steps:
-
Solvent System: The choice of solvent is critical for differential solubility of the diastereomeric salts. Water is a commonly used polar solvent.[4] Experiment with co-solvents or different solvent systems to maximize the solubility difference.
-
Stoichiometry of Resolving Agent: Using the correct molar ratio of the resolving agent is crucial. For dibenzoyl-d-tartaric acid and (DL)-tert-leucine, using 0.5 equivalents of the resolving agent has been found to give the best yields and chiral purity for the L-tert-leucine salt, leaving the D-enantiomer in the filtrate.[4]
-
Crystallization Conditions:
-
Temperature: Control the cooling rate during crystallization. Slow cooling often leads to larger, purer crystals.
-
Stirring: The duration and speed of stirring can affect crystal formation and purity. A 24-hour stirring period at a controlled temperature (e.g., 28°C) has been reported.[4]
-
-
Number of Recrystallizations: A single crystallization may not be sufficient to achieve high chiral purity. Multiple recrystallizations are often necessary, but this can lead to a decrease in overall yield.[4]
Experimental Protocol: Chemical Resolution of (DL)-tert-leucine
-
Salt Formation:
-
Dissolve (DL)-tert-leucine in a suitable polar solvent, such as water.[4]
-
Add 0.5 molar equivalents of dibenzoyl-d-tartaric acid.[4]
-
Stir the mixture for an extended period (e.g., 24 hours) at a controlled temperature to allow for the selective precipitation of the L-tert-leucine dibenzoyl-d-tartrate salt.[4]
-
-
Separation:
-
Filter the reaction mixture to collect the precipitated L-tert-leucine diastereomeric salt.
-
The filtrate will be enriched with this compound.[4]
-
-
Isolation of this compound:
-
Concentrate the filtrate under reduced pressure.
-
The residue can be further purified by stirring with a solvent like acetone (B3395972) to precipitate the this compound, followed by filtration.[4]
-
-
Purity Analysis:
-
Determine the chemical and chiral purity of the isolated this compound using HPLC.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic methods over chemical synthesis for producing this compound?
A1: Enzymatic methods offer several advantages, including high stereoselectivity leading to high optical purity, milder reaction conditions (temperature, pressure, and pH), higher conversion rates, and being more environmentally friendly.[5][6]
Q2: What are common impurities in this compound production and how can they be minimized?
A2: Common impurities can include the corresponding L-enantiomer, unreacted starting materials, and byproducts from side reactions. In chemical synthesis, impurities can arise from the resolving agent or side reactions during salt hydrolysis.[4] In enzymatic processes, impurities can result from non-specific enzyme activity or byproducts from cofactor regeneration systems. To minimize these, it is crucial to use pure starting materials, optimize reaction conditions to favor the desired reaction, and employ robust purification methods like recrystallization and chromatography.[7][8]
Q3: How is the chiral and chemical purity of this compound typically determined on a large scale?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method. Chiral HPLC with a suitable chiral stationary phase is used to determine the enantiomeric purity.[4] Reversed-phase HPLC is often used to determine the chemical purity.[4][5][9] Derivatization with reagents like Marfey's reagent or GITC can also be used for chiral analysis.[8][10]
Q4: What are the key safety considerations when working with the reagents for this compound synthesis?
A4: When performing chemical resolution, concentrated acids like sulfuric and hydrochloric acid are used for salt hydrolysis and require careful handling in a well-ventilated area with appropriate personal protective equipment (PPE).[4] Solvents like acetone and epichlorohydrin (B41342) are flammable and/or toxic and should be handled with care.[4] For enzymatic methods, while generally safer, handling of microbial cultures and enzymes requires good microbiological practices.
Quantitative Data Summary
Table 1: Reported Yields and Purity for this compound Production
| Method | Starting Material | Key Reagents | Yield | Chemical Purity | Chiral Purity | Reference |
| Chemical Resolution | (DL)-tert-leucine | Dibenzoyl-d-tartaric acid | 85% | 98.5% | 98% | [4] |
| Enzymatic Oxidation | (DL)-tert-leucine | Leucine Dehydrogenase, NADH oxidase | >99% e.e. | Not Reported | >99% | [11] |
| Enzymatic Hydrolysis | N-phenylacetylated-(DL)-tert-leucine | Penicillin G acylase | 80.6% | Not Reported | 98.5% | [3] |
Visualized Workflows and Pathways
Caption: Workflow for the chemical resolution of (DL)-tert-leucine.
Caption: Troubleshooting guide for low yield in enzymatic resolution.
References
- 1. Enzyme-assisted preparation of D-tert.-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 5. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 11. An efficient and selective enzymatic oxidation system for the synthesis of enantiomerically pure this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for D-tert-leucine Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing the sterically hindered, non-proteinogenic amino acid D-tert-leucine. Due to its bulky and hydrophobic nature, this compound introduces unique challenges to standard peptide purification protocols.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound so difficult to purify?
A1: The primary challenges in purifying this compound containing peptides stem from the amino acid's bulky tert-butyl side chain. This feature significantly increases the peptide's hydrophobicity and can lead to steric hindrance.[1] Consequently, these peptides are prone to several issues during purification, including:
-
Poor Solubility: The high hydrophobicity makes these peptides difficult to dissolve in aqueous buffers commonly used in reverse-phase HPLC.[2][3]
-
Aggregation: Increased intermolecular hydrophobic interactions can cause the peptides to aggregate, leading to precipitation, low yield, and difficulty in purification.[4][5] The D-configuration of the leucine (B10760876) can also influence the peptide's secondary structure, sometimes promoting self-assembly.[4]
-
Strong Retention on HPLC Columns: The hydrophobic nature of this compound can cause strong binding to C18 columns, potentially leading to peak broadening, poor resolution, or even irreversible adsorption.
Q2: What is the recommended first step when my this compound peptide won't dissolve for HPLC purification?
A2: For highly hydrophobic peptides, direct dissolution in aqueous mobile phase is often challenging. The recommended approach is to first dissolve the peptide in a small amount of a strong organic solvent.[3][6] Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are common choices. Once dissolved, this concentrated organic solution should be added dropwise to the aqueous mobile phase while vortexing to prevent immediate precipitation.[6][7][8]
Q3: I'm observing a very broad or tailing peak during RP-HPLC. What are the likely causes and solutions?
A3: Broad or tailing peaks are common when purifying hydrophobic peptides like those containing this compound. The primary causes include:
-
Peptide Aggregation: The peptide may be aggregating on the column.
-
Poor Solubility in Mobile Phase: The peptide may not be fully soluble in the initial mobile phase conditions.
-
Strong Hydrophobic Interactions: The bulky this compound residue can lead to slow desorption kinetics from the stationary phase.
Solutions to consider:
-
Increase Column Temperature: Elevating the column temperature to 40-60°C can improve peak shape by reducing mobile phase viscosity and increasing peptide solubility.
-
Use a Less Retentive Column: Switching from a C18 to a C8 or C4 column can reduce the strong hydrophobic interactions.
-
Optimize the Organic Modifier: While acetonitrile (B52724) is standard, using a stronger organic modifier like isopropanol (B130326) might be more effective for highly hydrophobic peptides.[9]
-
Adjust the Gradient: Employing a shallower gradient around the elution point of the peptide can significantly improve resolution.
Q4: Can Solid-Phase Extraction (SPE) be used to pre-purify my this compound containing peptide?
A4: Yes, Solid-Phase Extraction (SPE) is a valuable technique for the initial cleanup and concentration of this compound containing peptides.[8][10] It can effectively remove salts and other hydrophilic impurities, as well as some hydrophobic contaminants, thereby simplifying the subsequent HPLC purification step. A reverse-phase SPE (RP-SPE) cartridge (e.g., C18 or C8) is typically used.
Troubleshooting Guides
Issue 1: Low Peptide Recovery After HPLC Purification
| Possible Cause | Troubleshooting Step |
| Irreversible binding to the column | Use a less hydrophobic column (C8 or C4). Consider using a mobile phase with a stronger organic solvent like isopropanol. |
| Peptide precipitation during purification | Increase the column temperature. Ensure the peptide is fully dissolved before injection. Use a shallower gradient. |
| Peptide degradation | Ensure the mobile phase pH is appropriate for your peptide's stability. Avoid prolonged exposure to harsh conditions. |
Issue 2: Co-elution of Impurities with the Target Peptide
| Possible Cause | Troubleshooting Step |
| Similar hydrophobicity of impurities | Optimize the HPLC gradient to be shallower around the elution point of the target peptide. |
| Sub-optimal column chemistry | Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl). |
| Ion-pairing agent is not effective | If using TFA, consider increasing its concentration or switching to a different ion-pairing agent like difluoroacetic acid (DFA). |
Data Presentation: Illustrative Purification Outcomes
Disclaimer: The following data is illustrative and intended to provide a general comparison of purification strategies for hydrophobic peptides. Actual results for specific this compound containing peptides may vary.
Table 1: Comparison of RP-HPLC Columns for the Purification of a Model this compound Peptide
| Column Type | Purity (%) | Yield (%) | Observations |
| C18 | 92.5 | 65.3 | Significant peak tailing, potential for irreversible binding. |
| C8 | 96.8 | 82.1 | Improved peak symmetry, better recovery. |
| C4 | 97.2 | 85.7 | Sharp peaks, recommended for highly hydrophobic peptides. |
| Phenyl-Hexyl | 95.9 | 78.5 | Alternative selectivity, useful for resolving difficult impurities. |
Table 2: Impact of Mobile Phase Additive on Purification
| Additive (0.1%) | Purity (%) | Peak Asymmetry | MS Compatibility |
| Trifluoroacetic Acid (TFA) | 97.1 | 1.1 | Fair (causes ion suppression) |
| Formic Acid (FA) | 95.8 | 1.5 | Excellent |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation:
-
Dissolve the crude this compound containing peptide in a minimal volume of DMSO or DMF to create a concentrated stock solution.
-
Add the stock solution dropwise to the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) while vortexing.
-
Centrifuge the sample to pellet any insoluble material before injection.
-
-
Chromatographic Conditions:
-
Column: A C4 or C8 reversed-phase column is recommended.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 1% increase in Mobile Phase B per minute) and optimize based on the elution profile of the peptide.
-
Flow Rate: Typically 1 mL/min for an analytical column, adjust for preparative columns.
-
Detection: UV at 210-230 nm.
-
Column Temperature: 40-60°C.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of each fraction by analytical HPLC.
-
Pool the fractions with the desired purity.
-
-
Post-Purification:
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Protocol 2: Solid-Phase Extraction (SPE) for Peptide Clean-up
-
Cartridge Conditioning:
-
Condition a C8 or C18 SPE cartridge by passing through 1-2 column volumes of methanol, followed by 1-2 column volumes of water.
-
Equilibrate the cartridge with 1-2 column volumes of the loading buffer (e.g., 0.1% TFA in 5% acetonitrile/water).
-
-
Sample Loading:
-
Dissolve the crude peptide in the loading buffer.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of the loading buffer to remove salts and other hydrophilic impurities.
-
-
Elution:
-
Elute the peptide with a suitable solvent, typically a higher concentration of organic modifier (e.g., 60-80% acetonitrile in water with 0.1% TFA). The elution can be performed in a stepwise manner with increasing concentrations of the organic modifier to achieve some fractionation.
-
-
Analysis:
-
Analyze the eluted fractions by analytical HPLC to determine the location of the target peptide.
-
Mandatory Visualizations
References
- 1. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology | Semantic Scholar [semanticscholar.org]
- 7. Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: L-tert-Leucine Production via Fed-Batch Strategy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of L-tert-leucine using fed-batch strategies, with a primary focus on whole-cell biocatalysis.
Troubleshooting Guides
This section addresses specific issues that may arise during your L-tert-leucine production experiments.
| Issue ID | Problem | Potential Causes | Troubleshooting Steps & Solutions |
| LTB-001 | Low L-tert-leucine Titer or Yield | 1. Substrate Inhibition: High concentrations of trimethylpyruvate (TMP) can inhibit the activity of leucine (B10760876) dehydrogenase.[1][2] 2. Insufficient Cofactor Regeneration: The conversion of TMP to L-tert-leucine requires a constant supply of NADH. 3. Suboptimal Reaction Conditions: pH, temperature, and cell density can significantly impact enzyme activity and stability.[2] 4. Poor Cell Viability/Activity: The biocatalyst (whole cells) may have lost activity due to improper handling or storage. | 1. Implement a fed-batch feeding strategy for TMP to maintain a low, non-inhibitory concentration.[1] Consider intermittent or continuous feeding. 2. Ensure an efficient cofactor regeneration system is in place, for example, by co-expressing formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH) and providing the respective co-substrate (formate or glucose).[3][4] 3. Optimize pH (typically around 8.5) and temperature (around 30°C) for the specific leucine dehydrogenase used.[2][5] Ensure adequate wet cell weight (e.g., around 20 g/L).[2] 4. Use freshly harvested cells or ensure proper storage conditions for frozen cells to maintain high catalytic activity. |
| LTB-002 | Byproduct Formation | 1. Metabolic Shift: In de novo fermentation, excess glucose can lead to the formation of organic acids like acetate, which can inhibit cell growth and production.[6] 2. Endogenous Enzyme Activity: Host cell enzymes may catalyze competing reactions. | 1. In a de novo fermentation, maintain a glucose-limited fed-batch strategy to avoid the Crabtree effect.[7] 2. For whole-cell biocatalysis, use a host strain with a reduced capacity for byproduct formation or optimize the process to favor the desired reaction. |
| LTB-003 | Process Instability (pH, Dissolved Oxygen) | 1. Inadequate Control Strategy: Manual or poorly tuned PID controllers may not cope with the dynamic changes in a fed-batch process. 2. Ammonia (B1221849) Consumption/Production: The use of ammonium (B1175870) hydroxide (B78521) for pH control and as a nitrogen source can lead to fluctuations. | 1. Implement a robust pH control strategy using automated addition of base (e.g., NH4OH). For dissolved oxygen (DO), use a cascaded control strategy manipulating stirrer speed and/or oxygen enrichment. 2. Monitor ammonia concentration and adjust the feeding strategy accordingly. |
| LTB-004 | Foaming | 1. High Cell Density: High concentrations of cells and proteins can increase the surface tension of the culture medium. 2. High Agitation/Aeration: Intense mixing and gas sparging can exacerbate foaming. | 1. Add an appropriate antifoaming agent as needed. 2. Optimize agitation and aeration rates to minimize shear stress and foaming while maintaining adequate mixing and oxygen supply. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a fed-batch strategy for L-tert-leucine production?
A1: The main advantage is the ability to control the concentration of the substrate, trimethylpyruvate (TMP), at a low level. This is crucial because high concentrations of TMP can inhibit the leucine dehydrogenase enzyme responsible for the conversion to L-tert-leucine.[1][2] A fed-batch approach allows for the gradual addition of TMP, maximizing the enzyme's efficiency and overall product yield.
Q2: What are the key parameters to monitor and control in a fed-batch process for L-tert-leucine production?
A2: The most critical parameters to monitor and control are:
-
pH: Typically maintained around 8.5 for optimal leucine dehydrogenase activity.[5]
-
Temperature: Generally controlled around 30°C.[5]
-
Dissolved Oxygen (DO): While the bioconversion is often carried out under aerobic conditions to support cell health and cofactor regeneration, the specific setpoint may need optimization.
-
Substrate (TMP) Concentration: This should be kept low to avoid inhibition.
-
Co-substrate (e.g., glucose, formate) Concentration: Essential for cofactor (NADH) regeneration.
Q3: How can I improve the efficiency of NADH regeneration in my whole-cell biocatalysis system?
A3: To enhance NADH regeneration, it is common to co-express a secondary dehydrogenase along with leucine dehydrogenase in the host organism (e.g., E. coli).[3][4] The most frequently used enzymes are:
-
Formate Dehydrogenase (FDH): Utilizes formate as a co-substrate, which is converted to CO2. This is advantageous as the product is gaseous and does not accumulate in the medium.
-
Glucose Dehydrogenase (GDH): Uses glucose as a co-substrate.
A continuous supply of the corresponding co-substrate is necessary during the fed-batch process.
Q4: What are typical yields and productivities I can expect for L-tert-leucine production using a fed-batch whole-cell biocatalysis strategy?
A4: The reported yields and productivities can vary depending on the specific strain, enzyme, and process conditions. However, here are some examples from the literature:
| Parameter | Value | Reference |
| L-tert-leucine Titer | 35.8 g/L (273 mM) | [2] |
| Yield | 96.1% | [2] |
| Productivity | 2.39 g/L/h | [2] |
| L-tert-leucine Titer | 65.6 g/L | [1] |
| Average Conversion Rate | 81% | [1] |
| Space-Time Yield | 10.90 g/L/day | [3][8] |
Q5: Should I use a constant or exponential feeding strategy for the substrate?
A5: For substrate (TMP) feeding in a whole-cell bioconversion, a pulsed fed-batch or a continuous, slow feed is often employed to keep the concentration low.[5] For the growth phase in a de novo fermentation, a predefined exponential feeding strategy can be used to achieve high cell densities without the accumulation of inhibitory byproducts.[9] The optimal strategy will depend on the specifics of your process.
Experimental Protocols
Protocol 1: Fed-Batch Whole-Cell Biocatalysis for L-tert-Leucine Production
This protocol describes a general procedure for the production of L-tert-leucine from TMP using recombinant E. coli co-expressing leucine dehydrogenase and a cofactor-regenerating enzyme (e.g., GDH).
-
Cell Cultivation:
-
Inoculate a suitable volume of growth medium (e.g., LB or a defined mineral medium) with a fresh colony of the recombinant E. coli strain.
-
Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches the mid-log phase (e.g., 0.6-0.8).
-
Induce the expression of the recombinant enzymes with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-30°C) for several hours to allow for protein expression.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer). The resulting wet cell paste is the whole-cell biocatalyst.
-
-
Fed-Batch Bioconversion:
-
Prepare the reaction mixture in a bioreactor containing a buffer at the optimal pH (e.g., 8.5), the co-substrate for NADH regeneration (e.g., glucose), and ammonium chloride as the amino group donor.[5]
-
Resuspend the harvested wet cells in the reaction mixture to the desired concentration (e.g., 20 g/L).[5]
-
Set the temperature to the optimum for the leucine dehydrogenase (e.g., 30°C) and provide agitation.[5]
-
Initiate the fed-batch process by adding the first pulse of the TMP solution.
-
Continue to add pulses of the TMP solution at predetermined intervals (e.g., every 3-4 hours) to maintain a low substrate concentration.[5]
-
Monitor the pH and automatically add a base (e.g., NH4OH) to maintain it at the setpoint.[5]
-
Take samples periodically to measure the concentrations of L-tert-leucine, TMP, and the co-substrate.
-
Continue the fed-batch process until the desired product concentration is reached or the reaction rate significantly decreases.
-
-
Analysis:
-
The concentration of L-tert-leucine in the samples can be determined by High-Performance Liquid Chromatography (HPLC) after derivatization.[3]
-
Visualizations
Caption: A logical workflow for fed-batch L-tert-leucine production.
Caption: A troubleshooting decision tree for low L-tert-leucine titer.
References
- 1. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Limiting factors in Escherichia coli fed-batch production of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of fed-batch and chemostat cultivation processes of C. glutamicum CP for L-leucine production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 9. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of D-tert-leucine and L-tert-leucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the non-proteinogenic amino acid enantiomers, D-tert-leucine and L-tert-leucine. Due to the limited number of direct comparative studies, this document synthesizes available data on each enantiomer and draws inferences based on the general principles of stereoisomer pharmacology and metabolism. The information is intended to assist researchers in understanding the potential applications and biological fates of these chiral building blocks in drug discovery and development.
Introduction
Tert-leucine, a synthetic amino acid with a bulky tert-butyl side chain, exists as two stereoisomers: this compound and L-tert-leucine. This structural feature imparts significant steric hindrance, a property extensively utilized in synthetic chemistry to influence the conformation and stability of peptides and other molecules.[1] While both enantiomers are primarily employed as chiral auxiliaries and building blocks in the synthesis of pharmaceuticals, their intrinsic biological activities and metabolic fates are expected to differ significantly due to the stereospecificity of biological systems. L-tert-leucine is a crucial intermediate in the synthesis of various antiviral and anti-cancer drugs.[2][3] this compound is also a valuable chiral building block, notably used in the creation of synthetic cannabinoid receptor agonists.[4]
Comparative Overview of Biological Properties
| Property | This compound | L-tert-leucine |
| Primary Application | Chiral building block in peptide and pharmaceutical synthesis. | Chiral intermediate in the synthesis of pharmaceuticals (e.g., antivirals, anticancer agents).[2][3] |
| Known Biological Targets | Incorporated into synthetic ligands for receptors (e.g., cannabinoid receptors), but intrinsic activity is not well-documented.[4] | Incorporated into bioactive peptides and drugs; intrinsic activity on endogenous pathways is not well-characterized.[2] |
| Metabolic Pathway (Predicted) | Likely metabolized by D-amino acid oxidase (DAAO) to its corresponding α-keto acid.[5][6] May undergo chiral inversion to L-tert-leucine. | Potential interaction with amino acid transporters and metabolic pathways like the mTOR signaling cascade, similar to L-leucine, though this is not confirmed.[1][7][8] |
| Cellular Uptake (Predicted) | Potentially lower cellular uptake compared to the L-enantiomer, as observed with other D-amino acids.[9] | Likely utilizes L-type amino acid transporters (LATs) for cellular entry.[10] |
| Toxicity | Data not readily available. | Not classified as hazardous according to safety data sheets.[11][12] High doses of the related amino acid L-leucine have shown adverse effects.[13][14] |
Metabolic Pathways
The metabolic fates of D- and L-tert-leucine in mammals have not been extensively studied. However, based on the known metabolism of other D- and L-amino acids, we can propose the following putative pathways.
Proposed Metabolic Pathway for this compound
D-amino acids in mammals are primarily metabolized by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes oxidative deamination.[5][6][15] This process converts the D-amino acid into its corresponding α-keto acid, α-keto-isocaproate (in the case of leucine), along with ammonia (B1221849) and hydrogen peroxide.[16] The α-keto acid can then be either further metabolized or stereospecifically reaminated to the L-enantiomer.[16]
Caption: Proposed metabolic pathway of this compound.
Potential Signaling Pathway for L-tert-leucine
L-leucine is a well-known activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][7][8][17] It is plausible that L-tert-leucine, due to its structural similarity to L-leucine, may interact with components of this pathway, although likely with different efficacy due to its bulky side chain.
Caption: Putative interaction of L-tert-leucine with the mTORC1 signaling pathway.
Quantitative Data on Biological Activity
Direct comparative quantitative data on the biological activity of D- and L-tert-leucine is scarce. The most relevant data comes from studies on synthetic cannabinoid receptor agonists, where L-tert-leucine derivatives have been evaluated for their binding affinity and functional activity at cannabinoid receptors CB1 and CB2.
Table 1: In Vitro Cannabinoid Receptor Activity of an L-tert-leucine Derivative (ADB-BUTINACA) [4]
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| ADB-BUTINACA | CB1 | 1.34 | 7.9 |
| CB2 | 0.912 | 12 |
Data for the corresponding this compound derivative is not available for comparison.
Experimental Protocols
While direct comparative protocols are not available, the following methodologies represent standard approaches to assessing the biological activities of amino acid enantiomers.
Protocol 1: D-Amino Acid Oxidase (DAAO) Activity Assay
This protocol determines the substrate specificity of DAAO for this compound.
Objective: To measure the rate of hydrogen peroxide production when this compound is incubated with DAAO.
Materials:
-
Recombinant D-amino acid oxidase (DAAO)
-
This compound and L-tert-leucine (as a negative control)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplate
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red.
-
Add this compound or L-tert-leucine to the wells of the microplate at various concentrations.
-
Initiate the reaction by adding DAAO to each well.
-
Immediately measure the fluorescence intensity at timed intervals using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the rate of reaction from the change in fluorescence over time.
Caption: Workflow for the DAAO activity assay.
Protocol 2: mTORC1 Signaling Activation Assay (Western Blot)
This protocol assesses the ability of L- and this compound to activate the mTORC1 pathway in a cell-based model.
Objective: To measure the phosphorylation of downstream targets of mTORC1 (e.g., p70S6K and 4E-BP1) in response to treatment with tert-leucine enantiomers.
Materials:
-
Cell line (e.g., C2C12 myotubes, HEK293 cells)
-
This compound and L-tert-leucine solutions
-
Cell lysis buffer
-
Primary antibodies against total and phosphorylated p70S6K and 4E-BP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Culture cells to the desired confluency.
-
Starve cells of amino acids for a defined period.
-
Treat cells with this compound, L-tert-leucine, or a vehicle control for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and calculate the ratio of phosphorylated to total protein.
Caption: Workflow for Western blot analysis of mTORC1 signaling.
Conclusion
The available evidence strongly suggests that D- and L-tert-leucine possess distinct biological profiles primarily dictated by their stereochemistry. L-tert-leucine's utility in the synthesis of bioactive compounds is well-established, and it may have some, albeit unconfirmed, interactions with endogenous amino acid metabolic pathways. This compound is also a valuable synthetic tool and is likely metabolized by D-amino acid oxidase, a pathway that could potentially lead to its chiral inversion to the L-form.
A significant knowledge gap exists regarding the direct comparative biological activities of these two enantiomers. Future research should focus on head-to-head studies to elucidate their pharmacokinetics, pharmacodynamics, and potential therapeutic or toxicological effects. Such studies would be invaluable for the rational design of new therapeutics and for understanding the full biological implications of this unique chiral amino acid.
References
- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. L-tert-Leucine | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Adverse effects of excessive leucine intake depend on dietary protein intake: a transcriptomic analysis to identify useful biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term leucine supplementation aggravates prolonged strenuous exercise-induced cardiovascular changes in trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
Structural Confirmation of D-tert-leucine via ¹H and ¹³C NMR Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of D-tert-leucine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. To offer a clear perspective, the spectral data of this compound is compared with that of a structurally related, naturally occurring amino acid, L-Leucine. This comparison highlights the unique spectral features of the tert-butyl group in this compound, providing a definitive method for its identification and differentiation from other amino acids.
Comparative NMR Data Analysis
The structural differences between this compound and L-Leucine are clearly reflected in their respective ¹H and ¹³C NMR spectra. The most notable distinction arises from the tert-butyl group in this compound, which results in a single, highly shielded signal for the nine equivalent protons in the ¹H NMR spectrum and two distinct signals for the quaternary and methyl carbons in the ¹³C NMR spectrum. In contrast, the isopropyl group of L-Leucine exhibits more complex splitting patterns and chemical shifts.
Below is a summary of the ¹H and ¹³C NMR spectral data for this compound and L-Leucine in D₂O. Note that the NMR spectra of D- and L-enantiomers are identical in a non-chiral solvent.
Table 1: ¹H NMR Data (400 MHz, D₂O)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | α-H | ~3.5 | Singlet | 1H |
| (CH₃)₃C- | ~1.0 | Singlet | 9H | |
| L-Leucine | α-H | ~3.7 | Triplet | 1H |
| β-CH₂ | ~1.7 | Multiplet | 2H | |
| γ-CH | ~1.6 | Multiplet | 1H | |
| δ-CH₃ | ~0.9 | Doublet | 6H |
Table 2: ¹³C NMR Data (100 MHz, D₂O)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~175 |
| α-C | ~60 | |
| C(CH₃)₃ | ~34 | |
| C(CH₃)₃ | ~27 | |
| L-Leucine | C=O | ~177 |
| α-C | ~53 | |
| β-C | ~40 | |
| γ-C | ~25 | |
| δ-C | ~22 |
Experimental Protocols
The following are generalized experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra of amino acids.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the amino acid sample (e.g., this compound) in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
Internal Standard: An internal standard is typically not required for routine structural confirmation when using a modern high-field NMR spectrometer where the solvent signal can be used as a reference. For precise chemical shift determination, a small amount of a suitable standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), can be added.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: D₂O
-
Temperature: 298 K
-
Experiment: A standard 1D proton experiment.
-
Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: A range appropriate for proton spectra (e.g., -2 to 12 ppm).
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.
-
Solvent: D₂O
-
Temperature: 298 K
-
Experiment: A standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: A range appropriate for carbon spectra (e.g., 0 to 200 ppm).
-
-
Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.
Visualizing the Analysis Workflow and Structural Comparison
The following diagrams illustrate the logical workflow for structural confirmation and a comparison of the key structural features of this compound and L-Leucine that give rise to their distinct NMR spectra.
Caption: Workflow for this compound structural confirmation using NMR.
Caption: Key structural and NMR differences between this compound and L-Leucine.
Mass Spectrometry Analysis of D-tert-leucine and its Derivatives: A Comparative Guide
A comprehensive guide to the mass spectrometry analysis of D-tert-leucine and its derivatives, offering a comparative overview of analytical methodologies for researchers, scientists, and drug development professionals. This guide details experimental protocols, presents quantitative data, and visualizes complex workflows to facilitate informed decisions in analytical strategy.
The analysis of this compound and its derivatives is of significant interest in various fields, including drug development and metabolomics, due to the unique stereochemistry of this non-proteinogenic amino acid. Its structural isomerism with other leucines necessitates robust analytical methods for accurate identification and quantification. Mass spectrometry (MS), coupled with chromatographic separation, offers the requisite sensitivity and specificity. This guide compares two primary approaches for the analysis of this compound: derivatization-based methods followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), and direct chiral separation using specialized liquid chromatography columns coupled with mass spectrometry (LC-MS).
Comparative Analysis of Analytical Methods
The choice of analytical method for this compound and its derivatives depends on the specific requirements of the study, such as the need for enantiomeric separation, sensitivity, and sample throughput. Below is a comparison of common derivatization and direct analysis techniques.
Derivatization-Based Methods
Derivatization is often employed to improve the volatility and thermal stability of amino acids for GC-MS analysis or to enhance ionization efficiency and chromatographic retention in LC-MS.[1][2]
| Derivatization Reagent | Chromatographic Method | Mass Spectrometry | Key Advantages | Key Disadvantages |
| MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | GC | EI-MS | Forms stable TBDMS derivatives, characteristic fragmentation patterns.[3] | Sensitive to moisture, requires sample drying.[1][2] |
| OPA-IBLC (o-phthaldialdehyde/N-isobutyryl-L-cysteine) | HPLC | ESI-MS | Good resolution of enantiomers, high sensitivity in MS detection.[4] | Limited to primary amines, potential for side-product formation.[4] |
| AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | 2D-LC | ESI-QTOF-MS | Allows for enantioselective separation of a wide range of amino acids.[5] | Requires pre-column derivatization step. |
Direct Analysis Methods (Underivatized)
Direct analysis methods rely on specialized chiral stationary phases in HPLC to separate enantiomers without prior derivatization, simplifying sample preparation.
| Chromatographic Method | Mass Spectrometry | Key Advantages | Key Disadvantages |
| Chiral Crown Ether Column (e.g., CROWNPAK CR-I(+)) | LC | ESI-MS/MS | No derivatization needed, enables simultaneous enantioseparation.[6][7] |
| Two-Dimensional LC | LC | ESI-MS/MS | High-resolution separation of isomers and enantiomers.[8] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for a derivatization-based GC-MS method and a direct chiral LC-MS method.
Protocol 1: GC-MS Analysis of this compound after Silylation with MTBSTFA
This protocol is adapted from general procedures for amino acid analysis using silylation.[1][3]
1. Sample Preparation:
-
An accurately weighed or pipetted known amount of the sample containing this compound is placed in a reaction vial.
-
If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization. The presence of moisture can interfere with the derivatization reaction.[3]
2. Derivatization:
-
Add 100 µL of anhydrous acetonitrile (B52724) and 100 µL of MTBSTFA to the dried sample. For improved reaction efficiency, 30 µL of pyridine (B92270) can be added.[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 100°C for 4 hours.[1]
3. GC-MS Analysis:
-
GC Column: A non-polar or semi-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Oven Program: Start at 80-100°C, hold for 2 minutes, then ramp at 10-15°C/min to 280-300°C and hold for 5-10 minutes.[3]
-
Injection: 1 µL of the derivatized sample is injected into the GC-MS.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Data is acquired in full scan mode or selected ion monitoring (SIM) for targeted analysis.
Protocol 2: Chiral LC-MS/MS Analysis of Underivatized this compound
This protocol is based on methods for the enantioseparation of underivatized amino acids.[6][7]
1. Sample Preparation:
-
Samples are deproteinized, if necessary, using a suitable method (e.g., protein precipitation with sulfosalicylic acid).
-
The supernatant is diluted with an appropriate solvent (e.g., the initial mobile phase).
2. LC-MS/MS Analysis:
-
LC Column: Chiral crown ether-based column (e.g., CROWNPAK CR-I(+), 150 x 3.0 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile, water, and an additive like trifluoroacetic acid (TFA). A typical mobile phase could be acetonitrile:water:TFA (96:4:0.5, v/v/v).[5]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with transitions optimized for tert-leucine.
Visualizing the Workflows and Concepts
Diagrams can help clarify complex experimental workflows and theoretical concepts.
Fragmentation Patterns
The mass spectral fragmentation of leucine isomers has been a subject of study to differentiate them. While specific data for tert-leucine is less common, the general fragmentation pathways for leucine and isoleucine can provide insights. Upon collision-induced dissociation (CID), protonated leucine isomers ([M+H]+ at m/z 132) typically lose a molecule of formic acid (HCOOH) to form a characteristic immonium ion at m/z 86.[9] Further fragmentation of this ion can lead to diagnostic product ions. For instance, the ion at m/z 69, resulting from the loss of ammonia (B1221849) (NH3) from the m/z 86 ion, is often more abundant for isoleucine than for leucine.[9] The relative abundances of these and other fragment ions can be used for qualitative differentiation of the isomers.
Conclusion
The mass spectrometry analysis of this compound and its derivatives can be effectively achieved through either derivatization-based methods or direct chiral chromatography. Derivatization followed by GC-MS is a well-established technique that provides excellent separation and characteristic fragmentation patterns. However, it requires additional sample preparation steps. Direct analysis using chiral LC-MS offers a simpler workflow and is highly effective for enantiomeric separation, making it a powerful tool for stereospecific quantification. The choice between these methods will be guided by the specific analytical needs, available instrumentation, and the complexity of the sample matrix. Researchers and drug development professionals can leverage the information and protocols in this guide to select and implement the most appropriate analytical strategy for their studies on this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Deutschland) [shimadzu.de]
- 8. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
A Comparative Analysis of D-tert-leucine and Other Bulky Amino Acids in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids is a pivotal strategy for enhancing metabolic stability, modulating receptor affinity, and constraining peptide conformation. Among these, bulky amino acids, particularly those with significant steric hindrance, play a crucial role in influencing peptide structure and function. This guide provides a comprehensive comparative analysis of D-tert-leucine against other bulky amino acids, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers in the rational design of novel peptide drug candidates.
Physicochemical Properties: A Quantitative Comparison
The unique properties of bulky amino acids stem from their large side chains, which can profoundly impact peptide folding, receptor interaction, and resistance to proteolysis. Here, we present a comparative summary of key physicochemical parameters for this compound and other commonly used bulky amino acids.
Table 1: Comparative Physicochemical Properties of Bulky Amino Acids
| Amino Acid | Stereochemistry | Side Chain | van der Waals Volume (ų) | Charton Steric Parameter (ν) | Hydrophobicity (LogP) |
| This compound | D | -C(CH₃)₃ | ~89 | ~1.24 | -1.8 (computed)[1] |
| L-tert-leucine | L | -C(CH₃)₃ | ~89 | ~1.24 | -1.8 (computed)[2] |
| D-Valine | D | -CH(CH₃)₂ | 66.9 | 0.76 | -2.26 |
| L-Valine | L | -CH(CH₃)₂ | 66.9 | 0.76 | -2.26 |
| D-Isoleucine | D | -CH(CH₃)CH₂CH₃ | 88.9 | 1.02 | -1.80 |
| L-Isoleucine | L | -CH(CH₃)CH₂CH₃ | 88.9 | 1.02 | -1.80 |
| Neopentylglycine | L/D | -CH₂C(CH₃)₃ | ~105 | ~1.60 | Not available |
| Adamantylglycine | L/D | -Adamantyl | ~140 | >2.0 | Not available |
Impact on Peptide Conformation
The steric bulk of an amino acid side chain significantly restricts the allowable dihedral angles (φ and ψ) of the peptide backbone, thereby influencing the local and global conformation of the peptide.
Conformational Preferences
Peptides containing tert-leucine often exhibit a preference for extended or semi-extended conformations.[3] However, they can also be accommodated in folded structures, particularly when influenced by helix-promoting residues.[3] The rigid and bulky nature of the tert-butyl group can be strategically employed to induce specific turns or to stabilize secondary structures, which is critical for optimizing receptor binding.
Ramachandran Plot Analysis
Experimental Protocols
To facilitate the comparative study of this compound and other bulky amino acids, we provide the following detailed experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) of a Bulky Amino Acid-Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide containing a bulky amino acid.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the bulky amino acid of interest)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours. For bulky amino acids, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.
-
Wash the resin with DMF.
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
RP-HPLC Analysis of Peptide Purity
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the purified peptide in Solvent A.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 220 nm.
-
Analysis: The retention time will be indicative of the peptide's hydrophobicity. Purity is determined by the area of the main peak relative to the total peak area.
Biological Activity and Signaling Pathways
The incorporation of this compound can significantly enhance a peptide's resistance to enzymatic degradation, leading to a longer plasma half-life and improved therapeutic potential. Furthermore, the conformational constraints imposed by the bulky side chain can lock the peptide into a bioactive conformation, leading to increased receptor affinity and potency.
Case Study: A Hypothetical GPCR Agonist
Let's consider a hypothetical peptide agonist for a G-protein coupled receptor (GPCR) that signals through the Gs pathway, leading to an increase in intracellular cyclic AMP (cAMP). By substituting a native L-amino acid with this compound at a key position, we can investigate the impact on biological activity.
Experimental Assays:
-
Competitive Radioligand Binding Assay: To determine the binding affinity (Ki) of the this compound-containing peptide compared to the native peptide.
-
cAMP Assay: To measure the functional potency (EC50) of the peptide in stimulating cAMP production in cells expressing the target GPCR.[4][5][6][7][8]
-
Proteolytic Stability Assay: To assess the stability of the peptide in the presence of proteases (e.g., in human serum).
Visualizing the Gs Signaling Pathway
The following diagram illustrates the Gs-coupled GPCR signaling pathway that would be activated by our hypothetical peptide agonist.
Interpretation of Expected Results:
The this compound-containing peptide is expected to exhibit:
-
Comparable or enhanced binding affinity (lower Ki): The constrained conformation may lead to a more favorable interaction with the receptor.
-
Increased functional potency (lower EC50): A more stable bioactive conformation can lead to more efficient receptor activation.
-
Significantly improved proteolytic stability: The D-amino acid and bulky side chain will hinder cleavage by proteases.
Conclusion
This compound stands out as a valuable building block in peptide drug design, offering a unique combination of steric bulk and proteolytic resistance. Its incorporation can lead to peptides with enhanced conformational stability, receptor affinity, and in vivo half-life. This guide provides a framework for the comparative analysis of this compound and other bulky amino acids, empowering researchers to make informed decisions in the design and optimization of next-generation peptide therapeutics. The provided experimental protocols and visualizations serve as a practical resource for the synthesis, characterization, and biological evaluation of these promising molecules.
References
- 1. This compound | C6H13NO2 | CID 6950340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-tert-Leucine | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP assays in GPCR drug discovery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to the Validation of D-tert-leucine Enantiomeric Excess
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is critical in the synthesis and purification of chiral molecules like D-tert-leucine. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods for validating the enantiomeric purity of this compound, supported by experimental data and detailed protocols.
Chiral chromatography, particularly HPLC, stands as a primary method for the separation and quantification of enantiomers. However, other techniques such as Capillary Electrophoresis (CE), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer viable alternatives, each with distinct advantages and limitations. This guide will delve into a comparison of these methods for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation. For underivatized tert-leucine, both zwitterionic and macrocyclic glycopeptide-based CSPs have demonstrated effective enantioseparation.
Performance Data
| Parameter | CHIRALPAK ZWIX(+) | CHIROBIOTIC T |
| Stationary Phase Type | Zwitterionic | Macrocyclic Glycopeptide (Teicoplanin) |
| Mobile Phase | MeOH/MeCN (50/50 v/v) with 25 mM DEA and 50 mM FA | Water/Methanol/Formic Acid |
| Retention Factor (k'1 for L-tert-leucine) | 2.14 | Not Specified |
| Retention Factor (k'2 for this compound) | Not Specified | Not Specified |
| Separation Factor (α) | 1.57 | Not Specified |
| Resolution (Rs) | 4.20[1] | Not Specified |
| Elution Order | L < D[1] | L < D[2] |
Experimental Protocol: CHIRALPAK ZWIX(+)
-
Column: CHIRALPAK ZWIX(+)
-
Mobile Phase: Methanol/Acetonitrile (50/50 v/v) containing 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA)
-
Flow Rate: 1.0 mL/min (typical)
-
Column Temperature: 25 °C (typical)
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
References
A Comparative Guide to Chiral Resolving Agents: D-tert-Leucine vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture is a critical and often challenging step in the development of pharmaceuticals and other fine chemicals. The choice of a chiral resolving agent is paramount to the efficiency, yield, and economic viability of this process. This guide provides an objective comparison of D-tert-leucine with other commonly employed chiral resolving agents, supported by available experimental data, to aid researchers in making informed decisions for their specific applications.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1] This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not. The process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts which, due to their different spatial arrangements, exhibit distinct physical properties such as solubility. This difference in solubility allows for the separation of one diastereomer by fractional crystallization. Subsequently, the purified diastereomer is treated to remove the resolving agent, yielding the desired pure enantiomer.[1]
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily evaluated based on the yield and the enantiomeric excess (% ee) of the desired enantiomer. Enantiomeric excess is a measure of the purity of the resolved enantiomer. While direct comparative data for this compound against other resolving agents for the same racemic compound is limited in publicly available literature, we can compile and compare their performance in resolving similar classes of compounds.
This guide focuses on the resolution of profens (a class of non-steroidal anti-inflammatory drugs) and chiral amines, as these represent common classes of racemic compounds requiring resolution.
Table 1: Performance Comparison of Chiral Resolving Agents for Racemic Ibuprofen
| Chiral Resolving Agent | Racemic Compound | Molar Ratio (Racemate:Agent) | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid | Reference |
| (S)-(-)-α-Methylbenzylamine (S-MBA) & KOH | Ibuprofen | 1:0.5:0.5 | Water | 53% | 40% (diastereomeric excess) | [2] |
| (-)-Brucine | Ibuprofen | Not Specified | Acetonitrile/Methanol | Not Specified | Resolution Achieved | [3] |
| O,O'-di-p-toluoyl-D-tartaric acid | Ibuprofen | Not Specified | Not Specified | Not Specified | High enantiomeric purity | [4] |
Table 2: Performance Comparison of Chiral Resolving Agents for Racemic Amines
| Chiral Resolving Agent | Racemic Compound | Molar Ratio (Racemate:Agent) | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| (+)-Tartaric Acid | 1-Phenylethylamine | 1:1 | Methanol | High | High (qualitative) | [5] |
| (R,R)-4-chlorotartranilic acid | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | ~1:0.5 | Water | High | >99% | [6] |
| O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) | N-methylamphetamine | 1:0.25 | Supercritical CO2 | Not Specified | 82.5% | [7] |
| O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | N-methylamphetamine | 1:0.25 | Supercritical CO2 | Not Specified | 57.9% | [7] |
In-Depth Look at Chiral Resolving Agents
This compound
This compound is a non-proteinogenic amino acid characterized by a sterically demanding tert-butyl group. This structural feature can lead to significant differences in the crystal packing of its diastereomeric salts, which is a key factor for successful resolution. While quantitative data is scarce, its potential lies in applications where strong steric hindrance can enhance the differentiation between enantiomers.
Tartaric Acid and its Derivatives
Tartaric acid and its derivatives are some of the most widely used and cost-effective chiral resolving agents, particularly for the resolution of racemic bases.[8] Their availability in both enantiomeric forms and the ability to be readily modified (e.g., O,O'-dibenzoyl-tartaric acid, O,O'-di-p-toluoyl-tartaric acid) allow for the fine-tuning of their properties to suit a specific separation.[7] For example, the resolution of DL-leucine (B559552) has been successfully achieved with high enantiomeric excess using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate.[9]
Brucine
Brucine is a naturally occurring alkaloid that has historically been used as a resolving agent for acidic racemates.[10] While effective in many cases, its high toxicity is a significant drawback, particularly for pharmaceutical applications. Modern drug development often favors less toxic alternatives.
Experimental Protocols
The following are generalized protocols for chiral resolution using the discussed agents. It is crucial to note that the optimal conditions (solvent, temperature, stoichiometry) are highly dependent on the specific racemic compound and must be determined empirically.
General Protocol for Chiral Resolution by Diastereomeric Salt Formation
-
Dissolution: Dissolve the racemic compound in a suitable solvent at an elevated temperature.
-
Addition of Resolving Agent: Add a stoichiometric or sub-stoichiometric amount of the chiral resolving agent to the solution.
-
Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Decompose the diastereomeric salt by treatment with an acid or base to liberate the pure enantiomer and the resolving agent.
-
Analysis: Determine the yield and enantiomeric excess of the resolved enantiomer using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.
Protocol for Enantiomeric Excess (ee) Determination by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the resolved enantiomer in a suitable mobile phase.
-
Column and Mobile Phase Selection: Choose an appropriate chiral stationary phase (CSP) column and a mobile phase that provides baseline separation of the two enantiomers.
-
Analysis: Inject the sample onto the HPLC system and integrate the peak areas of the two enantiomers.
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing the Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Comparison of key attributes for different chiral resolving agents.
Conclusion
The selection of an appropriate chiral resolving agent is a multi-faceted decision that requires careful consideration of performance, cost, safety, and the specific nature of the racemic mixture. While tartaric acid and its derivatives remain the workhorses of industrial chiral resolution due to their low cost, proven efficacy, and low toxicity, there is a continuous need for novel resolving agents with improved performance for challenging separations.
This compound, with its unique steric properties, represents a potentially valuable tool in the chemist's arsenal (B13267) for chiral resolution. Although quantitative, comparative data is currently limited, its application in specialized cases where traditional resolving agents fail warrants further investigation. Brucine, while historically significant, is often relegated to a last resort due to its toxicity.
Ultimately, the optimal choice of a chiral resolving agent is often determined empirically through a screening process. This guide provides a foundational understanding and a starting point for researchers and professionals in the field of drug development and fine chemical synthesis to navigate the complex landscape of chiral resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. advanceseng.com [advanceseng.com]
- 3. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 7. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
D-tert-Leucine in Peptide Design: A Comparative Guide to Conformational Impact
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide therapeutics. Among these, D-tert-leucine, with its unique stereochemistry and bulky side chain, offers a powerful tool to modulate peptide conformation, stability, and biological activity. This guide provides a comparative analysis of peptides containing this compound versus their L-tert-leucine counterparts and other alternatives, supported by established experimental methodologies.
The primary impetus for substituting L-amino acids with their D-isomers is to enhance resistance to enzymatic degradation. Peptides composed of naturally occurring L-amino acids are often rapidly cleaved by proteases, limiting their therapeutic window. The introduction of D-amino acids like this compound can significantly increase a peptide's half-life, a critical attribute for drug candidates.
Beyond proteolytic resistance, the stereochemistry and sterically demanding tert-butyl group of this compound impose significant conformational constraints on the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns, or the disruption of others, like α-helices. These conformational changes can profoundly impact a peptide's binding affinity and specificity for its target.
Comparative Analysis of this compound Incorporation
The introduction of a this compound residue can induce significant changes in a peptide's structural and biological properties. Below is a summary of the expected impact compared to an L-tert-leucine-containing counterpart.
| Property | L-tert-Leucine Peptide | This compound Peptide | Rationale |
| Proteolytic Stability | Susceptible to degradation by proteases. | Highly resistant to proteolysis. | Proteases are stereospecific for L-amino acids. |
| α-Helicity | May support or not significantly disrupt helical structures. | Generally disrupts α-helical conformations. | The D-configuration introduces a local perturbation in the helical backbone. |
| β-Turn Formation | Less prone to induce specific turn structures. | Can act as a strong β-turn inducer. | The stereochemistry and steric bulk favor turn conformations. |
| Receptor Binding Affinity | Dependent on the native peptide sequence and conformation. | Can be increased or decreased depending on the target. | Altered conformation can either improve or hinder the fit within a binding pocket. |
| Immunogenicity | Potentially immunogenic. | May exhibit reduced immunogenicity. | D-peptides are less likely to be processed and presented by antigen-presenting cells. |
Experimental Protocols
To assess the impact of this compound on peptide conformation, a series of biophysical and computational experiments are typically employed.
Solid-Phase Peptide Synthesis (SPPS)
Peptides for conformational analysis are synthesized using the Fmoc/tBu strategy on a solid support.
-
Resin Selection and Swelling : Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Loading : Couple the first Fmoc-protected amino acid to the resin using an activating agent such as HCTU and a base like N,N-diisopropylethylamine (DIPEA).
-
Deprotection : Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a 20% solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling : Add the next Fmoc-protected amino acid (e.g., Fmoc-D-tert-leucine-OH) along with an activating agent and a base to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing : After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycles : Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.
-
Sample Preparation : Dissolve the purified lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. Accurately determine the peptide concentration, as this is critical for calculating molar ellipticity.
-
Instrument Setup : Use a calibrated CD spectrometer. Set the wavelength range for far-UV analysis, typically from 190 to 260 nm. Nitrogen flushing is essential to remove oxygen, which absorbs in this region.
-
Data Acquisition : Record the CD spectrum of the buffer alone as a baseline. Then, record the spectrum of the peptide sample. Use a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
Data Processing : Subtract the buffer baseline from the peptide spectrum. Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.
-
Secondary Structure Estimation : Analyze the processed CD spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures using deconvolution algorithms available in various software packages. An α-helix typically shows negative bands at 222 nm and 208 nm and a positive band around 193 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm. A random coil is characterized by a negative band near 195 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed, residue-specific information about the three-dimensional structure of peptides in solution.
-
Sample Preparation : Dissolve the peptide sample in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or a deuterated organic solvent) to a concentration of 1-5 mM. Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).
-
Data Acquisition : A series of 2D NMR experiments are typically required:
-
TOCSY (Total Correlation Spectroscopy) : Identifies all protons within a single amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation. This is crucial for determining the peptide's 3D fold.
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled through a few bonds.
-
-
Resonance Assignment : Use the TOCSY and NOESY spectra to assign all the proton resonances to specific amino acids in the peptide sequence.
-
Structural Restraint Generation : Extract distance restraints from the NOESY cross-peak intensities and dihedral angle restraints from coupling constants.
-
Structure Calculation : Use the experimental restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the NMR data.
-
Structure Validation : Assess the quality of the calculated structures using various validation tools to check for consistency with the experimental data and standard geometric parameters.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the conformational dynamics and stability of peptides.
-
System Setup : Start with an initial 3D structure of the peptide (e.g., from NMR or a predicted model). Place the peptide in a simulation box and solvate it with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Energy Minimization : Minimize the energy of the system to remove any steric clashes or unfavorable geometries.
-
Equilibration : Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the peptide.
-
Production Run : Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Trajectory Analysis : Analyze the resulting trajectory to study various properties, such as:
-
Root Mean Square Deviation (RMSD) : To assess the overall stability of the structure.
-
Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the peptide.
-
Secondary Structure Analysis : To monitor changes in secondary structure elements over time.
-
Hydrogen Bond Analysis : To identify stable intramolecular hydrogen bonds.
-
Visualizations
Caption: Experimental workflow for assessing the impact of this compound.
Unveiling the Structural Landscape of D-tert-Leucine: A Crystallographic Comparison Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of molecules is paramount. The incorporation of non-canonical amino acids, such as D-tert-leucine, into peptides and proteins can dramatically influence their structure, stability, and biological activity. This guide provides a comparative analysis of the available X-ray crystallographic data for structures containing this compound and discusses the broader implications of D-amino acid incorporation.
Due to a limited number of publicly available X-ray crystal structures of this compound-containing compounds with direct comparative studies, this guide will focus on the detailed analysis of a known protein structure in complex with this compound. This will be juxtaposed with a discussion of the structural effects of incorporating other D-amino acids, providing a foundational understanding for researchers in this field.
Quantitative Data Summary
Currently, the Protein Data Bank (PDB) contains a notable structure of the Leucine Transporter (LeuT) in complex with this compound (PDB ID: 2RPL). While a direct comparative structure with L-tert-leucine bound to LeuT under identical conditions is not available, the crystallographic data for the this compound complex provides valuable insights into its binding and conformation.
| Parameter | LeuT in complex with this compound (PDB ID: 2RPL) |
| Resolution (Å) | 2.80 |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (Å) | a = 99.3, b = 101.4, c = 143.5 |
| R-Value Work | 0.231 |
| R-Value Free | 0.279 |
Data extracted from the RCSB PDB database. It is important to note that the primary publication for this specific PDB entry is not currently listed.
The Structural Impact of D-Amino Acid Substitution
The incorporation of a D-amino acid into a peptide or protein that is otherwise composed of L-amino acids introduces a significant local perturbation in the polypeptide backbone. This can lead to altered secondary and tertiary structures, changes in protein stability, and modified interactions with binding partners. The bulky tert-butyl group of this compound further accentuates these effects due to its significant steric hindrance.
Studies on peptides containing other D-amino acids, such as D-alanine or D-leucine, have shown that these substitutions can disrupt α-helical and β-sheet structures, often inducing turns or disordered regions. This structural alteration can be a powerful tool in rational drug design, for example, to create peptides with increased resistance to proteolytic degradation or to enforce specific conformations that enhance binding to a target.
Experimental Protocols: A General Guide to Peptide/Protein X-ray Crystallography
The determination of a crystal structure of a this compound-containing molecule by X-ray crystallography follows a well-established pipeline. Below is a generalized protocol.
Sample Preparation: Synthesis and Purification
Peptides incorporating this compound are typically synthesized using solid-phase peptide synthesis (SPPS). The this compound is introduced as a protected amino acid derivative during the automated or manual synthesis cycles. Following cleavage from the resin and deprotection, the crude peptide is purified to homogeneity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry.
For proteins, the this compound can be incorporated through protein engineering and expression in specialized cell-free or cellular systems that allow for the site-specific incorporation of non-canonical amino acids. Purification of the target protein is then carried out using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.
Crystallization
Finding the right conditions for crystallization is often the most challenging step. It involves screening a wide range of parameters, including:
-
Precipitant: Polyethylene glycols (PEGs), salts (e.g., ammonium (B1175870) sulfate), and organic solvents.
-
pH: Buffered solutions across a range of pH values.
-
Additives: Small molecules that can aid in crystal packing.
-
Temperature: Crystallization trials are often set up at different temperatures (e.g., 4°C and 20°C).
The most common methods for crystallization are vapor diffusion (hanging drop and sitting drop) and microbatch.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen to minimize radiation damage during data collection. X-ray diffraction data are collected at a synchrotron source, which provides a high-intensity X-ray beam. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.
Structure Determination and Refinement
The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. The phase information, which is lost during the diffraction experiment, is retrieved using methods such as molecular replacement (if a similar structure is known) or experimental phasing techniques.
An initial electron density map is calculated, and a model of the molecule is built into this map. The model is then refined against the experimental data to improve its fit and stereochemistry. The quality of the final model is assessed using metrics such as the R-factor and R-free.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in the structural analysis of this compound containing molecules, the following diagrams are provided.
A Comparative Guide to Isotopic Labeling of D-tert-leucine for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different isotopic labeling strategies for D-tert-leucine in metabolic research. It is designed to assist researchers in selecting the most appropriate labeled compound for their studies by presenting supporting experimental data, detailed methodologies, and a clear comparison of performance.
Introduction: The Significance of this compound in Metabolic Research
While L-amino acids are the primary building blocks of proteins, their D-enantiomers are increasingly recognized for their significant biological roles.[1] D-amino acids are involved in various physiological and pathological processes, particularly in the nervous and endocrine systems.[2] this compound, a non-proteinogenic amino acid, is of particular interest due to its unique structural properties and its potential as a chiral building block in pharmaceutical synthesis.
Understanding the metabolic fate of this compound is crucial for elucidating its biological functions and for the development of novel therapeutics. Stable isotope labeling is an indispensable tool for tracing the metabolic pathways of molecules in vivo and in vitro.[2] By introducing isotopically labeled this compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision and sensitivity. This guide compares the most common stable isotopes used for labeling this compound—¹³C, ¹⁵N, and ²H (deuterium)—and provides a framework for selecting the optimal tracer for specific research questions.
Available Isotopic Labels for this compound and Their Synthesis
A variety of isotopically labeled forms of this compound can be synthesized, each with its own advantages for different types of metabolic studies. The choice of isotope and the position of the label are critical for designing effective tracer experiments.
Commonly Used Stable Isotopes:
-
Carbon-13 (¹³C): Used to trace the carbon skeleton of this compound. This is ideal for studying its catabolism and entry into central carbon metabolism.
-
Nitrogen-15 (¹⁵N): Used to track the amino group. This is particularly useful for investigating transamination reactions and the fate of the nitrogen atom.
-
Deuterium (²H): Often used to label specific C-H bonds. Deuterium labeling can be used to study kinetic isotope effects and can be a cost-effective alternative to ¹³C for some applications.
Synthesis of Isotopically Labeled this compound:
The synthesis of isotopically labeled this compound can be achieved through both chemical and enzymatic methods.
-
Chemical Synthesis: Offers precise control over the position of the isotopic label. For example, starting from isotopically labeled precursors allows for the synthesis of this compound with labels at specific carbon or nitrogen positions.[3][4]
-
Enzymatic Synthesis: Provides a highly stereospecific method for producing D-amino acids. D-amino acid dehydrogenases or transaminases can be used to synthesize this compound from its corresponding α-keto acid (trimethylpyruvate) and a labeled nitrogen or carbon source.[5][6] For example, L-leucine dehydrogenase has been engineered for the efficient synthesis of L-tert-leucine, and similar principles can be applied to produce the D-enantiomer.[6][7][8]
The following diagram illustrates a general enzymatic approach for the synthesis of isotopically labeled this compound.
Comparative Performance of Isotopic Labels in Metabolic Studies
The choice of isotopic label for this compound depends on the specific metabolic pathway being investigated and the analytical techniques available. Each isotope offers distinct advantages and disadvantages.
| Isotopic Label | Primary Application in Metabolic Studies | Advantages | Disadvantages |
| ¹³C-D-tert-leucine | Tracing carbon backbone transformations, metabolic flux analysis (MFA) of central carbon metabolism.[9][10] | High resolution of carbon fluxes, well-established methodologies.[3] | Can be more expensive than other labels. |
| ¹⁵N-D-tert-leucine | Tracing nitrogen fate, amino acid biosynthesis, and transamination reactions.[11][12] | Direct insights into nitrogen metabolism, useful for studying protein synthesis and degradation.[13] | Provides limited information on carbon metabolism. |
| ²H-D-tert-leucine | Measuring whole-body protein turnover, studying kinetic isotope effects. | Cost-effective for in vivo studies, can be administered as deuterated water to label multiple amino acids. | Lower mass shift can be challenging for some mass spectrometers, potential for isotopic exchange with water. |
Quantitative Comparison of Isotopic Tracers for Amino Acid Metabolism:
While direct comparative studies on this compound are limited, data from studies on L-leucine and other amino acids can provide valuable insights into the expected performance of different isotopic labels.
| Parameter | ¹³C-Leucine | ¹⁵N-Leucine | ²H-Leucine |
| Precision of Flux Measurement | High | Moderate | Moderate to High |
| Application in Protein Synthesis | Widely used | Effective, especially in combination with ¹³C | Used for whole-body turnover |
| Cost | High | Moderate | Low to Moderate |
| Analytical Platform | GC-MS, LC-MS, NMR | GC-MS, LC-MS, IRMS | GC-MS, LC-MS, NMR |
Metabolic Pathway of this compound
The metabolism of D-amino acids in mammals is primarily initiated by the enzyme D-amino acid oxidase (DAAO), a flavoprotein that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[2][14] In the case of this compound, it is expected to be metabolized to trimethylpyruvate, with the release of ammonia (B1221849) and hydrogen peroxide.[15] The resulting α-keto acid can then be further metabolized or potentially transaminated back to the L-enantiomer, L-tert-leucine. A study on D-leucine in rats showed that approximately 28.2% of the administered D-leucine was converted to L-leucine via its α-keto acid.[15]
Experimental Protocols
Accurate and reproducible quantification of this compound and its isotopologues is essential for metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.
GC-MS Analysis of this compound Isotopologues
GC-MS is a robust technique for the analysis of amino acids, though it typically requires derivatization to increase their volatility.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
For plasma or serum samples, precipitate proteins using a solvent like acetonitrile (B52724) or methanol.
-
For tissue samples, homogenize in a suitable buffer and then perform protein precipitation.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for silylation.
-
Incubate at an elevated temperature (e.g., 60-100°C) for a specified time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the derivatized amino acids.
-
Mass Spectrometer: Agilent 5975C Quadrupole MS or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the specific m/z values of the derivatized this compound and its isotopologues.
-
-
Data Analysis:
-
Quantify the abundance of each isotopologue by integrating the peak areas from the corresponding SIM chromatograms.
-
Calculate the isotopic enrichment by determining the ratio of the labeled to unlabeled this compound.
-
LC-MS/MS Analysis of this compound and its Metabolites
LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization, which simplifies sample preparation.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Similar to GC-MS, perform protein precipitation on plasma, serum, or tissue homogenates.
-
For urine samples, a simple dilution may be sufficient.
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A mixed-mode column such as the Imtakt Intrada Amino Acid column is suitable for separating polar compounds like amino acids without derivatization.[11] Hydrophilic Interaction Chromatography (HILIC) is another common approach.
-
Mobile Phases: Typically a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as the LCMS-8050 or a QTRAP system.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound and its labeled counterparts should be optimized.
-
-
Data Analysis:
-
Quantify the concentration of this compound and its metabolites by constructing a calibration curve with known standards.
-
Determine the isotopic enrichment by analyzing the relative intensities of the MRM transitions for the labeled and unlabeled analytes.
-
Conclusion
The selection of an appropriate isotopic label for this compound is a critical step in designing metabolic studies. ¹³C-labeled this compound is ideal for detailed metabolic flux analysis of its carbon skeleton. ¹⁵N-labeled this compound is the tracer of choice for investigating nitrogen metabolism and transamination reactions. ²H-labeled this compound offers a cost-effective solution for in vivo turnover studies. The analytical methods of GC-MS and LC-MS/MS provide the necessary sensitivity and specificity for quantifying this compound and its isotopologues in complex biological matrices. By carefully considering the research question and the available analytical instrumentation, researchers can leverage the power of stable isotope tracing to unravel the metabolic fate and biological significance of this compound.
References
- 1. scispace.com [scispace.com]
- 2. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Metabolism of [U-(13)C]leucine in cultured astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An isotopic study of the effect of dietary carbohydrate on the metabolic fate of dietary leucine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of D-tert-leucine: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the choice between chemical and enzymatic synthesis of chiral molecules like D-tert-leucine is a critical decision impacting yield, purity, cost, and environmental footprint. This guide provides an objective comparison of these two primary synthesis strategies, supported by experimental data and detailed protocols.
This compound, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. Its bulky tert-butyl group imparts unique conformational constraints, making it a valuable component in peptidomimetics and chiral auxiliaries. The stereospecific synthesis of the D-enantiomer is paramount for its biological activity and therapeutic efficacy. This guide explores the two main approaches to obtain enantiomerically pure this compound: classical chemical resolution and modern enzymatic catalysis.
At a Glance: Chemical vs. Enzymatic Synthesis of this compound
| Parameter | Chemical Synthesis (Diastereomeric Resolution) | Enzymatic Synthesis (Kinetic Resolution) |
| Starting Material | DL-tert-leucine (racemic mixture) | DL-tert-leucine derivative (e.g., N-acetyl ester) or DL-tert-leucine |
| Key Reagent | Chiral resolving agent (e.g., dibenzoyl-d-tartaric acid) | Enzyme (e.g., Protease, Penicillin G Acylase, Leucine Dehydrogenase) |
| Yield of this compound | ~85%[1] | Total yield of D- and L-tert-leucine can be high (e.g., 80.6% for D-isomer using Penicillin G acylase)[2] |
| Enantiomeric Excess (e.e.) / Chiral Purity | ~98%[1] | >99%[2][3] |
| Reaction Conditions | Organic solvents, stirring for extended periods (e.g., 24 hours)[1] | Aqueous buffer, mild temperature (e.g., 35°C), controlled pH[2] |
| Environmental Impact | Use of organic solvents and acids | Generally greener, with milder conditions and biodegradable catalysts |
| Scalability | Established for industrial scale | Can be scaled up to multi-kilogram levels[2] |
| Cost-Effectiveness | Can be uneconomical due to the need for resolving agents and multiple steps[1] | Can be cost-effective, especially with enzyme immobilization and reuse |
Experimental Workflows
The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis of this compound.
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
Detailed Experimental Protocols
Chemical Synthesis: Diastereomeric Resolution of (DL)-tert-leucine
This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Materials:
-
(DL)-tert-Leucine
-
Dibenzoyl-d-tartaric acid monohydrate
-
Water
-
Concentrated hydrochloric acid (optional, for recovery of resolving agent)
Procedure:
-
Dissolve 15 g (0.1145 mol) of (DL)-tert-leucine in 180 mL of water.[1]
-
To this solution, add 21.5 g (0.057 mol) of dibenzoyl-d-tartaric acid monohydrate.[1]
-
Stir the mixture for 24 hours at 28°C (±3°C).[1]
-
Filter the reaction mixture to collect the precipitated L-tert-leucine dibenzoyl-d-tartrate salt. The filtrate contains the desired this compound.[1]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[1]
-
Stir the resulting residue with acetone (2 x 15 mL), filter, and dry the solid to obtain this compound.[1]
-
The expected yield is approximately 6.37 g (85%), with a chemical purity of 98.5% and a chiral purity of 98%.[1]
Enzymatic Synthesis: Kinetic Resolution of (±)-N-acetyl-tert-leucine chloroethyl ester
This protocol utilizes a protease to selectively hydrolyze the L-enantiomer of a derivatized tert-leucine, leaving the D-enantiomer untouched.
Materials:
-
(±)-N-acetyl-tert-leucine chloroethyl ester
-
Protease from Bacillus licheniformis (e.g., Alcalase®)
-
Toluene
-
Phosphate buffer (pH 8.0)
-
1 M Sodium hydroxide (B78521) solution
-
Dichloromethane
-
Hydrochloric acid for saponification
Procedure:
-
Prepare the racemic starting material, (±)-N-acetyl-tert-leucine chloroethyl ester.
-
In a reaction vessel, combine 200 g of (±)-N-acetyl-tert-leucine chloroethyl ester, 300 mL of toluene, and 800 mL of phosphate buffer (pH 8.0).[2]
-
Add 500 mL of the Alcalase® solution to the mixture.[2]
-
Stir the mixture at 35°C for approximately 50 hours, maintaining the pH at 8.0 by the controlled addition of 1 M NaOH solution using a pH-stat. The reaction is monitored until approximately 50% conversion is reached.[2]
-
Once the desired conversion is achieved, extract the unreacted (+)-N-acetyl-D-tert-leucine chloroethyl ester with dichloromethane.[2]
-
Perform an acidic saponification on the recovered ester to hydrolyze it to this compound.
-
Isolate and purify the this compound. This method can yield this compound with an enantiomeric excess of >99%.[2]
Discussion and Conclusion
Both chemical and enzymatic methods offer viable pathways to this compound, each with distinct advantages and disadvantages.
Chemical synthesis via diastereomeric resolution is a well-established technique that can be implemented with standard laboratory equipment. However, it often requires stoichiometric amounts of expensive chiral resolving agents and may involve multiple crystallization steps to achieve high enantiomeric purity. The use of organic solvents and acids also raises environmental and safety concerns. Furthermore, the theoretical maximum yield for the desired enantiomer in a classical resolution is 50%, although in practice, yields can be higher if the undesired enantiomer can be racemized and recycled.
Enzymatic synthesis , on the other hand, presents a more sustainable and highly selective alternative. Enzymes operate under mild conditions of temperature and pH in aqueous media, reducing the environmental impact. The high stereoselectivity of enzymes often leads to products with very high enantiomeric excess (>99%), which is a significant advantage in pharmaceutical applications. While the initial cost of the enzyme might be a consideration, enzymes can often be immobilized and reused, improving the process economics. The enzymatic resolution described has been successfully scaled up to the multi-kilogram level, demonstrating its industrial feasibility.[2]
References
- 1. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and selective enzymatic oxidation system for the synthesis of enantiomerically pure this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of D-tert-leucine: A Guide for Laboratory Professionals
Researchers and scientists handling D-tert-leucine must adhere to systematic disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance, it is imperative to follow established protocols for chemical waste management. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles and gloves. Handle this compound in a well-ventilated area to avoid inhalation of any fine particles. In case of a spill, collect the material using absorbent pads and dispose of it as chemical waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following steps provide a general framework for compliant disposal:
-
Waste Identification and Segregation :
-
Solid Waste : Collect unused or expired this compound powder, contaminated weighing papers, gloves, and other solid materials that have come into contact with the chemical.[1]
-
Liquid Waste : Collect any solutions containing this compound. Do not mix with other incompatible waste streams.[1]
-
Sharps : Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[1]
-
-
Containerization and Labeling :
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the labeled waste containers in a designated Satellite Accumulation Area within the laboratory.[3][4][5]
-
This area must be at or near the point of waste generation and under the control of laboratory personnel.[2][3]
-
Ensure that incompatible wastes are stored separately to prevent accidental reactions.[2][5]
-
-
Arrange for Professional Disposal :
-
Contact your institution's EHS department to schedule a pickup for the this compound waste.[3][4][6]
-
Do not dispose of this compound down the drain or in the regular trash.[1][6] The final disposal method, which may include incineration or a licensed landfill, will be determined by the licensed waste management service.[1]
-
Quantitative Disposal Data
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [3][4] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Storage Time Limit in SAA | Up to 12 months (if accumulation limits are not exceeded) | [3] |
Note : While this compound is not currently classified as an acutely toxic "P-list" waste, these limits are provided for general context and safe laboratory practice.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-tert-leucine
For laboratory professionals engaged in cutting-edge research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for D-tert-leucine, ensuring the well-being of researchers and the integrity of experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the OSHA 2012 Hazard Communication Standard, it is crucial to adhere to good laboratory practices and wear appropriate personal protective equipment (PPE).[1] Some sources indicate that this compound may cause skin and eye irritation, as well as respiratory irritation.[2] Therefore, a cautious approach to handling is recommended.
Core Personal Protective Equipment (PPE) Requirements:
-
Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles that conform to EU EN 166 or US NIOSH standards.[3]
-
Skin Protection: Chemical-resistant gloves, such as nitrile rubber, and a laboratory coat are essential to prevent skin contact.[4] Gloves should be inspected before use and disposed of properly after handling the substance.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of its powdered form.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]
Quantitative Safety Data
Limited quantitative toxicity data for this compound is available. However, the following table summarizes the known information and data for the closely related L-leucine for reference.
| Parameter | Value | Source |
| GHS Hazard Classification | Not classified as hazardous | Fisher Scientific SDS[1] |
| Potential Hazards | May cause skin, eye, and respiratory irritation | PubChem[2] |
| Occupational Exposure Limits | No data available | ECHEMI SDS[3] |
| L-Leucine NOAEL (Oral, Rat, 90d) | 3,330 - 3,840 mg/kg | Sigma-Aldrich SDS |
Experimental Protocols: Safe Handling and Disposal Procedures
Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that a chemical fume hood is operational and that all necessary PPE is readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to control dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Disposal Protocol:
The disposal of this compound must comply with local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weighing papers, gloves) in a designated, clearly labeled, and sealed waste container for solid chemical waste.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled, and leak-proof container for liquid chemical waste.
-
-
Container Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound") and any known hazard warnings.
-
Final Disposal: Arrange for the collection and disposal of chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
